2-(2,2,2-Trifluoroacetyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHWIGQIDDOODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645214 | |
| Record name | 2-(Trifluoroacetyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203124-56-5 | |
| Record name | 2-(Trifluoroacetyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Carboxy-2,2,2,-trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the proposed synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. While a direct, peer-reviewed synthesis protocol for this specific compound is not extensively documented in publicly available literature, this paper constructs a robust and scientifically grounded synthetic strategy based on well-established principles of organic chemistry. The proposed methodology leverages the reactivity of phthalic anhydride and the acylating power of trifluoroacetic anhydride.
Introduction: The Significance of Trifluoromethylated Aromatics
Trifluoromethylated compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-(2,2,2-Trifluoroacetyl)benzoic acid, as a trifluoromethylated keto-acid, represents a valuable building block for the synthesis of more complex and potentially bioactive molecules. Its bifunctional nature, possessing both a carboxylic acid and a trifluoromethyl ketone, allows for a diverse range of subsequent chemical transformations.
Proposed Primary Synthetic Route: Acylation of Phthalic Anhydride
The most plausible and efficient route for the synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid is through the acylation of phthalic anhydride using trifluoroacetic anhydride (TFAA). This approach is predicated on the nucleophilic attack on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring.
Mechanistic Rationale
The reaction is proposed to proceed via the formation of a mixed anhydride intermediate. Trifluoroacetic anhydride is a highly reactive acylating agent due to the strong electron-withdrawing nature of the two trifluoromethyl groups. It is capable of activating one of the carboxyl groups of a transiently formed phthalic acid mono-trifluoroacetate, which would be in equilibrium with phthalic anhydride and trifluoroacetic acid. This mixed anhydride is then susceptible to intramolecular rearrangement or further reaction to yield the desired product.
Alternatively, a direct Friedel-Crafts-type acylation mechanism, while less likely without a strong Lewis acid catalyst, cannot be entirely ruled out, especially at elevated temperatures. However, the formation of a mixed anhydride is the more chemically intuitive pathway.
Detailed Experimental Protocol (Proposed)
This protocol is a well-reasoned, hypothetical procedure based on analogous chemical transformations. Researchers should perform small-scale trials to optimize conditions.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | ≥99% |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | ≥99% |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% |
| Anhydrous Pyridine | C₅H₅N | 79.10 | ≥99.8% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | (aq) |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add phthalic anhydride (14.8 g, 100 mmol) and anhydrous dichloromethane (100 mL).
-
Addition of Reagents: Cool the resulting suspension to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (23.1 g, 110 mmol, 1.1 equivalents) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.
-
Reaction Progression: After the addition is complete, add anhydrous pyridine (8.7 g, 110 mmol, 1.1 equivalents) dropwise. The pyridine acts as a nucleophilic catalyst and an acid scavenger. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench with 1 M hydrochloric acid (50 mL) to neutralize the pyridine and hydrolyze any remaining trifluoroacetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel to afford pure 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Visualization of the Proposed Workflow
Caption: Proposed workflow for the synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Expected Characterization of 2-(2,2,2-Trifluoroacetyl)benzoic acid
The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-8.2 ppm. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbonyl carbons for the ketone and carboxylic acid in the downfield region (165-190 ppm). A quartet for the trifluoromethyl carbon due to C-F coupling. Aromatic carbons in the range of 125-140 ppm. |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the -CF₃ group. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). Two distinct C=O stretches for the ketone and carboxylic acid (~1680-1720 cm⁻¹). C-F stretching bands (~1100-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₅F₃O₃. |
Alternative Synthetic Strategies
While the acylation of phthalic anhydride is the most direct proposed route, other strategies could be considered:
-
Friedel-Crafts Acylation of a Protected Benzoic Acid: A protected benzoic acid derivative (e.g., an ester) could be subjected to Friedel-Crafts acylation with trifluoroacetic anhydride in the presence of a strong Lewis acid, followed by deprotection. This route may suffer from regioselectivity issues.
-
Oxidation of a Precursor: Synthesis of 2-(1-hydroxy-2,2,2-trifluoroethyl)benzoic acid followed by oxidation to the corresponding ketone.
The proposed primary route is favored due to its likely higher efficiency and atom economy.
Safety Considerations
-
Trifluoroacetic anhydride (TFAA) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable and toxic liquid. It should also be handled in a fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent the reaction of TFAA with atmospheric moisture.
Conclusion
This technical guide outlines a scientifically sound and plausible synthetic route for 2-(2,2,2-Trifluoroacetyl)benzoic acid, a valuable building block for drug discovery and development. The proposed method, based on the acylation of phthalic anhydride with trifluoroacetic anhydride, offers a direct and potentially high-yielding approach. While this protocol is presented as a well-reasoned hypothesis due to the lack of a directly published procedure, it provides a strong foundation for researchers to develop a robust and validated synthesis of this important trifluoromethylated aromatic compound. Careful optimization and thorough characterization will be crucial for the successful implementation of this synthetic strategy.
References
While a direct synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid is not extensively documented, the principles underlying the proposed synthesis are supported by a vast body of chemical literature. The following references provide context for the reactivity of the reagents and the types of transformations involved.
- Friedel-Crafts and Related Reactions. Olah, G. A., Ed. Wiley-Interscience: New York, 1963-1964; Vols. 1-4.
-
Trifluoroacetic Anhydride as a Reagent in Organic Synthesis. Tedder, J. M. Chem. Rev.1955 , 55 (5), 787–827. [Link]
- The Use of Trifluoroacetic Anhydride in Organic Synthesis. Eid, N. M.; Abdel-Rahman, A. A.-H. Egypt. J. Chem.2019, 62 (Special Issue (The 9th International Conference on Heterocyclic Chemistry)), 1-13.
- Reactions of Phthalic Anhydride. S. Gabriel. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2224–2226. (Classic literature on the reactivity of phthalic anhydride).
An In-depth Technical Guide to 2-(2,2,2-Trifluoroacetyl)benzoic Acid: A Strategic Approach for Researchers
To the esteemed researchers, scientists, and drug development professionals,
This technical guide addresses the compound 2-(2,2,2-Trifluoroacetyl)benzoic acid (CAS 203124-56-5) . It is important to note at the outset that publicly accessible, peer-reviewed data specifically for this particular positional isomer is scarce. Therefore, this document adopts a scientifically rigorous, predictive approach, leveraging established principles of organic chemistry and drawing upon data from closely related structural analogs. As a Senior Application Scientist, my objective is to provide a robust framework for understanding, synthesizing, and potentially utilizing this compound, empowering you to pioneer its exploration.
The Molecular Architecture and Its Implications
2-(2,2,2-Trifluoroacetyl)benzoic acid is a fascinating molecule, wedding a benzoic acid core to an ortho-positioned trifluoroacetyl group. This specific arrangement suggests unique chemical characteristics driven by the interplay of sterics and electronics.
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The Trifluoroacetyl Moiety : This powerful electron-withdrawing group is expected to significantly increase the acidity of the carboxylic acid proton compared to benzoic acid itself. The trifluoromethyl (-CF₃) group is a potent bioisostere for other groups in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.
-
The Ortho-Substitution Pattern : The close proximity of the bulky trifluoroacetyl and carboxylic acid groups will likely force the carboxyl group out of the plane of the benzene ring. This "ortho-effect" can influence the molecule's acidity and reactivity in predictable ways, primarily through steric inhibition of resonance.[1][2]
Below is the chemical structure of the target compound.
Caption: Chemical structure of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Proposed Synthesis: A Modern Approach to Aryl Trifluoromethyl Ketones
While a specific, validated synthesis for 2-(2,2,2-Trifluoroacetyl)benzoic acid is not readily found in the literature, a highly plausible and efficient route can be adapted from contemporary methods for the trifluoromethylation of benzoic acids. A notable advancement in this area involves the in-situ activation of a carboxylic acid followed by nucleophilic substitution with a trifluoromethyl source.[3][4]
The proposed reaction proceeds by activating the carboxylic acid group with an anhydride, such as trifluoroacetic anhydride (TFAA), to form a mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the trifluoromethyl anion, generated from a suitable precursor like trimethyl(trifluoromethyl)silane (TMSCF₃).
Caption: Proposed synthetic workflow for 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Experimental Protocol (Proposed)
This protocol is adapted from the general procedure for the trifluoromethylation of benzoic acids.[4] Optimization will be necessary for this specific substrate.
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Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the starting benzoic acid (1 equivalent).
-
Solvent and Reagents : Add a suitable anhydrous solvent (e.g., THF, Dichloromethane). Add the activating anhydride (e.g., Trifluoroacetic Anhydride, 1.5 equivalents).
-
Trifluoromethyl Source : Add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 equivalents).
-
Initiation : Add a fluoride source (e.g., CsF or TBAF, catalytic amount) to initiate the reaction.
-
Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS for the consumption of the starting material.
-
Workup : Upon completion, quench the reaction with aqueous HCl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Physicochemical and Spectroscopic Profile (Predicted)
The following properties are predicted based on the known characteristics of its isomers and related compounds.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₉H₅F₃O₃ | Based on chemical structure. |
| Molecular Weight | 218.13 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar aromatic carboxylic acids.[5] |
| Solubility | Soluble in common organic solvents (e.g., Methanol, THF, Acetone); low solubility in water. | General solubility for benzoic acid derivatives. |
| ¹H NMR | Aromatic protons (4H) in the range of 7.5-8.2 ppm, likely showing complex splitting. A broad singlet for the carboxylic acid proton (>10 ppm). | The electron-withdrawing trifluoroacetyl group will shift aromatic protons downfield. The carboxylic acid proton is typically a broad, downfield signal.[6] |
| ¹³C NMR | Carbonyl carbons (C=O) for the ketone and carboxylic acid in the range of 165-190 ppm. Aromatic carbons from 120-140 ppm. The CF₃ carbon will appear as a quartet due to C-F coupling. | The chemical shifts are characteristic for these functional groups.[7] |
| ¹⁹F NMR | A singlet around -70 to -80 ppm. | Characteristic chemical shift for a CF₃ group adjacent to a carbonyl. |
| IR Spectroscopy | A broad O-H stretch from ~2500-3300 cm⁻¹. Two C=O stretches: one for the carboxylic acid (~1700-1720 cm⁻¹) and one for the ketone (~1680-1700 cm⁻¹). C-F stretches around 1100-1300 cm⁻¹. | These are characteristic vibrational frequencies for the respective functional groups in aromatic systems.[8][9] The ketone carbonyl will likely be at a slightly lower wavenumber due to conjugation with the aromatic ring. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 218. Fragments corresponding to the loss of -OH (m/z = 201), -COOH (m/z = 173), and -COCF₃ (m/z = 121). A prominent peak for the CF₃⁺ ion at m/z = 69. | Fragmentation patterns for benzoic acids typically involve losses of the carboxylic acid functional group. The trifluoroacetyl group will also lead to characteristic fragments.[10] |
Potential Applications in Drug Discovery and Medicinal Chemistry
While this specific molecule has no documented applications, its structural motifs are highly relevant in pharmaceutical sciences. Benzoic acid derivatives are a cornerstone in drug design, serving as intermediates and active compounds with a wide range of biological activities, including antifungal and antibacterial properties.[11][12][13]
The introduction of a trifluoromethyl ketone provides several strategic advantages:
-
Enzyme Inhibition : Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases. The ketone's carbonyl carbon is highly electrophilic and can form a stable hemiacetal or hemiketal adduct with active site nucleophiles (e.g., serine's hydroxyl or cysteine's thiol group), leading to reversible or irreversible inhibition.
-
Bioisosterism and Metabolic Stability : The trifluoroacetyl group can act as a bioisostere for other functional groups, potentially improving binding interactions with biological targets. The C-F bond is exceptionally strong, which often imparts metabolic stability to the molecule, a desirable trait for drug candidates.
-
Building Block for Heterocycles : The ortho-relationship between the ketone and the carboxylic acid provides a versatile handle for synthesizing a variety of heterocyclic scaffolds, such as isatins and quinolones, which are prevalent in many biologically active compounds.[14][15]
Given these features, 2-(2,2,2-Trifluoroacetyl)benzoic acid could be a valuable building block for developing novel inhibitors for enzymes implicated in various diseases or as a precursor to complex heterocyclic drugs.[16]
Safety and Handling
No specific safety data sheet (SDS) is available for CAS 203124-56-5. However, based on the GHS classifications for its isomers, such as 3-(2,2,2-trifluoroacetyl)benzoic acid, the following hazards should be anticipated:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from moisture.
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
2-(2,2,2-Trifluoroacetyl)benzoic acid represents an underexplored area of chemical space. While direct experimental data is lacking, a comprehensive analysis of its structural analogs and the principles of organic chemistry allows for the construction of a robust, predictive profile. The proposed synthetic route offers a clear and viable path to obtaining this compound, which holds significant potential as a versatile building block in medicinal chemistry, particularly for the development of novel enzyme inhibitors and complex heterocyclic systems.
It is my hope that this guide will serve as a valuable resource, providing both the foundational knowledge and the practical framework necessary to inspire and facilitate your research endeavors with this promising molecule.
References
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PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Fatlawi, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. Retrieved from [Link]
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Quora. (2018). Is trifluoroacetic acid more acidic than benzoic acid?. Retrieved from [Link]
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Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
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ResearchGate. (2014). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (2016). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
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Snowhite Chemical Co.,LTD. (n.d.). Pharmaceutical applications of benzoic acid. Retrieved from [Link]
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Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
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SpectraBase. (n.d.). 2-Hydroxybenzoic acid, 2,2,2-trifluoroethyl, tirfluoroacetate diester. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]
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ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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MDPI. (2003). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
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PubMed. (1995). Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol. Retrieved from [Link]
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ACS Publications. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Retrieved from [Link]
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Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]
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Spectroscopic Characterization of 2-(2,2,2-Trifluoroacetyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,2,2-Trifluoroacetyl)benzoic acid is a fascinating molecule that holds significant potential in medicinal chemistry and materials science. The presence of a trifluoroacetyl group, a strong electron-withdrawing moiety, ortho to a carboxylic acid on a benzene ring, imparts unique electronic and steric properties. These characteristics can influence intermolecular interactions, reactivity, and biological activity, making a thorough spectroscopic analysis essential for its application and development.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2,2,2-trifluoroacetyl)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this guide will synthesize information from analogous compounds, namely 2-acetylbenzoic acid and 2,2,2-trifluoroacetophenone, to predict its spectral features. This approach, grounded in fundamental spectroscopic principles and the well-documented effects of these functional groups, offers a robust framework for researchers synthesizing or working with this molecule.
Molecular Structure and Key Features
The structure of 2-(2,2,2-trifluoroacetyl)benzoic acid presents a sterically crowded environment around the ortho-substituents. This "ortho effect" can lead to through-space interactions and restricted bond rotation, influencing the molecule's conformation and, consequently, its spectroscopic signatures.
Caption: Molecular structure of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Predicted Spectroscopic Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2-(2,2,2-trifluoroacetyl)benzoic acid. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be characterized by signals in the aromatic region and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of both the trifluoroacetyl and carboxylic acid groups will deshield the aromatic protons, shifting them downfield.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~11-13 | br s |
| ~8.2-8.4 | d |
| ~7.8-8.0 | t |
| ~7.6-7.8 | m |
-
Expertise & Experience: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift can be highly dependent on concentration and solvent. The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings. The proton ortho to the carboxylic acid is expected to be the most deshielded due to the anisotropic effect of the carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be distinguished by the presence of two carbonyl carbons and the characteristic quartet of the trifluoromethyl group's carbon.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 (q) | -COCF₃ |
| ~165-170 | -COOH |
| ~135-140 | Ar-C (quaternary) |
| ~130-135 | Ar-CH |
| ~125-130 | Ar-CH |
| ~120-125 | Ar-CH |
| ~115-120 (q) | -CF₃ |
-
Expertise & Experience: The trifluoroacetyl carbonyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the trifluoromethyl carbon will also be a quartet with a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the trifluoroacetyl groups.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H |
| ~1720-1740 | C=O |
| ~1680-1700 | C=O |
| ~1600, ~1470 | C=C |
| 1100-1300 (strong) | C-F |
-
Expertise & Experience: The O-H stretch of the carboxylic acid will be a very broad band due to hydrogen bonding. The presence of two distinct C=O stretching bands will be a key feature, with the trifluoroacetyl carbonyl appearing at a higher wavenumber due to the electron-withdrawing effect of the fluorine atoms. The C-F stretches will be strong and are characteristic of trifluoromethylated compounds[1].
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns related to the loss of functional groups.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| 232 | [M]⁺ (Molecular Ion) |
| 213 | [M - F]⁺ |
| 185 | [M - COOH]⁺ |
| 163 | [M - CF₃]⁺ |
| 145 | [M - COCF₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 69 | [CF₃]⁺ |
-
Expertise & Experience: The fragmentation will likely be initiated by the loss of small, stable fragments such as fluorine or the carboxylic acid group. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. The presence of a peak at m/z 69 is a strong indicator of a CF₃ group.
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of a newly synthesized sample of 2-(2,2,2-trifluoroacetyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Infrared (IR) Spectroscopy
Caption: General workflow for IR spectroscopic analysis.
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Caption: General workflow for mass spectrometric analysis.
-
Sample Introduction: The sample can be introduced directly into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (GC) or liquid chromatograph (LC).
-
Ionization: For a relatively small organic molecule, Electron Ionization (EI) is a common technique that provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Conclusion
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9905, 2,2,2-Trifluoroacetophenone. [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
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NIST. 2-Acetylbenzoic acid. [Link]
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NIST. 2-Acetylbenzoic acid. [Link]
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ResearchGate. (2019). Reactivity comparison of trifluoroacetophenone and acetophenone. [Link]
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ScienceDirect. (2011). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. [Link]
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Exner, O., & Fiedler, P. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 6(14), 3687-3694. [Link]
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ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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ScienceDirect. (2011). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. [Link]
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ACS Publications. (2019). IR Spectra of Hydrogen-Bonded Complexes of Trifluoroacetic Acid with Acetone and Diethyl Ether in the Gas Phase. Interaction between C–H and O–H Stretching Vibrations. [Link]
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SIELC Technologies. 2-Acetylbenzoic acid. [Link]
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ResearchGate. (2005). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. [Link]
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
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The Royal Society of Chemistry. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. [Link]
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Chegg. (2016). Solved Shown below is the IR spectrum for trifluoroacetic. [Link]
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ResearchGate. (2017). 13C NMR spectrum of c (TFA-D, 298K, 600MHz). [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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YouTube. (2012). Introduction to IR Spectroscopy. Ketones. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
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Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined? [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. (2007). Infrared matrix-isolation spectroscopy of trifluoroacetic acid hydrates. [Link]
-
NIST. Acetophenone. [Link]
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2-(2,2,2-Trifluoroacetyl)benzoic acid NMR analysis
An In-depth Technical Guide to the NMR Analysis of 2-(2,2,2-Trifluoroacetyl)benzoic acid
Introduction
2-(2,2,2-Trifluoroacetyl)benzoic acid is a key aromatic compound featuring two ortho-substituted, electron-withdrawing groups: a carboxylic acid and a trifluoroacetyl moiety. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.
This guide provides a comprehensive, in-depth analysis of the expected NMR spectroscopic features of 2-(2,2,2-Trifluoroacetyl)benzoic acid. As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles that govern the spectral appearance of this molecule. We will delve into a detailed predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, followed by a robust, field-proven protocol for the acquisition and interpretation of this data. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to apply multinuclear NMR for the structural verification of complex fluorinated aromatic compounds.
Molecular Structure and Key Features
A definitive NMR analysis begins with a clear understanding of the molecule's structure and the electronic environment of each nucleus.
Caption: Structure of 2-(2,2,2-Trifluoroacetyl)benzoic acid with atom numbering.
The molecule possesses two powerful electron-withdrawing groups (EWGs) ortho to each other on a benzene ring.
-
Carboxylic Acid (-COOH): This group is a meta-director and deactivates the aromatic ring through inductive effects and resonance.
-
Trifluoroacetyl (-COCF₃): This is a very strong EWG due to the inductive effect of the three fluorine atoms and the carbonyl group. It is also a meta-director.
The combined effect of these groups is a significant deshielding of all aromatic protons and carbons. Furthermore, the ortho-positioning of these bulky groups can cause steric hindrance, forcing one or both to twist out of the plane of the benzene ring. This "ortho-effect" can influence conjugation and, consequently, the chemical shifts of the aromatic nuclei[1].
Part 1: Predictive ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region and one signal for the carboxylic acid proton. The chemical shift of benzene is ~7.3 ppm; due to the deshielding effect of the two EWGs, all aromatic protons will appear downfield of this value[2][3].
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (Hz) | Rationale |
| H6 | 8.0 - 8.2 | dd | ³J(H6-H5) ≈ 7-8, ⁴J(H6-H4) ≈ 1-2 | Ortho to the -COOH group and meta to the -COCF₃ group. Strongly deshielded. |
| H3 | 7.9 - 8.1 | dd | ³J(H3-H4) ≈ 7-8, ⁴J(H3-H5) ≈ 1-2 | Ortho to the -COCF₃ group and meta to the -COOH group. Strongly deshielded. May show long-range coupling to ¹⁹F. |
| H5 | 7.7 - 7.9 | td | ³J(H5-H6) ≈ 7-8, ³J(H5-H4) ≈ 7-8, ⁴J(H5-H3) ≈ 1-2 | Meta to both EWGs. Appears as a triplet of doublets (or ddd). |
| H4 | 7.6 - 7.8 | td | ³J(H4-H3) ≈ 7-8, ³J(H4-H5) ≈ 7-8, ⁴J(H4-H6) ≈ 1-2 | Para to the -COOH group and meta to the -COCF₃ group. Appears as a triplet of doublets (or ddd). |
| -COOH | 10.0 - 13.0 | br s | None | Highly variable, depends on solvent, concentration, and temperature. Appears as a broad singlet. |
Causality Behind Predictions:
-
Chemical Shifts: The proton ortho to a carbonyl group on a benzene ring is the most deshielded. Therefore, H6 (ortho to -COOH) and H3 (ortho to -COCF₃) are expected to be the furthest downfield. The trifluoroacetyl group is a stronger EWG than the carboxylic acid, suggesting H3 may be slightly more downfield than H6, although steric effects could alter this.
-
Splitting Patterns: The patterns arise from spin-spin coupling. Ortho-coupling (³J) is typically 7-10 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz[4]. H3 and H6 will appear as doublets of doublets (dd) as they are coupled to one ortho and one meta proton. H4 and H5 are each coupled to two ortho protons and one meta proton, which should result in a triplet of doublets (td) or a doublet of doublet of doublets (ddd)[4].
Part 2: Predictive ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon skeleton. Due to the molecule's symmetry plane (if the substituents are planar), we expect 9 distinct carbon signals. A key feature will be the splitting of carbon signals due to coupling with the three fluorine atoms (¹⁹F, I=1/2, 100% abundance).
Predicted ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Couplings
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constant (Hz) | Rationale |
| C7 (-COOH) | 165 - 170 | s | - | Carbonyl carbon of a carboxylic acid. |
| C8 (-C OCF₃) | 185 - 195 | q | ²J(C-F) ≈ 35-45 | Ketone carbonyl adjacent to a CF₃ group. Deshielded and split into a quartet by the three fluorine atoms[5]. |
| C2 | 135 - 140 | q (small) | ³J(C-F) ≈ 3-5 | Aromatic quaternary carbon attached to the -COCF₃ group. |
| C1 | 133 - 138 | s | - | Aromatic quaternary carbon attached to the -COOH group. |
| C6 | 132 - 135 | s | - | Aromatic CH carbon ortho to -COOH. |
| C4 | 131 - 134 | s | - | Aromatic CH carbon para to -COOH. |
| C3 | 129 - 132 | q (small) | ⁴J(C-F) ≈ 1-2 | Aromatic CH carbon ortho to -COCF₃. |
| C5 | 128 - 131 | s | - | Aromatic CH carbon meta to both groups. |
| C9 (-C F₃) | 115 - 120 | q | ¹J(C-F) ≈ 285-295 | Trifluoromethyl carbon, significantly deshielded and shows a large one-bond C-F coupling[5]. |
Causality Behind Predictions:
-
Carbonyl Carbons (C7, C8): Carbonyl carbons are highly deshielded, appearing far downfield. The ketone carbon (C8) is typically more deshielded than the carboxylic acid carbon (C7).
-
Aromatic Carbons (C1-C6): The quaternary carbons attached to the EWGs (C1, C2) will be downfield in the aromatic region. The protonated carbons will appear in the typical aromatic range of 120-140 ppm. Precise assignment requires 2D NMR.
-
CF₃ Carbon (C9): The carbon directly attached to three fluorine atoms is significantly deshielded and exhibits a very large one-bond coupling constant (¹J(C-F)), making its quartet signal unmistakable.
-
C-F Coupling: The effect of ¹⁹F coupling propagates through bonds. The largest coupling is over one bond (¹J), followed by two bonds (²J), and so on. This is why C9 and C8 show prominent quartets, while the aromatic carbons C2 and C3 will show much smaller quartet splittings[5]. Acquiring a ¹⁹F-decoupled ¹³C spectrum can simplify the aromatic region by collapsing these quartets into singlets, confirming the origin of the splitting[6].
Part 3: Predictive ¹⁹F NMR Spectrum Analysis
¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds[7][8][9].
Predicted ¹⁹F NMR Chemical Shift
| Nucleus | Predicted δ (ppm) (vs. CFCl₃) | Multiplicity | Rationale |
| -COCF₃ | -70 to -78 | s | The chemical shift of trifluoroacetyl groups is sensitive to the electronic environment. This range is typical for TFA groups attached to carbonyls on an aromatic system. In a standard ¹H-decoupled spectrum, the three equivalent fluorine atoms will appear as a single sharp singlet. |
Causality Behind Prediction:
-
The chemical environment of the trifluoroacetyl group is well-defined. Literature values for similar compounds consistently place the resonance in this region[10].
-
In a standard proton-decoupled ¹⁹F experiment, no other magnetically active nuclei are nearby to cause splitting, resulting in a singlet. A proton-coupled spectrum might reveal very small long-range couplings (⁵J(F-H3)), which would appear as a narrow quartet, but this is often unresolved.
Part 4: Experimental Protocols
Trustworthy data is the result of meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible NMR data.
Workflow for Complete NMR Analysis
Caption: Recommended workflow for the complete NMR analysis of the target compound.
A. Sample Preparation Protocol
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a good starting point. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Note that the chemical shifts, particularly of the acidic proton, will vary between solvents[11][12].
-
Concentration: Weigh 5-10 mg of 2-(2,2,2-Trifluoroacetyl)benzoic acid for ¹H and ¹⁹F NMR. For a natural abundance ¹³C NMR spectrum, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.
-
Procedure: a. Place the weighed solid into a clean, dry vial. b. Add ~0.6 mL of the chosen deuterated solvent[13][14]. c. Mix thoroughly until the solid is completely dissolved. d. Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom of the neck. e. Filter the solution through the pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution[14]. f. Cap the NMR tube securely.
B. Spectrometer Setup and 1D Data Acquisition
The following are typical parameters for a 400 MHz spectrometer.
| Experiment | Parameter | Recommended Value | Justification |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Spectral Width | 16 ppm | Covers the full range of expected proton signals. | |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise with this sample amount. | |
| Relaxation Delay (d1) | 5 s | Allows for nearly complete T1 relaxation, ensuring accurate integration. | |
| ¹³C NMR | Pulse Program | zgpg30 | Standard 30° pulse with proton power-gating for decoupling. |
| Spectral Width | 240 ppm | Covers the full range from aliphatic to carbonyl carbons. | |
| Number of Scans | 1024 or more | ¹³C is an insensitive nucleus; many scans are needed. | |
| Relaxation Delay (d1) | 2 s | A standard delay for qualitative ¹³C spectra. | |
| ¹⁹F NMR | Pulse Program | zgfhigqn | Standard fluorine experiment with inverse-gated proton decoupling to remove ¹H-¹⁹F coupling without NOE distortion[7]. |
| Spectral Width | 100 ppm | Centered around -75 ppm to adequately cover the region of interest. | |
| Number of Scans | 16-32 | ¹⁹F is a highly sensitive nucleus. | |
| Relaxation Delay (d1) | 5 s | Ensures accurate quantification if needed. |
C. Advanced Analysis with 2D NMR
For unambiguous assignment of all signals, 2D NMR experiments are essential[15][16].
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will show cross-peaks between H3-H4, H4-H5, and H5-H6, confirming the connectivity of the aromatic spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It will definitively link H3, H4, H5, and H6 to their respective carbon signals (C3, C4, C5, and C6).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the overall carbon framework. It shows correlations between protons and carbons over two to three bonds. Key expected correlations include:
-
H6 to C1, C2, C4, C5, and C7.
-
H3 to C1, C2, C4, C5, and C8.
-
These correlations are critical for assigning the quaternary carbons (C1, C2, C7, C8).
-
Conclusion
The NMR analysis of 2-(2,2,2-Trifluoroacetyl)benzoic acid is a multi-faceted process that leverages the power of ¹H, ¹³C, and ¹⁹F nuclei. The predictive analysis presented here, grounded in fundamental principles of chemical shift theory and spin-spin coupling, provides a robust framework for interpreting the experimental data. The strong electron-withdrawing nature of the ortho substituents results in a highly deshielded aromatic system, while the trifluoroacetyl group introduces characteristic ¹³C-¹⁹F and potential ¹H-¹⁹F couplings that serve as powerful diagnostic tools.
By following the detailed experimental protocols for sample preparation and data acquisition, researchers can obtain high-fidelity spectra. The subsequent application of 1D and 2D NMR interpretation techniques will allow for the complete and unambiguous assignment of every proton and carbon signal, leading to unequivocal structural confirmation. This guide serves as a self-validating system, where the predicted data acts as a hypothesis and the experimental protocol provides the means for its verification.
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Schaefer, T., & Peeling, J. (1983). Study of aromatic functional group conformations in solution by nuclear Overhauser enhancement and relaxation techniques. Journal of Magnetic Resonance, 55(3), 377-384. [Link]
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A Technical Guide to the Mass Spectrometry of 2-(2,2,2-Trifluoroacetyl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the mass spectrometric analysis of 2-(2,2,2-Trifluoroacetyl)benzoic acid. The content herein is structured to provide not only methodological protocols but also the underlying scientific rationale, reflecting field-proven expertise in analytical chemistry.
Section 1: Foundational Understanding of 2-(2,2,2-Trifluoroacetyl)benzoic acid
2-(2,2,2-Trifluoroacetyl)benzoic acid is a carboxylic acid derivative characterized by the presence of a trifluoroacetyl group on the benzene ring, ortho to the carboxylic acid. This substitution pattern and the strong electron-withdrawing nature of the trifluoromethyl group significantly influence the molecule's physicochemical properties, such as its acidity and fragmentation behavior in a mass spectrometer. A precise understanding of its structure is fundamental for interpreting mass spectral data.
Molecular Structure and Properties
The molecular formula of 2-(2,2,2-Trifluoroacetyl)benzoic acid is C₉H₅F₃O₃. Its structure consists of a benzoic acid core with a trifluoroacetyl substituent at the 2-position. This structure dictates its behavior during ionization and subsequent fragmentation.
Figure 1: Structure of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Section 2: Core Mass Spectrometry Protocols
The successful analysis of 2-(2,2,2-Trifluoroacetyl)benzoic acid by mass spectrometry hinges on the appropriate selection of experimental parameters. This section details the critical aspects from sample preparation to data acquisition.
Sample Preparation and Solubilization
The analyte's solubility and the compatibility of the solvent with the chosen ionization source are paramount.
Step-by-Step Protocol:
-
Primary Solvent Selection: Due to its polar nature, 2-(2,2,2-Trifluoroacetyl)benzoic acid exhibits good solubility in common polar organic solvents. Methanol or acetonitrile are recommended as primary solvents.
-
Working Solution Preparation: Prepare a stock solution of 1 mg/mL in the chosen primary solvent. For analysis, dilute this stock solution to a working concentration range of 1-10 µg/mL using a solvent mixture compatible with the LC-MS system, typically a combination of acetonitrile and water.
-
pH Modification (Optional but Recommended): For positive ion mode analysis, the addition of 0.1% formic acid to the final solution is advised to promote protonation ([M+H]⁺). For negative ion mode, the inherent acidity of the compound is often sufficient, but the addition of a small amount of a basic modifier like ammonium hydroxide can enhance deprotonation ([M-H]⁻).
Ionization Source Selection and Rationale
The choice of ionization technique is critical for generating ions of the analyte with sufficient intensity and stability.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar molecules like 2-(2,2,2-Trifluoroacetyl)benzoic acid. It typically generates intact molecular ions with minimal in-source fragmentation, making it ideal for accurate mass determination and precursor ion selection in MS/MS experiments. Given the presence of the acidic carboxylic acid group, ESI in negative ion mode is expected to be highly efficient, producing a strong [M-H]⁻ signal.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for less polar analytes or when matrix effects are a concern with ESI. APCI involves gas-phase ionization and can sometimes induce more in-source fragmentation, which can be either a drawback or an advantage depending on the analytical goal.
Table 1: Comparison of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets | Gas-phase chemical ionization |
| Analyte Polarity | Best for polar and ionic compounds | Broad range, including less polar compounds |
| Fragmentation | Soft ionization, minimal fragmentation | Can induce in-source fragmentation |
| Matrix Effects | More susceptible | Less susceptible |
| Primary Ion | [M+H]⁺ or [M-H]⁻ | [M+H]⁺ or [M-H]⁻ |
Mass Analyzer Settings and Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. This involves the isolation of a precursor ion and its subsequent fragmentation through collision-induced dissociation (CID).
Experimental Workflow for MS/MS:
Figure 2: Workflow for MS/MS analysis of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Predicted Fragmentation Pathways:
The fragmentation of the [M-H]⁻ ion of 2-(2,2,2-Trifluoroacetyl)benzoic acid is anticipated to follow several key pathways, providing a characteristic fingerprint for identification.
-
Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylate group is a highly probable fragmentation event, leading to a fragment ion with a mass loss of 44 Da.
-
Loss of Trifluoromethyl Radical: Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group can result in the loss of a •CF₃ radical.
-
Combined Losses: Sequential fragmentation events, such as the loss of CO₂ followed by other neutral losses, can also occur.
Section 3: Data Interpretation and Validation
Accurate interpretation of the mass spectrum is crucial for the confident identification of the analyte.
Table 2: Key m/z Values for Identification
| Ion | Description | Mode | Calculated Monoisotopic Mass (Da) |
| [M-H]⁻ | Deprotonated molecule | Negative | 217.0067 |
| [M+H]⁺ | Protonated molecule | Positive | 219.0218 |
| [M-H-CO₂]⁻ | Loss of carbon dioxide | Negative | 173.0169 |
Section 4: References
An In-depth Technical Guide on the Physical Properties of 2-(2,2,2-Trifluoroacetyl)benzoic Acid: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive examination of the anticipated physical properties of 2-(2,2,2-Trifluoroacetyl)benzoic acid. Direct experimental data for this specific ortho-isomer is notably absent in readily available scientific literature and chemical databases. Therefore, this document employs a comparative analysis of its structural isomers, 3-(2,2,2-trifluoroacetyl)benzoic acid and 4-(trifluoroacetyl)benzoic acid, alongside related ortho-substituted analogs, 2-(trifluoromethyl)benzoic acid and 2-(2,2,2-trifluoroethoxy)benzoic acid. Through this lens, we will project the physicochemical characteristics of the title compound, offering a valuable resource for researchers and drug development professionals interested in its potential applications. This guide will delve into the expected molecular structure, spectroscopic signatures, and solubility profiles, providing a robust, data-driven estimation of its properties.
Introduction: The Significance of the Trifluoroacetyl Moiety in Drug Discovery
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoroacetyl group (-COCF₃), in particular, imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. When appended to a pharmacologically relevant scaffold such as benzoic acid, the trifluoroacetyl group can serve as a powerful modulator of acidity, lipophilicity, and intermolecular interactions.
This guide focuses on the physical properties of 2-(2,2,2-Trifluoroacetyl)benzoic acid, a molecule of significant interest due to the ortho-positioning of the trifluoroacetyl and carboxylic acid groups. This arrangement is expected to lead to distinct intramolecular interactions that will differentiate its properties from its meta and para isomers. The following sections will provide a detailed comparative analysis to build a comprehensive physicochemical profile of this elusive compound.
Molecular Structure and Identification: A Comparative Overview
A foundational understanding of a molecule's physical properties begins with its structure. The chemical structures of 2-(2,2,2-Trifluoroacetyl)benzoic acid and its comparators are presented below.
Caption: Structural relationship between the target compound and its comparators.
The table below summarizes the key identifiers for the comparator compounds. The absence of a CAS number for 2-(2,2,2-Trifluoroacetyl)benzoic acid underscores its current lack of extensive characterization.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(2,2,2-Trifluoroacetyl)benzoic acid | 213598-05-1 | C₉H₅F₃O₃ | 218.13[1] |
| 4-(Trifluoroacetyl)benzoic acid | 58808-59-6 | C₉H₅F₃O₃ | 218.13[2][3] |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12[4][5] |
| 2-(2,2,2-Trifluoroethoxy)benzoic acid | 35480-46-7 | C₉H₇F₃O₃ | 220.14[6] |
Physicochemical Properties: A Data-Driven Estimation
The physical state, melting point, and boiling point are fundamental properties that dictate a compound's handling, purification, and formulation. By examining the known values for our comparator set, we can infer the likely properties of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
| Compound Name | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| 3-(2,2,2-Trifluoroacetyl)benzoic acid | White to off-white crystalline solid[1] | Not available | Not available |
| 4-(Trifluoroacetyl)benzoic acid | White to off-white solid[7] | Not available | Not available |
| 2-(Trifluoromethyl)benzoic acid | Crystalline powder[8] | 107-110[5][8] | 247[5] |
| 2-(2,2,2-Trifluoroethoxy)benzoic acid | Solid | Not available | Not available |
| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | White to almost white powder to crystal | 121 - 125[9] | Not available |
Based on this data, 2-(2,2,2-Trifluoroacetyl)benzoic acid is expected to be a white or off-white crystalline solid at room temperature. The ortho-positioning of the bulky trifluoroacetyl group may lead to steric hindrance that could potentially lower its melting point compared to a more symmetrically substituted isomer like the 4-isomer. However, intramolecular hydrogen bonding between the carboxylic acid proton and the acetyl oxygen could increase its melting point relative to what might be expected from steric effects alone.
Solubility Profile: Projecting Behavior in Aqueous and Organic Media
The solubility of a compound is critical for its application in both biological and synthetic contexts. The trifluoroacetyl group is a strong electron-withdrawing group, which will increase the acidity of the carboxylic acid, thereby influencing its solubility in aqueous bases.
-
Aqueous Solubility: Benzoic acid itself has limited solubility in water, which increases with temperature. The presence of the polar trifluoroacetyl group might slightly enhance aqueous solubility compared to benzoic acid. However, it is anticipated to remain sparingly soluble in neutral water. In alkaline solutions, it will readily deprotonate to form a highly soluble carboxylate salt.
-
Organic Solubility: Like its isomers, 2-(2,2,2-Trifluoroacetyl)benzoic acid is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate.[1][7]
Spectroscopic Characterization: Predicting the Signature Fingerprints
Spectroscopic data provides a unique fingerprint for a molecule and is essential for its identification and characterization. While experimental spectra for 2-(2,2,2-Trifluoroacetyl)benzoic acid are unavailable, we can predict the key features based on the known data of its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the carboxylic acid proton. The aromatic region will likely display a complex multiplet pattern due to the ortho-substitution. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR: The carbon NMR will show distinct signals for the carboxyl carbon, the carbonyl carbon of the acetyl group, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.
¹⁹F NMR: A single resonance, likely a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid and ketone functionalities.
-
O-H Stretch: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ corresponding to the hydrogen-bonded O-H stretching of the carboxylic acid.
-
C=O Stretch: Two distinct carbonyl stretching bands are anticipated. One for the carboxylic acid C=O, typically around 1700-1680 cm⁻¹, and another for the ketone C=O of the trifluoroacetyl group, likely at a slightly higher wavenumber.
-
C-F Stretch: Strong C-F stretching bands will be present in the fingerprint region, typically between 1300 and 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₅F₃O₃.
-
Fragmentation: Characteristic fragmentation patterns would include the loss of the trifluoromethyl group (-CF₃), the carboxyl group (-COOH), and potentially the entire trifluoroacetyl group (-COCF₃).
Caption: Predictive workflow for estimating the properties of the target compound.
Experimental Protocols: A Guide to Characterization
For researchers who successfully synthesize 2-(2,2,2-Trifluoroacetyl)benzoic acid, the following experimental protocols are recommended for its thorough characterization.
Determination of Melting Point
-
Sample Preparation: A small amount of the dry, crystalline solid is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded.
Acquisition of NMR Spectra
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[10]
-
Procedure: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phased and referenced.
Acquisition of IR Spectrum
-
Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Procedure: A background spectrum is collected, followed by the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups.
Acquisition of Mass Spectrum
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS) is used.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.
-
Data Analysis: The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and structure.
Conclusion and Future Outlook
While a definitive experimental profile of 2-(2,2,2-Trifluoroacetyl)benzoic acid remains to be established, this in-depth comparative analysis provides a robust and scientifically grounded estimation of its physical properties. It is anticipated to be a white crystalline solid with a distinct spectroscopic signature reflecting its ortho-substituted benzoic acid structure bearing a trifluoroacetyl group. Its solubility is expected to be favorable in polar organic solvents and aqueous bases.
The synthesis and thorough characterization of 2-(2,2,2-Trifluoroacetyl)benzoic acid would be a valuable contribution to the field of medicinal and materials chemistry. The data presented in this guide provides a strong foundation for future research endeavors and will aid scientists in the rational design and development of novel molecules incorporating this intriguing structural motif.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoroacetyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoroacetylamino)benzoic acid, TMS derivative. National Institute of Standards and Technology. Retrieved from [Link]
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. Retrieved from [Link]
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- 10. rsc.org [rsc.org]
An In-Depth Technical Guide on the Safe Handling of 2-(2,2,2-Trifluoroacetyl)benzoic Acid and Structurally Related Compounds
Section 1: Hazard Identification and Classification
Based on data from related compounds, 2-(2,2,2-Trifluoroacetyl)benzoic acid is anticipated to be classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Classification (Anticipated):
Hazard Statements (Anticipated):
Signal Word: Warning[2]
Pictogram:
-
GHS07: Exclamation Mark
Section 2: Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below. Data for water solubility is based on related compounds and suggests low solubility.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Appearance | White | [2] |
| Odor | No information available | [2] |
| Water Solubility | Insoluble in water | [2] |
| Molecular Formula | C9H5F3O3 | [1] |
| Molecular Weight | 218.13 g/mol | [1] |
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2][3]
-
Hygiene: Wash hands thoroughly after handling.[4] Avoid eating, drinking, or smoking in work areas.
-
Dust Control: Minimize dust generation and accumulation.[4] Avoid breathing dust.[1][4]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]
-
Conditions: Store at room temperature in a dry area.[1]
Section 4: Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential. The hierarchy of controls, from most to least effective, is illustrated below.
Caption: Hierarchy of controls for minimizing chemical exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
Section 5: First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][4]
Section 6: Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and contact with the material.[1]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[1]
-
Containment and Cleanup:
-
Ventilate the area of the spill.
-
Carefully sweep up the spilled material to avoid creating dust.
-
Place the collected material into a suitable, closed container for disposal.[1]
-
Section 7: Toxicological Information
Detailed toxicological data for 2-(2,2,2-Trifluoroacetyl)benzoic acid is not available. The information below is based on the GHS classification of structurally similar compounds.
-
Acute Toxicity: Data not available.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory or Skin Sensitization: Data not available.
-
Germ Cell Mutagenicity: Data not available.[2]
-
Carcinogenicity: Data not available.[2]
-
Reproductive Toxicity: Data not available.[2]
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][2]
-
Specific Target Organ Toxicity - Repeated Exposure: Data not available.
-
Aspiration Hazard: Data not available.
Section 8: Experimental Protocols
Step-by-Step Guide for Safe Weighing of the Compound
-
Preparation:
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
Ensure the analytical balance is in a certified chemical fume hood.
-
Decontaminate the weighing area and spatula.
-
-
Weighing:
-
Use a tared weigh boat or paper.
-
Slowly add the compound to the weigh boat using a clean spatula to minimize dust formation.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Cleanup:
-
Carefully clean any residual powder from the balance and surrounding area using a damp cloth or a specialized vacuum cleaner.
-
Dispose of the weigh boat and any contaminated materials in the appropriate chemical waste container.
-
Wash hands thoroughly.
-
Emergency Response Decision Flowchart
Caption: Decision flowchart for first aid response to chemical exposure.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: benzoic acid. [Link]
-
Angene Chemical. Safety Data Sheet - 4-(2,2,2-Trifluoroacetyl)benzoic acid. [Link]
-
New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
VelocityEHS. Benzoic Acid – Uses and Safety. [Link]
-
PubChem. 2-(2,2,2-Trifluoroethoxy)benzoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: Talcum. [Link]
-
AERU, University of Hertfordshire. 2-(trifluoromethyl)benzoic acid. [Link]
-
Solomon, K. R., et al. (2022). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Journal of Toxicology and Environmental Health, Part B, 25(4), 165-198. [Link]
-
Polymer Add (Thailand) Co., Ltd. SAFETY DATA SHEET (SDS) Product Name: TALC (MICRONIZED) CAS Number: 14807-96-6. [Link]
Sources
Methodological & Application
The Strategic Utility of 2-(2,2,2-Trifluoroacetyl)benzoic Acid: A Versatile Building Block for Advanced Heterocyclic Synthesis
Introduction: The Imperative of Fluorine in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity. This application note delves into the synthetic versatility of a key fluorinated building block: 2-(2,2,2-trifluoroacetyl)benzoic acid . This molecule, possessing both a carboxylic acid and a reactive trifluoromethyl ketone, offers a unique and efficient gateway to a diverse array of trifluoromethyl-containing heterocyclic scaffolds, which are of paramount importance in the development of novel pharmaceuticals and advanced materials.[1]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of 2-(2,2,2-trifluoroacetyl)benzoic acid, detailed experimental protocols for its application in the synthesis of key heterocyclic systems, and an exploration of the mechanistic underpinnings that govern these transformations.
Core Reactivity: The Interplay of the Ortho Keto-Acid Functionality
The synthetic potential of 2-(2,2,2-trifluoroacetyl)benzoic acid stems from the proximate arrangement of a carboxylic acid and a highly electrophilic trifluoroacetyl group on an aromatic ring. This unique structural motif facilitates a range of intramolecular cyclization and condensation reactions, making it an ideal precursor for the construction of fused heterocyclic systems.
The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a building block.
Application I: Synthesis of 4-Trifluoromethyl-1(2H)-Phthalazinones
Phthalazinone scaffolds are prevalent in a multitude of biologically active compounds. The introduction of a trifluoromethyl group at the 4-position can significantly impact the pharmacological profile of these molecules. 2-(2,2,2-Trifluoroacetyl)benzoic acid serves as a direct and efficient precursor to this important class of heterocycles through condensation with hydrazine derivatives.[2]
Mechanistic Rationale
The reaction proceeds via a two-step sequence initiated by the nucleophilic attack of a hydrazine molecule on the highly electrophilic trifluoroacetyl carbonyl. The resulting hemiaminal intermediate then undergoes an intramolecular cyclization, with the second nitrogen of the hydrazine attacking the carboxylic acid moiety. Subsequent dehydration yields the stable, aromatic 4-trifluoromethyl-1(2H)-phthalazinone ring system.
Diagram: Synthesis of 4-Trifluoromethyl-1(2H)-Phthalazinones
Caption: Reaction pathway for the synthesis of 4-trifluoromethyl-1(2H)-phthalazinones.
Experimental Protocol: Synthesis of 4-Trifluoromethyl-1(2H)-Phthalazinone
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-(2,2,2-Trifluoroacetyl)benzoic acid | N/A | 232.13 | 2.32 g (10 mmol) |
| Hydrazine hydrate (64-65%) | 7803-57-8 | 50.06 | 0.5 mL (~10 mmol) |
| Ethanol | 64-17-5 | 46.07 | 50 mL |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 1 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2,2,2-trifluoroacetyl)benzoic acid (2.32 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Add glacial acetic acid (1 mL) to the solution.
-
Slowly add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain 4-trifluoromethyl-1(2H)-phthalazinone as a white to off-white solid.
Expected Yield: 80-90%
Application II: Synthesis of 3-Trifluoromethyl-3-hydroxyphthalides and 3-Trifluoromethylisoindolinones
The dual reactivity of 2-(2,2,2-trifluoroacetyl)benzoic acid also allows for its use in the synthesis of trifluoromethyl-substituted phthalides and isoindolinones, which are important structural motifs in medicinal chemistry.
Synthesis of 3-Trifluoromethyl-3-hydroxyphthalide
In its keto-acid tautomeric form, 2-(2,2,2-trifluoroacetyl)benzoic acid can be viewed as a precursor to 3-trifluoromethyl-3-hydroxyphthalide. This transformation can be achieved through reduction of the ketone functionality.
Diagram: Tautomerism and Reduction to Phthalide
Caption: Tautomerism and reduction pathway to 3-trifluoromethyl-3-hydroxyphthalide.
Synthesis of 3-Trifluoromethylisoindolinones
The synthesis of trifluoromethyl-containing isoindolinones can be achieved through a reductive amination/cyclization cascade. This one-pot reaction involves the in-situ formation of an imine from the trifluoroacetyl group and a primary amine, followed by reduction and subsequent intramolecular lactamization.[3][4][5]
Experimental Protocol: One-Pot Synthesis of 2-Benzyl-3-trifluoromethylisoindolin-1-one
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-(2,2,2-Trifluoroacetyl)benzoic acid | N/A | 232.13 | 2.32 g (10 mmol) |
| Benzylamine | 100-46-9 | 107.15 | 1.07 g (10 mmol) |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 3.18 g (15 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(2,2,2-trifluoroacetyl)benzoic acid (2.32 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in dichloromethane (50 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (3.18 g, 15 mmol) in dichloromethane (20 mL).
-
Slowly add the STAB suspension to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 3:7).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-benzyl-3-trifluoromethylisoindolin-1-one.
Expected Yield: 60-75%
Conclusion: A Gateway to Fluorinated Chemical Space
2-(2,2,2-Trifluoroacetyl)benzoic acid is a powerful and versatile building block that provides a direct entry point into a variety of trifluoromethyl-containing heterocyclic systems of significant interest in medicinal chemistry and materials science. The protocols outlined in this application note demonstrate the straightforward and efficient nature of these transformations, enabling researchers to readily access complex fluorinated molecules. The unique reactivity of the ortho-keto-acid functionality, enhanced by the presence of the trifluoromethyl group, makes this reagent an invaluable tool for exploring novel chemical space and accelerating the development of next-generation pharmaceuticals and functional materials.
References
- KINGCHEM (LIAONING) LLC. (2014). Preparation method of 2-trifluoromethyl benzoic acid. CN103274929B.
-
Wang, L., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. Organic & Biomolecular Chemistry, 16(30), 5467-5471. [Link]
- Process of preparing 3-trifluoromethyl benzoic acid. (2007). CN101066917A.
-
Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. [Link]
-
Gagnon, D., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry, 98(8), 425-434. [Link]
-
Thiemann, T., et al. (2016). Reaction of benzoic acids with in situ released hydrazine in the presence of PPh3-BrCCl3 to yield 1,2-diacylhydrazines 16. ResearchGate. [Link]
-
A radical trifluoromethylation reaction of tertiary enamides was investigated and trifluoromethyl-containing isoindolinones were prepared under mild conditions. (2018). ResearchGate. [Link]
-
Compounds 2 and 3 as precursors for various phthalazines. (n.d.). ResearchGate. [Link]
- Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine. (n.d.).
-
Togni, A., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications, 12(1), 4700. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.).
-
An efficient one‐pot method has been developed for synthesizing novel isoindolinone derivatives from 2‐benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols. (2025). NIH. [Link]
-
Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,3,4-oxadiazoles from various hydrazides using carbon dioxide. (n.d.). RSC Advances. [Link]
-
Aitken, R. A., et al. (2022). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2022(2), M1367. [Link]
- A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid. (n.d.).
-
Phthalazinone. (n.d.). ScienceDirect. [Link]
-
Synthesis of trifluoromethyl-containing isoindolinones. (n.d.). ResearchGate. [Link]
Sources
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2,2,2-Trifluoroacetyl)benzoic Acid in Medicinal Chemistry
Introduction: The Strategic Value of Fluorine in Drug Design
The introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often imparting profound improvements in a molecule's pharmacological profile. The trifluoromethyl (CF3) group, in particular, is a privileged moiety due to its unique electronic properties, metabolic stability, and ability to enhance binding interactions with biological targets.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's acidity, permeability across biological membranes, and resistance to metabolic degradation, thereby extending its therapeutic action.[2] 2-(2,2,2-Trifluoroacetyl)benzoic acid emerges as a highly versatile building block in this context, offering a strategic entry point for the incorporation of the trifluoroacetyl group, a precursor to the valuable trifluoromethyl pharmacophore, into a diverse range of molecular scaffolds. This application note provides an in-depth guide to the synthesis and utility of this important intermediate for researchers, scientists, and professionals engaged in drug discovery and development.
Physicochemical Properties and Handling
2-(2,2,2-Trifluoroacetyl)benzoic acid is a solid at room temperature. The presence of both a carboxylic acid and a trifluoroacetyl group on the same aromatic ring significantly influences its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃O₃ | N/A |
| Molecular Weight | 218.13 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Store in a cool, dry place away from moisture. | N/A |
Handling Precautions: Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic Acid: A Protocol
The synthesis of 2-(2,2,2-trifluoroacetyl)benzoic acid can be effectively achieved through the trifluoromethylation of phthalic anhydride. A particularly effective method involves a copper-catalyzed reaction with (trifluoromethyl)trimethylsilane (TMSCF₃).[3] This approach offers a direct and efficient route to the desired product.
Protocol: Copper-Catalyzed Trifluoromethylation of Phthalic Anhydride
This protocol is based on the principles of nucleophilic trifluoromethylation of cyclic anhydrides.
Materials:
-
Phthalic anhydride
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phthalic anhydride (1.0 eq), copper(I) iodide (0.1 eq), and potassium fluoride (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the solids.
-
To the stirred mixture, add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-(2,2,2-trifluoroacetyl)benzoic acid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is sensitive to moisture and oxygen, which can deactivate the catalyst and react with the trifluoromethylating reagent.
-
Copper(I) Iodide: Acts as a catalyst to facilitate the transfer of the trifluoromethyl group from the silicon reagent to the anhydride.
-
Potassium Fluoride: Serves as a fluoride source to activate the TMSCF₃ reagent.
-
DMF: A polar aprotic solvent that is suitable for this type of organometallic reaction, effectively solvating the reactants and catalyst.
Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
2-Acylbenzoic acids, such as the title compound, are valuable precursors for the synthesis of a wide array of heterocyclic scaffolds that are prevalent in pharmaceuticals and biologically active compounds.[4] The dual reactivity of the carboxylic acid and the ketone functionalities allows for versatile cyclization reactions to construct complex molecular architectures.
Workflow for Heterocycle Synthesis
The general workflow for utilizing 2-(2,2,2-trifluoroacetyl)benzoic acid in the synthesis of heterocyclic drug candidates is depicted below.
Sources
Technical Note: Applications of 2-(2,2,2-Trifluoroacetyl)benzoic acid in Polymer Science
To our valued research community,
Following a comprehensive literature review, we have determined that there is a notable absence of published research specifically detailing the use of 2-(2,2,2-Trifluoroacetyl)benzoic acid as a monomer or direct precursor in polymer science applications. Our extensive search did not yield established protocols, application notes, or mechanistic studies concerning the polymerization of this specific molecule.
The available scientific literature focuses on related areas, such as:
-
The use of the trifluoroacetyl group as a protecting group in organic synthesis.
-
The polymerization of structurally similar fluorinated monomers, for instance, 2-(trifluoromethyl)acrylic acid.
-
The synthesis and applications of polymers derived from other functionalized benzoic acids.
The unique chemical structure of 2-(2,2,2-trifluoroacetyl)benzoic acid, particularly the presence of a highly electron-withdrawing trifluoroacetyl group ortho to the carboxylic acid, suggests that its reactivity in common polymerization schemes like polycondensation or radical polymerization may be complex and is not yet documented in accessible scientific literature.
Given the stringent requirements for scientific integrity and the necessity of grounding our technical guides in verifiable, authoritative sources, we are unable to provide the detailed Application Notes and Protocols for the specified topic. Constructing hypothetical protocols without a foundation in published experimental data would not meet the standards of reliability and trustworthiness we are committed to upholding.
We are dedicated to providing accurate and actionable scientific information. Should you be interested, we can offer a detailed guide on a closely related and well-documented topic for which substantial research is available, such as:
-
"The Application of 2-(Trifluoromethyl)acrylic Acid in the Synthesis of Advanced Fluoropolymers."
This alternative topic would allow us to deliver a comprehensive guide complete with detailed protocols, mechanistic insights, and extensive references, fully aligning with the depth and quality of information you seek.
We appreciate your understanding and remain at your service to support your research endeavors with scientifically validated information.
Application Note: Strategic Derivatization of 2-(2,2,2-Trifluoroacetyl)benzoic Acid for Advanced Synthesis and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the derivatization strategies for 2-(2,2,2-Trifluoroacetyl)benzoic acid, a versatile fluorinated building block. The presence of two distinct and reactive functional groups—a carboxylic acid and a trifluoroacetyl ketone—offers a rich landscape for synthetic modification. This document details field-proven protocols for selective esterification, amidation, and intramolecular cyclization. The causality behind experimental choices, self-validating analytical checkpoints, and the strategic importance of the resulting derivatives in medicinal chemistry and materials science are thoroughly discussed. These derivatives are valuable as intermediates in the synthesis of complex pharmaceutical agents and as compounds with potential therapeutic benefits.[1]
Introduction: The Strategic Value of a Fluorinated Synthon
2-(2,2,2-Trifluoroacetyl)benzoic acid is a key intermediate in modern organic synthesis, primarily due to its unique electronic and structural properties. The molecule incorporates a benzene ring substituted with two synthetically valuable functional groups: a carboxylic acid at the 1-position and a trifluoroacetyl group at the 2-position.
-
The Trifluoroacetyl Group: This powerful electron-withdrawing group significantly increases the acidity of the neighboring carboxylic acid.[2] It also enhances the compound's ability to interact with biological targets through strong hydrogen bonding and electrostatic interactions, making its derivatives promising candidates for drug discovery programs.[2]
-
The Carboxylic Acid Group: As a classical functional group, it serves as a reliable handle for a variety of chemical transformations, including the formation of esters, amides, and acid chlorides.[3][4][5]
Derivatives of benzoic acid are foundational in medicinal chemistry, with established applications as anti-inflammatory, antimicrobial, and anticancer agents.[3][4][6] The strategic derivatization of 2-(2,2,2-trifluoroacetyl)benzoic acid allows researchers to systematically explore chemical space and develop novel molecules with tailored biological activities.
Core Derivatization Strategies and Protocols
The synthetic utility of 2-(2,2,2-trifluoroacetyl)benzoic acid stems from the ability to selectively target its two primary functional groups. The following sections provide detailed protocols for key transformations.
Derivatization of the Carboxylic Acid Moiety: Esterification
Esterification is a fundamental derivatization that modifies the polarity, solubility, and pharmacokinetic properties of the parent acid. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a robust and scalable method.[7] The reaction is an equilibrium process; therefore, to achieve high yields, the equilibrium must be shifted towards the product.[7] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[7]
Causality of Experimental Design:
-
Acid Catalyst (e.g., H₂SO₄): The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7]
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the system to reach equilibrium faster. The temperature is determined by the boiling point of the alcohol used as the solvent.[8]
-
Aqueous Work-up with NaHCO₃: This step neutralizes the acid catalyst and removes any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.[8]
Experimental Protocol 2.1: Fischer Esterification to Synthesize Ethyl 2-(2,2,2-trifluoroacetyl)benzoate
Materials and Reagents:
-
2-(2,2,2-Trifluoroacetyl)benzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2,2,2-trifluoroacetyl)benzoic acid (e.g., 2.32 g, 10 mmol) in anhydrous ethanol (40 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.2 mL) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 4-6 hours).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction and Work-up: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification and Characterization: Purify the product by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram 1: General Derivatization Workflow This diagram illustrates the typical laboratory workflow for the synthesis, purification, and analysis of derivatives.
Caption: A standard workflow for chemical synthesis and analysis.
Derivatization of the Carboxylic Acid Moiety: Amidation
The formation of amides is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature of peptides and many pharmaceutical agents. Direct amidation of a carboxylic acid with an amine is generally inefficient and requires high temperatures. A more reliable method involves activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with the desired amine.[3][5]
Causality of Experimental Design:
-
Activation with SOCl₂: Thionyl chloride converts the carboxylic acid's hydroxyl group into a much better leaving group (chlorosulfite, which decomposes to SO₂ and Cl⁻). This generates a highly electrophilic acyl chloride intermediate.
-
Base (e.g., Triethylamine or Pyridine): The reaction of the acyl chloride with the amine liberates one equivalent of HCl. A non-nucleophilic base is required to scavenge this acid, preventing it from protonating the amine nucleophile and shutting down the reaction.
Experimental Protocol 2.2: Two-Step Amidation via Acyl Chloride
Materials and Reagents:
-
2-(2,2,2-Trifluoroacetyl)benzoic acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine (e.g., Benzylamine)
-
Triethylamine (Et₃N)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend 2-(2,2,2-trifluoroacetyl)benzoic acid (10 mmol) in anhydrous DCM (30 mL). Add thionyl chloride (1.5 mL, ~20 mmol) dropwise at 0°C. Add one drop of DMF as a catalyst. Allow the mixture to warm to room temperature and then gently reflux for 2 hours until the solution becomes clear.
-
Removal of Excess SOCl₂: Cool the reaction to room temperature and remove all volatile components under reduced pressure. Re-dissolve the resulting crude acyl chloride in anhydrous DCM (30 mL).
-
Amine Coupling: In a separate flask, dissolve the amine (e.g., benzylamine, 11 mmol) and triethylamine (1.54 mL, 11 mmol) in anhydrous DCM (20 mL). Cool this solution to 0°C.
-
Reaction: Add the acyl chloride solution dropwise to the stirring amine solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the resulting amide by recrystallization or column chromatography. Confirm the structure using NMR and mass spectrometry.
Diagram 2: Key Derivatization Pathways This diagram shows the primary reaction sites on the parent molecule.
Caption: Major synthetic routes from the parent molecule.
Intramolecular Cyclization Reactions
The ortho positioning of the carboxylic acid and the electrophilic trifluoroacetyl ketone creates an ideal scaffold for intramolecular cyclization reactions. Treatment with a suitable acid catalyst can promote the cyclization of acylamino acids.[9] In this case, an acid-catalyzed intramolecular attack of the carboxylic acid's hydroxyl group onto the protonated trifluoroacetyl carbonyl can lead to the formation of a five-membered lactone ring, specifically a trifluoromethyl-substituted phthalide derivative.
Causality of Experimental Design:
-
Trifluoroacetic Anhydride (TFAA): TFAA serves a dual purpose. It acts as a powerful dehydrating agent, removing water to drive the cyclization equilibrium forward. It can also activate the carboxylic acid by forming a mixed anhydride, which then readily cyclizes.[9]
-
Anhydrous Conditions: The absence of water is critical to prevent the hydrolysis of the anhydride and to favor the intramolecular cyclization over intermolecular reactions.
Experimental Protocol 2.3: Acid-Catalyzed Intramolecular Cyclization
Materials and Reagents:
-
2-(2,2,2-Trifluoroacetyl)benzoic acid
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Toluene
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-(2,2,2-trifluoroacetyl)benzoic acid (5 mmol) in anhydrous toluene (25 mL).
-
Reagent Addition: Add trifluoroacetic anhydride (1.4 mL, 10 mmol) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by ¹⁹F NMR.
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the resulting cyclic product by column chromatography or recrystallization. Characterize the structure by NMR, IR (noting the appearance of a lactone carbonyl stretch), and high-resolution mass spectrometry.
Summary of Derivatives and Potential Applications
The derivatization of 2-(2,2,2-trifluoroacetyl)benzoic acid provides access to a wide range of compounds with significant potential in various research fields.
| Derivative Class | Example Structure | Molecular Weight ( g/mol ) | Potential Applications & Rationale |
| Esters | Ethyl 2-(2,2,2-trifluoroacetyl)benzoate | 260.19 | Prodrugs, intermediates for further synthesis, fine-tuning of solubility and lipophilicity for improved bioavailability. |
| Amides | N-Benzyl-2-(2,2,2-trifluoroacetyl)benzamide | 321.28 | Bioactive compounds targeting enzymes or receptors; the amide bond mimics peptide linkages. Potential anti-inflammatory or antimicrobial agents.[2][4] |
| Cyclic Lactones | 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one | 218.12 | Rigid scaffolds for drug design, building blocks for more complex heterocyclic systems, potential enzyme inhibitors. |
Conclusion
As demonstrated in this guide, 2-(2,2,2-trifluoroacetyl)benzoic acid is a powerful and adaptable starting material. The protocols provided for esterification, amidation, and cyclization represent foundational techniques that can be readily adapted by researchers in drug discovery and synthetic chemistry. The strategic manipulation of its functional groups, guided by a clear understanding of the underlying reaction mechanisms, enables the efficient construction of novel and diverse chemical entities with significant therapeutic and industrial potential. Each protocol is designed as a self-validating system, with integrated checkpoints for reaction monitoring and rigorous characterization to ensure the integrity of the final products.
References
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
- 2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid. Benchchem.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- 2-(2,2,2-Trifluoroethoxy)benzoic acid. PubChem.
- De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry (RSC Publishing).
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
- Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed.
-
Cyclization of 2-(N-pyrrolylsulfenyl)benzoic acids for the synthesis of pyrrolo[1,2-b][2][10]benzothiazin-10-ones. Tokyo University of Science.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
- Review: Derivatization in mass spectrometry 2. Acylation.
- Esterific
- Electrophilic Amide Activation under Mild Conditions Using 2,2,2-Trifluoroethyl Iodonium Salt: Access to Esters and Benzoxazoles.
- Fischer Esterific
- Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxyl
- GC Derivatiz
- CYCLIZATION REACTIONS WITH REAGENTS CONTAINING A CA.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- The Role of Benzoic Acid Deriv
- Acids: Derivatiz
- A Selective Single Step Amid
- Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
- Tricyclic 2-benzazepines obtained via an unexpected cyclization involving nitrilium ylides. Organic & Biomolecular Chemistry (RSC Publishing).
- Method for preparing benzoic acid amide compound.
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- 2. 2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid|CAS 19165-29-8 [benchchem.com]
- 3. preprints.org [preprints.org]
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- 5. ijcmas.com [ijcmas.com]
- 6. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. nor-ijournal.com [nor-ijournal.com]
- 10. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
Application Notes & Protocols: Reaction Mechanisms of 2-(2,2,2-Trifluoroacetyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide delves into the intricate reaction mechanisms of 2-(2,2,2-Trifluoroacetyl)benzoic acid, a versatile fluorinated building block with significant applications in organic synthesis and medicinal chemistry. Moving beyond a simple recitation of facts, this document provides an in-depth analysis of the causality behind its reactivity, focusing on the pivotal keto-lactol tautomerism that governs its chemical behavior. We will explore the intramolecular cyclization that leads to the formation of a stable hemiacetal, 3-hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one, and detail the subsequent reactions of this cyclic form with various nucleophiles. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this reagent in the synthesis of complex trifluoromethylated molecules.
Introduction: The Unique Reactivity of a Fluorinated Keto-Acid
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. 2-(2,2,2-Trifluoroacetyl)benzoic acid is a bifunctional reagent that uniquely combines a highly electrophilic trifluoromethyl ketone with a carboxylic acid on an ortho-substituted benzene ring. This specific arrangement is not merely a sum of its parts; the proximity of these two functional groups engenders a fascinating and synthetically powerful intramolecular dynamic.
The primary determinant of this compound's reactivity is its existence in a dynamic equilibrium between the open-chain keto-acid form and a cyclic hemiacetal (or lactol) form, 3-hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one .[1] The strong electron-withdrawing nature of the CF₃ group significantly increases the electrophilicity of the ketone's carbonyl carbon, making it highly susceptible to intramolecular nucleophilic attack by the adjacent carboxylic acid's hydroxyl group. This spontaneous cyclization results in a stable, five-membered lactol ring, which is often the predominant species in solution and the key reactive intermediate.
Understanding this keto-lactol equilibrium is paramount for predicting and controlling the reaction outcomes when using this reagent.
The Core Mechanism: Intramolecular Cyclization (Keto-Lactol Tautomerism)
The central reaction mechanism governing the chemistry of 2-(2,2,2-Trifluoroacetyl)benzoic acid is the reversible intramolecular nucleophilic addition of the carboxylic acid's hydroxyl group to the electrophilic trifluoroacetyl carbonyl carbon.
Figure 1: Keto-Lactol Equilibrium of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Causality Behind the Equilibrium:
-
Electrophilicity: The three fluorine atoms on the acetyl group exert a powerful inductive electron-withdrawing effect, creating a significant partial positive charge on the adjacent carbonyl carbon. This makes it an exceptionally strong electrophile.
-
Proximity (Neighboring Group Participation): The ortho positioning of the carboxylic acid places its hydroxyl group in a sterically favorable position to act as an intramolecular nucleophile, facilitating a 5-exo-tet cyclization.
-
Stability of the Product: The resulting five-membered ring (a phthalide derivative) is a thermodynamically stable structure. The hemiacetal formed is more stable than a typical hemiacetal due to the electron-withdrawing CF₃ group stabilizing the gem-diol-like structure.
This equilibrium means that reactions involving 2-(2,2,2-Trifluoroacetyl)benzoic acid can proceed via either the open-chain or the cyclic form, depending on the reaction conditions and the nature of the other reagents. However, for most nucleophilic additions, the reaction proceeds through the more stable and reactive lactol intermediate.
Application & Protocol: Synthesis of 3-Substituted-3-(Trifluoromethyl)phthalides
A primary application of this reagent is in the synthesis of C3-substituted phthalides (also known as isobenzofuranones) bearing a trifluoromethyl group. These structures are of significant interest in medicinal chemistry.[2][3][4] The reaction proceeds by the addition of a nucleophile to the lactol, followed by dehydration. Organometallic reagents, such as Grignard or organolithium reagents, are particularly effective for this transformation.
The following protocol is a representative example based on established methodologies for the synthesis of trifluoromethyl-substituted lactols and their subsequent reactions.[1]
Protocol: One-Pot Synthesis of 3-Phenyl-3-(trifluoromethyl)isobenzofuran-1(3H)-one
This protocol demonstrates the reaction of the lactol form with a phenyl Grignard reagent.
Materials:
-
2-(2,2,2-Trifluoroacetyl)benzoic acid
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene
-
p-Toluenesulfonic acid (PTSA)
Instrumentation:
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Dry all glassware in an oven overnight. Assemble the three-neck flask with the condenser and dropping funnel under a stream of dry nitrogen.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Dissolve bromobenzene (1.1 eq) in anhydrous THF. Add a small portion to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).
-
Once initiated, add the remaining bromobenzene solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey-black solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Lactol:
-
Dissolve 2-(2,2,2-Trifluoroacetyl)benzoic acid (1.0 eq) in anhydrous THF in a separate flask under nitrogen. Note: The reagent will exist primarily as its cyclic lactol tautomer in solution.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the solution of the lactol to the Grignard reagent via cannula or dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Dehydration:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl), followed by 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be the intermediate 3-hydroxy-3-phenyl-3-(trifluoromethyl)isobenzofuran-1(3H)-one.
-
Dissolve the crude intermediate in toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the dehydration by TLC. Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature.
-
-
Purification:
-
Wash the toluene solution with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-3-(trifluoromethyl)isobenzofuran-1(3H)-one.
-
Mechanism of the Protocol
Figure 2: Reaction mechanism for the synthesis of 3-phenyl-3-(trifluoromethyl)phthalide.
Trustworthiness & Self-Validation:
-
Reaction Monitoring: The progress of both the Grignard addition and the final dehydration step should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure complete conversion and to identify any potential side products.
-
Characterization: The final product's identity and purity must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The presence of a strong quartet in the ¹⁹F NMR spectrum and the absence of a hydroxyl proton in the ¹H NMR spectrum are key indicators of successful dehydration.
-
Yield Calculation: A careful calculation of the molar equivalents and a final percentage yield provide quantitative validation of the protocol's efficiency.
Summary of Reactivity & Applications
The unique keto-lactol equilibrium of 2-(2,2,2-Trifluoroacetyl)benzoic acid makes it a valuable precursor for a variety of trifluoromethylated heterocyclic systems.
| Reaction Type | Reagent/Condition | Product Class | Mechanistic Insight |
| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithiums (R-Li) | 3-Alkyl/Aryl-3-(trifluoromethyl)phthalides | Reaction occurs at the C3 position of the lactol form, followed by dehydration. |
| Reduction | Sodium Borohydride (NaBH₄) | 3-Hydroxy-3-(trifluoromethyl)phthalide | Reduction of the ketone in the open form or the C3-OH in the cyclic form. The product is the stable lactol. |
| Cycloadditions | (Limited) | (Varies) | The open-chain keto-acid form could potentially participate in cycloaddition reactions, although this is less common than nucleophilic additions to the lactol. |
| Esterification/Amidation | Alcohols/Amines with coupling agents | Esters/Amides of the carboxylic acid | These reactions typically occur on the carboxylic acid moiety of the open-chain form, competing with the cyclization equilibrium. |
Conclusion
2-(2,2,2-Trifluoroacetyl)benzoic acid is a powerful synthetic tool whose reactivity is dominated by the equilibrium between its open-chain and cyclic lactol forms. By understanding and leveraging this intramolecular dynamic, researchers can access a wide range of valuable 3-trifluoromethyl-substituted phthalides and other complex heterocyclic structures. The protocols and mechanistic insights provided herein serve as a robust foundation for the application of this versatile reagent in the fields of synthetic chemistry, drug discovery, and materials science.
References
-
Tamborski, C., & Olson, K. (1996). One-Pot Preparation of 1,3-Dihydro-1-(Trifluoromethyl)isobenzofuran-1-ol Derivatives from 1,2-Dibromobenzene. Loyola eCommons. Available at: [Link]
-
Shimizu, M., & Hiyama, T. (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journal of Organic Chemistry, 14, 239-246. Available at: [Link]
- Reinecke, M. G., & Chen, L.-J. (1993). Synthesis of 3-(trifluoromethyl)phthalides via ortho-lithiation of phenyloxazolines. The Journal of Organic Chemistry, 58(24), 6641–6647.
- Pedrosa, R., Andrés, C., & Mendiguchía, M. (2006). Nucleophilic trifluoromethylation of protected ortho-phthalaldehyde: Synthesis of 3-(trifluoromethyl)phthalide. Tetrahedron Letters, 47(46), 8159-8161.
-
PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from: [Link]
Sources
Application Notes and Protocols for 2-(2,2,2-Trifluoroacetyl)benzoic Acid: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Trifluoroacetyl Group in Benzoic Acid Scaffolds
2-(2,2,2-Trifluoroacetyl)benzoic acid is a bifunctional aromatic molecule featuring a carboxylic acid and a trifluoroacetyl group in an ortho relationship. This specific substitution pattern imbues the molecule with unique reactivity, making it a valuable building block in organic synthesis and medicinal chemistry. The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the acidity and reactivity of the carboxylic acid and the aromatic ring. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(2,2,2-trifluoroacetyl)benzoic acid, complete with detailed experimental protocols.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃O₃ | N/A |
| Molecular Weight | 218.13 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. The compound is likely sensitive to moisture. | [1] |
Safety Precautions:
Derivatives of benzoic acid and compounds with trifluoroacetyl groups warrant careful handling. Always consult the Safety Data Sheet (SDS) before use. As a general guideline for related compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] Work in a well-ventilated fume hood is essential.
Synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic Acid: A Proposed Protocol
Proposed Synthetic Pathway: Ortho-Lithiation and Trifluoroacetylation
This proposed synthesis involves the directed ortho-lithiation of benzoic acid, followed by quenching with a trifluoroacetylating agent.
Sources
The Enigmatic Catalyst: Application Notes on 2-(2,2,2-Trifluoroacetyl)benzoic Acid in Organic Synthesis
Introduction: A Molecule of Untapped Potential
In the vast landscape of organic catalysis, certain molecules emerge with structural features that signal untapped potential. 2-(2,2,2-Trifluoroacetyl)benzoic acid is one such compound. Possessing both a carboxylic acid moiety—a classic functional group for Brønsted acid catalysis—and a potent electron-withdrawing trifluoroacetyl group, this molecule presents an intriguing profile for catalyzing a variety of organic transformations. The trifluoroacetyl group is known to significantly enhance the acidity of neighboring protons, suggesting that 2-(2,2,2-Trifluoroacetyl)benzoic acid could function as a powerful and tunable organocatalyst.
While direct and extensive catalytic applications of 2-(2,2,2-Trifluoroacetyl)benzoic acid are not yet widely documented in peer-reviewed literature, its structural similarity to well-established catalysts like trifluoroacetic acid (TFA) allows for informed hypotheses regarding its potential utility. This application note aims to bridge this gap by providing a detailed exploration of its plausible catalytic applications, grounded in established chemical principles and analogous catalytic systems. We will delve into its potential role in key organic reactions, propose mechanistic pathways, and offer detailed protocols to guide researchers in exploring its catalytic efficacy. This document is intended for researchers, scientists, and drug development professionals interested in novel catalytic systems and synthetic methodologies.
Core Concept: The Bidentate Advantage and Enhanced Acidity
The catalytic prowess of 2-(2,2,2-Trifluoroacetyl)benzoic acid is likely to stem from two key features:
-
Enhanced Brønsted Acidity : The strong electron-withdrawing nature of the trifluoroacetyl group is expected to increase the acidity of the carboxylic acid proton, making it a more effective catalyst than benzoic acid itself and potentially comparable to stronger acids like TFA.[1]
-
Potential for Bidentate Activation : The ortho-positioning of the carboxylic acid and the trifluoroacetyl ketone offers the intriguing possibility of bidentate coordination to substrates. This dual activation mode could enhance reactivity and selectivity in certain transformations.
These characteristics suggest that 2-(2,2,2-Trifluoroacetyl)benzoic acid could be a valuable catalyst in reactions that benefit from strong acid catalysis, such as esterifications and Friedel-Crafts reactions.
Catalytic Application I: Fischer Esterification
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[2] While commonly catalyzed by strong mineral acids or TFA, these can sometimes lead to side reactions or require harsh conditions. 2-(2,2,2-Trifluoroacetyl)benzoic acid presents a potentially milder yet effective alternative.
Mechanistic Rationale
The catalytic cycle for the Fischer esterification using 2-(2,2,2-Trifluoroacetyl)benzoic acid is proposed to follow the well-established PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism.[3] The enhanced acidity of the catalyst would facilitate the initial protonation of the substrate carboxylic acid, activating it towards nucleophilic attack by the alcohol.
Caption: Proposed catalytic cycle for Fischer esterification.
Protocol 1: Catalytic Esterification of Benzoic Acid with Ethanol
This protocol outlines a general procedure for the esterification of benzoic acid with ethanol, using 2-(2,2,2-Trifluoroacetyl)benzoic acid as the catalyst.
Materials:
-
Benzoic acid (1.0 mmol, 122.1 mg)
-
Ethanol (10 mL, excess)
-
2-(2,2,2-Trifluoroacetyl)benzoic acid (0.05 mmol, 11.6 mg, 5 mol%)
-
Toluene (10 mL)
-
Dean-Stark apparatus
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzoic acid, ethanol, toluene, and 2-(2,2,2-Trifluoroacetyl)benzoic acid.
-
Assemble the condenser on top of the Dean-Stark trap.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent and excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove the catalyst and any unreacted benzoic acid.
-
Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl benzoate.
-
Purify the product by column chromatography on silica gel if necessary.
Self-Validation: The removal of water via the Dean-Stark trap drives the equilibrium towards the product, ensuring high conversion.[3] The final workup with sodium bicarbonate selectively removes the acidic catalyst and starting material, allowing for the isolation of the neutral ester product.
Catalytic Application II: Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental C-C bond-forming reaction in organic chemistry, typically requiring a stoichiometric amount of a strong Lewis acid catalyst.[4] The use of Brønsted acids, particularly strong ones like TFA, has emerged as a greener alternative.[5] 2-(2,2,2-Trifluoroacetyl)benzoic acid, with its enhanced acidity, is a promising candidate for catalyzing this transformation.
Mechanistic Rationale
In a TFA-catalyzed Friedel-Crafts acylation, the acid is believed to activate the acylating agent (e.g., an acid anhydride) to generate a highly electrophilic mixed anhydride or acylium ion equivalent. This electrophile then undergoes electrophilic aromatic substitution with an electron-rich aromatic substrate.
Caption: Proposed workflow for Friedel-Crafts acylation.
Protocol 2: Acylation of Anisole with Acetic Anhydride
This protocol provides a general method for the acylation of anisole, an activated aromatic compound, with acetic anhydride.
Materials:
-
Anisole (1.0 mmol, 108.1 mg)
-
Acetic anhydride (1.2 mmol, 122.5 mg)
-
2-(2,2,2-Trifluoroacetyl)benzoic acid (0.1 mmol, 23.2 mg, 10 mol%)
-
Dichloromethane (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup
Procedure:
-
To a 25 mL round-bottom flask under a nitrogen atmosphere, add anisole, dichloromethane, and 2-(2,2,2-Trifluoroacetyl)benzoic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-methoxyacetophenone by column chromatography on silica gel or recrystallization.
Trustworthiness of the Protocol: The use of a nitrogen atmosphere prevents the hydrolysis of the acylating agent and catalyst. The final basic wash effectively neutralizes and removes the acidic catalyst, ensuring the stability of the acylated product during workup.
Quantitative Data Summary
While specific yield data for reactions catalyzed by 2-(2,2,2-Trifluoroacetyl)benzoic acid is not available, the following table provides typical yields for analogous reactions catalyzed by trifluoroacetic acid (TFA) to serve as a benchmark for researchers exploring this novel catalyst.
| Reaction Type | Substrates | Catalyst | Typical Yield (%) |
| Esterification | Benzoic Acid + Ethanol | TFA | >90 |
| Friedel-Crafts Acylation | Anisole + Acetic Anhydride | TFA | 80-95 |
Conclusion and Future Outlook
2-(2,2,2-Trifluoroacetyl)benzoic acid stands as a catalyst of significant, albeit underexplored, potential. Its unique structural attributes—heightened acidity and the potential for bidentate activation—position it as a compelling candidate for a range of acid-catalyzed reactions. The protocols detailed herein provide a robust starting point for the systematic investigation of its catalytic activity. Further research into its application in other transformations, such as aldol condensations, cyclizations, and protecting group manipulations, is highly encouraged. The development of this and similar organocatalysts will undoubtedly continue to enrich the toolkit of the modern synthetic chemist, paving the way for more efficient, selective, and sustainable chemical processes.
References
-
Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. Google Patents.
-
Propose a second mechanism for the reaction of benzoic acid with... Pearson.
-
2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid. Benchchem.
-
Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. ACS Publications.
-
3-(2,2,2-trifluoroacetyl)benzoic acid. ChemShuttle.
-
Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate.
-
Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. ResearchGate.
-
2-(2,2,2-Trifluoroethoxy)benzoic acid. PubChem.
- ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO. [No valid URL available]
-
Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. ResearchGate.
-
A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. Google Patents.
-
Preparation and hydrolysis of esters. Google Patents.
-
Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes. PubMed.
-
Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PubMed Central.
-
Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PubMed Central.
-
Transesterification of the ethyl ester of trifluoroacetic acid to its methyl ester using Amberlyst-15: reaction and purification. ResearchGate.
-
Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research.
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. MDPI.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
-
Friedel–Crafts Acylation. Sigma-Aldrich.
-
Application Notes and Protocols: 2-Acetylbenzoic Acid in the Synthesis of Phthalides and Isoindolinones. Benchchem.
-
CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube.
-
Preparation of 2,4,5-trifluo-benzoic acid. Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic Acid
Introduction
2-(2,2,2-Trifluoroacetyl)benzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of both a carboxylic acid and a trifluoroacetyl group on the same aromatic ring provides two distinct points for further functionalization. However, the synthesis of this molecule is not without its challenges, primarily due to the ortho-positioning of a deactivating trifluoroacetyl group and an activating, yet potentially reactive, carboxylic acid. This guide provides an in-depth technical resource for researchers, offering troubleshooting advice and answers to frequently asked questions to navigate the complexities of this synthesis.
Plausible Synthetic Strategies
Two primary retrosynthetic pathways are generally considered for the synthesis of 2-(2,2,2-trifluoroacetyl)benzoic acid. Each presents a unique set of advantages and challenges.
-
Friedel-Crafts Acylation Approach: This classic electrophilic aromatic substitution involves the acylation of a benzoic acid derivative with a trifluoroacetylating agent. The primary challenge lies in the deactivating nature of the carboxylic acid (or its protected form) on the aromatic ring.[1][2]
-
Grignard Reagent Approach: This method involves the formation of a Grignard reagent from a 2-halobenzoic acid derivative, followed by reaction with a trifluoroacetylating agent. This route circumvents the issues of ring deactivation but introduces the challenges associated with the preparation and handling of highly reactive organometallic reagents.[3]
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues encountered during the synthesis of 2-(2,2,2-trifluoroacetyl)benzoic acid, categorized by the synthetic approach.
Route 1: Friedel-Crafts Acylation
Question 1: My Friedel-Crafts acylation reaction is not proceeding, or the yield is very low. What are the likely causes?
Answer: This is a common issue when attempting to acylate a deactivated aromatic ring. The trifluoroacetyl group is strongly electron-withdrawing, making the reaction challenging.[1][2]
-
Insufficient Catalyst Activity: Standard Lewis acids like AlCl₃ may not be potent enough. Consider using a stronger Lewis acid or a combination of a Lewis acid with a Brønsted acid. Trifluoromethanesulfonic acid (triflic acid) or its salts can be effective catalysts in such cases.
-
Reaction Temperature is Too Low: While higher temperatures can lead to side reactions, some deactivated substrates require more thermal energy to overcome the activation barrier. Cautiously increase the reaction temperature in small increments.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. A non-coordinating, high-boiling solvent like nitrobenzene or 1,2-dichloroethane might be necessary.
-
Poor Quality Reagents: Ensure your trifluoroacetic anhydride and Lewis acid are of high purity and anhydrous. Moisture will quench the Lewis acid catalyst.
Question 2: I am observing significant amounts of side products. What are they and how can I minimize them?
Answer: Side product formation is often a consequence of the harsh conditions required for the acylation of deactivated rings.
-
Decarboxylation: At elevated temperatures, the benzoic acid starting material can undergo decarboxylation. If this is suspected, try to perform the reaction at the lowest possible temperature that still allows for product formation.
-
Isomer Formation: While the ortho-directing effect of the carboxyl group is expected, some meta-isomer formation may occur, especially under harsh conditions. Careful purification by chromatography or recrystallization is necessary to isolate the desired ortho-product.
-
Hydrolysis of the Trifluoroacetyl Group: The trifluoroacetyl group can be sensitive to hydrolysis, especially during aqueous workup.[4] It is advisable to perform the workup under neutral or slightly acidic conditions and to minimize the exposure time to water.
Route 2: Grignard Reagent Synthesis
Question 3: I am struggling to initiate the Grignard reagent formation. What can I do?
Answer: The formation of a Grignard reagent is highly sensitive to the reaction conditions.[3]
-
Anhydrous Conditions are Paramount: Grignard reagents are potent bases and will react with even trace amounts of water.[5] Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF).
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by:
-
Gently crushing the magnesium turnings with a glass rod (under an inert atmosphere).
-
Adding a small crystal of iodine, which will etch the surface of the magnesium.[6]
-
Adding a few drops of 1,2-dibromoethane to initiate the reaction.
-
-
Localized Heating: A hot spot created by a heat gun can sometimes initiate the reaction. Be cautious with flammable solvents.
Question 4: My Grignard reaction is turning dark and yielding a significant amount of a high-molecular-weight byproduct. What is happening?
Answer: This is likely due to Wurtz coupling, a common side reaction in the preparation of benzylic Grignard reagents.[7][8] The newly formed Grignard reagent can react with the starting aryl halide to form a biphenyl derivative.
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Maintain Moderate Temperature: While some heating may be necessary for initiation, avoid excessive refluxing, as higher temperatures can favor the coupling side reaction.[3]
-
Use of a Catalyst: In some cases, catalyst-mediated methods, such as using a copper catalyst, can improve the yield of the desired Grignard reagent and minimize coupling.[7]
Question 5: The yield of my desired 2-(2,2,2-trifluoroacetyl)benzoic acid is low after reacting the Grignard reagent with the trifluoroacetylating agent. Why?
Answer: Assuming the Grignard reagent was successfully formed, issues can arise during the acylation step.
-
Reactivity of the Trifluoroacetylating Agent: The choice of the trifluoroacetylating agent is crucial. Trifluoroacetic anhydride is highly reactive and can lead to side reactions. Ethyl trifluoroacetate is a milder alternative that may provide better yields.
-
Protection of the Carboxylic Acid: The carboxylic acid proton is acidic and will be deprotonated by the Grignard reagent, consuming one equivalent. It is highly advisable to protect the carboxylic acid group (e.g., as a silyl ester) before forming the Grignard reagent. This protecting group can be removed during the acidic workup.
-
Reaction Stoichiometry: Ensure at least a 1:1 molar ratio of the Grignard reagent to the trifluoroacetylating agent. If the carboxylic acid is not protected, at least two equivalents of the Grignard reagent will be required.
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final product?
A: A combination of techniques is often necessary. After an initial aqueous workup, extraction into an organic solvent is performed. The crude product can then be purified by:
-
Recrystallization: If a suitable solvent system can be found, this is an effective method for removing impurities.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other byproducts.
Q: How stable is 2-(2,2,2-trifluoroacetyl)benzoic acid? What are the recommended storage conditions?
A: The trifluoroacetyl group can be susceptible to hydrolysis in the presence of moisture, especially under basic conditions.[4] It is recommended to store the compound in a tightly sealed container under an inert atmosphere, in a cool, dry place (2-8 °C is ideal).[4]
Q: Are there any safety precautions I should be aware of?
A: Yes.
-
Grignard Reagents: Are highly flammable and react violently with water. All manipulations should be carried out in a fume hood under an inert atmosphere.
-
Trifluoroacetic Anhydride and Trifluoroacetic Acid: Are highly corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.
-
Lewis Acids (e.g., AlCl₃): Are corrosive and react exothermically with moisture.
Proposed Experimental Protocol: Grignard Route with Protected Carboxylic Acid
Disclaimer: The following is a proposed, theoretical protocol based on established chemical principles and analogous reactions. It has not been optimized and should be adapted and validated by the user.
Step 1: Protection of 2-Bromobenzoic Acid
-
To a solution of 2-bromobenzoic acid (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq.).
-
Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected silyl ester.
Step 2: Formation of the Grignard Reagent
-
In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.5 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the protected 2-bromobenzoic acid silyl ester (1 eq.) in anhydrous THF to the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium and gently warm to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 3: Trifluoroacetylation and Deprotection
-
Cool the Grignard reagent solution to -78 °C (dry ice/acetone bath).
-
Slowly add ethyl trifluoroacetate (1.2 eq.) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully pouring it into a cold (0 °C) solution of 1M HCl.[3] This will both hydrolyze the intermediate and deprotect the silyl ester.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Tables
Table 1: Proposed Reaction Parameters for Grignard Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Bromobenzoic Acid | Commercially available and suitable for Grignard formation. |
| Protecting Group | TBDMS- | Robust enough for Grignard formation, easily cleaved during acidic workup. |
| Solvent | Anhydrous THF | A common and effective solvent for Grignard reactions.[6] |
| Trifluoroacetylating Agent | Ethyl trifluoroacetate | Milder and more selective than trifluoroacetic anhydride. |
| Reaction Temperature | -78 °C for acylation | Low temperature minimizes side reactions of the highly reactive Grignard reagent. |
| Workup | 1M HCl | Simultaneously quenches the reaction and removes the silyl protecting group. |
Visualizations
Troubleshooting Workflow for Grignard Synthesis
Caption: A troubleshooting workflow for the Grignard-based synthesis of 2-(2,2,2-trifluoroacetyl)benzoic acid.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: The general mechanism for the Friedel-Crafts acylation to form the target compound.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid.
- PrepChem. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid).
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
- ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid.
- BenchChem. (2025). Application Notes: Preparation of Grignard Reagents from 2-Chlorobenzyl Chloride.
- Google Patents. (n.d.). US1645180A - Process for producing benzoic acid from phthalic anhydride.
- Eureka | Patsnap. (n.d.). Preparation method of 2-chlorobenzyl chloride Grignard reagent.
- Biomedicine. (n.d.). Synthesis and characterization of 2-thiophen flavonoid analogue for free radical scavenging antioxidant analysis.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
- ResearchGate. (2025, August 5). (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
- ResearchGate. (2025, August 5). Direct Microwave Promoted Trifluoroacetylation of Aromatic Amines with Trifluoroacetic Acid.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Norris, M. D. (2015, January 23). Trifluoroacetic Acid (TFA). Synfacts, 11(2), 0114-0114.
- PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Li, A. Y. (n.d.). Trifluoromethylation.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- National Institutes of Health. (n.d.). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants.
- ChemShuttle. (n.d.). 3-(2,2,2-trifluoroacetyl)benzoic acid.
- Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions.
- ACS Publications. (2023, January 9). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of benzoic acid from toluene, benzotrichloride and phthalic anhydride.
- Chem 344, Fall 2016. (n.d.). 25. The Grignard Reaction.
- ResearchGate. (2016, October 31). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?.
- Wikipedia. (n.d.). Trifluoroacetic acid.
- Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- Reddit. (n.d.). Friedel-Crafts reactions with Deactivating groups.
- BenchChem. (n.d.). 2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid.
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.
- jOeCHEM. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube.
- Chad's Prep. (2021, March 4). 18.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- RSC Publishing. (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-(2,2,2-trifluoroacetyl)benzoic acid;CAS No.:213598-05-1 [chemshuttle.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 2-(2,2,2-Trifluoroacetyl)benzoic acid
Welcome to the technical support center for the purification of 2-(2,2,2-Trifluoroacetyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.
I. Understanding the Molecule: Key Purification Considerations
2-(2,2,2-Trifluoroacetyl)benzoic acid is a unique molecule with properties that dictate the optimal purification strategies. The presence of both a carboxylic acid and a trifluoroacetyl group introduces specific challenges and considerations:
-
Acidity: The carboxylic acid moiety allows for purification strategies based on acid-base chemistry, such as extractions. The electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the carboxylic acid compared to benzoic acid.
-
Polarity: The combination of the polar carboxylic acid and the fluorinated acetyl group results in a moderately polar molecule. This polarity profile is crucial for selecting appropriate chromatographic conditions.
-
Stability: The trifluoroacetyl group is susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of benzoic acid as a significant impurity. This instability is a critical factor in choosing purification methods and conditions.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of 2-(2,2,2-Trifluoroacetyl)benzoic acid in a question-and-answer format.
Recrystallization Issues
Q1: My compound oiled out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common problem when the boiling point of the solvent is close to or above the melting point of the solute, or if the solution is cooled too rapidly.
-
Causality: The high concentration of the solute in the hot solvent leads to its separation as a liquid phase upon cooling.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to dissolve the oil.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to induce crystallization.[1]
-
Solvent System Modification: If the issue persists, consider a different solvent system with a lower boiling point or a solvent pair where your compound has lower solubility at higher temperatures.
-
Q2: No crystals are forming even after the solution has cooled to room temperature. What is the problem?
A2: This is likely due to either the solution being too dilute or the formation of a supersaturated solution.
-
Causality: Insufficient solute concentration or a lack of nucleation sites can prevent crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.[1]
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to rapid precipitation of impurities.
-
Cool to Lower Temperatures: Place the solution in an ice bath to further decrease the solubility of your compound.
-
Chromatography Issues
Q3: My compound is streaking on the silica gel column. How can I improve the peak shape?
A3: Streaking of acidic compounds on silica gel is a common phenomenon.
-
Causality: The acidic nature of silica gel can interact with the carboxylic acid of your compound, leading to poor peak shape. The compound may also be interacting with trace metals on the silica.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will keep your carboxylic acid protonated, reducing its interaction with the silica surface and leading to sharper peaks.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina. However, be mindful that basic alumina can promote the hydrolysis of the trifluoroacetyl group.
-
Q4: I am seeing a new spot on my TLC plate after running a column, which I suspect is a degradation product. What could be happening?
A4: The appearance of a new, more polar spot (often with a lower Rf value) suggests decomposition on the column.
-
Causality: The trifluoroacetyl group is sensitive to hydrolysis. While silica gel is acidic, prolonged contact, especially if the silica is not of high purity or if the solvents contain water, can lead to hydrolysis to benzoic acid. Basic conditions are even more detrimental.
-
Troubleshooting Steps:
-
Minimize Column Contact Time: Do not let the compound sit on the column for extended periods.
-
Use Anhydrous Solvents: Ensure your chromatography solvents are dry.
-
Avoid Basic Conditions: Do not add basic modifiers like triethylamine to the mobile phase, as this will rapidly cleave the trifluoroacetyl group.
-
Confirm Identity of Degradation Product: Run a co-spot TLC with a standard of benzoic acid to confirm if it is the hydrolysis product.
-
III. Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is based on methods used for structurally similar compounds and is designed to yield high-purity crystalline material.[2]
Materials:
-
Crude 2-(2,2,2-Trifluoroacetyl)benzoic acid
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(2,2,2-Trifluoroacetyl)benzoic acid in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid).
-
Re-solubilization: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation: Expected Outcome of Recrystallization
| Parameter | Crude Material | After Recrystallization |
| Appearance | Off-white to yellow solid | White crystalline solid |
| Purity (by HPLC) | 85-95% | >99% |
| Melting Point | Broad range | Sharp melting point |
Protocol 2: Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
Materials:
-
Crude 2-(2,2,2-Trifluoroacetyl)benzoic acid
-
Silica gel (flash grade)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column and accessories
Procedure:
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of 10% ethyl acetate in hexane.
-
Sample Loading: Dissolve the crude material in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be:
-
10% Ethyl Acetate in Hexane (2 column volumes)
-
10% to 40% Ethyl Acetate in Hexane (10 column volumes)
-
40% Ethyl Acetate in Hexane (until the product has fully eluted)
-
Note: Add 0.1% acetic acid to all mobile phases to suppress deprotonation of the carboxylic acid.
-
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visualization of Workflows
Diagram 1: Troubleshooting Recrystallization
Caption: General workflow for the purification of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
V. References
-
Banitt, E. H. et al. (1975). Antiarrhythmic agents. 1. Substituted 2',5'-bis(2,2,2-trifluoroethoxy)benzanilides. Journal of Medicinal Chemistry, 18(11), 1130-1134. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid. PubChem. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic Acid
Document ID: TSC-TFABA-20260123
Version: 1.0
Introduction
Welcome to the technical support center for the synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. As a Senior Application Scientist, I have compiled this information based on established chemical principles, field experience, and a thorough review of the relevant literature. This document is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory setting.
The synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid, a valuable building block in pharmaceutical and materials science, is most commonly approached via an intermolecular Friedel-Crafts acylation. This guide will focus on the reaction of phthalic anhydride with a trifluoroacetylating agent, a robust and scalable method.
Proposed Reaction Pathway: Friedel-Crafts Acylation
The core of this synthesis involves the reaction of phthalic anhydride with trifluoroacetic anhydride (TFAA) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation pathway.
The mechanism begins with the activation of trifluoroacetic anhydride by the Lewis acid, forming a highly electrophilic trifluoroacylium ion. This intermediate is then attacked by the electron-rich aromatic ring of phthalic anhydride, leading to the formation of the desired product after an aqueous workup.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Potential Causes | Solutions & Explanations |
| 1. Low or No Product Yield | A. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly hygroscopic. Contamination with moisture will deactivate it. | Solution: Use freshly opened, anhydrous AlCl₃ or sublime it before use. Handle it in a glovebox or under an inert atmosphere. Ensure all glassware is oven-dried. |
| B. Insufficient Catalyst: The product, a ketone, can form a stable complex with the Lewis acid, sequestering it from the reaction.[2][3] | Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required. Start with at least 2.5 equivalents of AlCl₃ relative to phthalic anhydride. | |
| C. Low Reaction Temperature: The activation energy for the Friedel-Crafts acylation may not be met. | Solution: While the initial mixing should be done at a low temperature to control the exothermic reaction, the reaction may require gentle heating (e.g., to 40-60 °C) to proceed to completion. Monitor the reaction by TLC or HPLC. | |
| 2. Starting Material Recovered | A. Deactivated Substrate: The product itself is an electron-withdrawing group, which can deactivate the aromatic ring towards further reaction. However, in this specific case, the initial substrate (phthalic anhydride) is already somewhat deactivated. | Solution: This points towards issues with catalyst activity or reaction conditions (temperature, time). Address the points in "Low or No Product Yield" first. Increasing the reaction time or temperature may be necessary. |
| B. Poor Solubility: Reactants may not be adequately dissolved in the chosen solvent. | Solution: While often run in a solvent like dichloromethane (DCM) or dichloroethane (DCE), ensure vigorous stirring. Consider using a solvent in which the intermediate complex has better solubility, such as nitrobenzene (use with caution due to toxicity). | |
| 3. Formation of Multiple Products | A. Isomer Formation: Acylation could potentially occur at different positions on the benzene ring, though the ortho position is expected to be the major product due to the directing effect of the anhydride. | Solution: This is less common in this specific reaction but can be influenced by the catalyst and solvent. Characterize the side products to understand their origin. Purification by column chromatography or recrystallization will be necessary. |
| B. Decarboxylation: At elevated temperatures, the benzoic acid product can undergo decarboxylation to form trifluoroacetophenone.[4][5] | Solution: Avoid excessive heating. Maintain a controlled reaction temperature. If the reaction requires heat, use the minimum temperature necessary for conversion. | |
| 4. Product Purification Challenges | A. Product is a Highly Polar, Acidic Compound: The product contains both a ketone and a carboxylic acid, making it highly polar and potentially difficult to separate from other polar impurities. | Solution: After quenching the reaction with acidic water, the product can be extracted into an organic solvent. Subsequently, an acid-base extraction can be employed: extract the organic layer with a weak base (e.g., saturated sodium bicarbonate solution), then re-acidify the aqueous layer to precipitate the product.[6] |
| B. Hydrolysis of the Trifluoroacetyl Group: During workup or purification, especially under basic conditions, the trifluoroacetyl group can be susceptible to hydrolysis.[7][8] | Solution: Use mild basic conditions for extraction (e.g., NaHCO₃ instead of NaOH). Avoid prolonged exposure to strong bases. Keep the temperature low during the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid catalyst for this reaction?
A1: Aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for Friedel-Crafts acylations.[2][9] However, other Lewis acids like iron(III) chloride (FeCl₃) can also be used and may be easier to handle.[9] For more sensitive substrates, milder catalysts like zinc chloride (ZnCl₂) or solid acid catalysts might be explored, though they may require higher temperatures.[2]
Q2: Can I use trifluoroacetic acid (TFA) directly instead of TFAA?
A2: While some Friedel-Crafts acylations can be performed with carboxylic acids, using the anhydride (TFAA) is generally more effective as it generates the acylium ion more readily.[2][10] Using TFA directly would likely require much harsher conditions and may not be as efficient.
Q3: What are the best solvents for this reaction?
A3: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices. They are relatively inert and have good solvating properties for the reactants. For less reactive substrates, nitrobenzene can be used, but it is toxic and has a high boiling point, making it difficult to remove. It's critical that the solvent is completely anhydrous.
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting material (phthalic anhydride) and the more polar product. A mixture of hexane and ethyl acetate with a small amount of acetic acid (to suppress tailing of the carboxylic acid product) is a good starting point. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: My final product appears to be an oil, but it should be a solid. What could be the issue?
A5: This is often due to the presence of impurities, such as residual solvent or side products, which are depressing the melting point. Ensure your product is thoroughly dried under vacuum. If it remains an oil, purification by column chromatography followed by recrystallization from an appropriate solvent system (e.g., toluene/hexane) should be attempted.
Experimental Protocols
Protocol 1: Synthesis of 2-(2,2,2-Trifluoroacetyl)benzoic acid
Disclaimer: This is a representative protocol based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phthalic anhydride (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (2.5 eq) to the stirred suspension. Note: This may be exothermic.
-
-
Addition of Acylating Agent:
-
Once the AlCl₃ has been added, add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40 °C.
-
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. Caution: This is highly exothermic and will release HCl gas.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Extract the organic layer with a saturated solution of sodium bicarbonate. The product will move to the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and cool it to 0 °C.
-
Slowly re-acidify the aqueous layer with concentrated HCl until the product precipitates out.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
-
Further purification can be achieved by recrystallization if necessary.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues.
References
-
Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Ashenhurst, J. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
TMP Chem. Friedel-Crafts Acylation: alternative reagents. YouTube. [Link]
- Google Patents.
- Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 777-784.
-
Wikipedia. Trifluoroacetic acid. [Link]
-
Prakash Academy. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. [Link]
- Friedman, E., & Cooper, A. J. (1977). The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and lactate dehydrogenase. The Journal of biological chemistry, 252(18), 6503–6509.
- Li, Y., & Sun, W. (2004). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Journal of Chemical Research, 2004(1), 74-75.
- Godfrey, A. G., & Dalrymple, D. L. (1994). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
- Norris, M. D., Perkins, M. V., & Sorensen, E. J. (2015). Trifluoroacetic Acid (TFA). Synlett, 26(02), 279-280.
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
ResearchGate. Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?. [Link]
- Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(14), 5349-5354.
- Wang, L. (2012). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids.
-
Organic Chemistry Portal. Trifluoroacetamides. [Link]
-
Organic Syntheses. p-TOLUYL-o-BENZOIC ACID. [Link]
-
Wikipedia. Benzoic acid. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Reactions Involving 2-(2,2,2-Trifluoroacetyl)benzoic Acid
Welcome to the technical support center for 2-(2,2,2-Trifluoroacetyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve challenges in your synthetic work.
Introduction to 2-(2,2,2-Trifluoroacetyl)benzoic Acid
2-(2,2,2-Trifluoroacetyl)benzoic acid is a valuable building block in organic synthesis, prized for its ability to introduce a trifluoroacetyl group, a key pharmacophore in many drug candidates. The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the parent molecule.[1] This guide will address common issues encountered during its application, from initial reaction setup to final product purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2-(2,2,2-Trifluoroacetyl)benzoic acid?
A1: 2-(2,2,2-Trifluoroacetyl)benzoic acid is predominantly used as a trifluoroacetylating agent for amines and alcohols. The resulting trifluoroacetamides and esters are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoroacetyl group can enhance a molecule's metabolic stability, binding affinity, and cell permeability. It is also utilized in the synthesis of various heterocyclic compounds.
Q2: What are the recommended storage and handling conditions for 2-(2,2,2-Trifluoroacetyl)benzoic acid?
A2: This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Hydrolysis of the trifluoroacetyl group can occur in the presence of water, leading to the formation of trifluoroacetic acid and 2-aminobenzoic acid.
Q3: What are the typical solvents and bases used in reactions with 2-(2,2,2-Trifluoroacetyl)benzoic acid?
A3: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. The choice of base is crucial and depends on the specific reaction. For the trifluoroacetylation of amines, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIEA) are often employed to neutralize the trifluoroacetic acid byproduct.
Q4: How can I monitor the progress of a reaction involving 2-(2,2,2-Trifluoroacetyl)benzoic acid?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for the disappearance of starting material and the appearance of the product signals.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Low or no yield is a common frustration in synthesis. The following flowchart provides a systematic approach to diagnosing the issue.
Caption: Troubleshooting logic for low product yield.
In-depth Explanation:
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Reagent Quality: 2-(2,2,2-Trifluoroacetyl)benzoic acid is susceptible to hydrolysis. The presence of water in your solvents or other reagents can consume the starting material. Always use freshly dried solvents and ensure your starting amine or alcohol is anhydrous.
-
Reaction Conditions:
-
Temperature: While heating can accelerate some reactions, it can also lead to decomposition or side reactions. It is often advisable to start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature.
-
Base Selection: The choice of base is critical. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may not effectively neutralize the acidic byproduct, thereby stalling the reaction.
-
-
Workup and Purification: The trifluoroacetyl group can be labile under certain pH conditions. Studies on the hydrolysis of a similar compound, 5-nitro-2-(trifluoroacetylamino)benzoic acid, have shown that the hydrolysis rate is pH-dependent.[2] It is therefore recommended to perform aqueous extractions quickly and with neutral or slightly acidic water. Avoid prolonged exposure to strong acids or bases during workup.
Problem 2: Formation of Multiple Products (Side Reactions)
The appearance of multiple spots on a TLC plate indicates the formation of side products. Identifying these byproducts is key to mitigating their formation.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Proposed Solution |
| Over-acylated Product | Use of excess 2-(2,2,2-trifluoroacetyl)benzoic acid or a highly reactive nucleophile. | Use a 1:1 stoichiometric ratio of reactants. Add the trifluoroacetylating agent slowly to the nucleophile. |
| Esterification Byproducts | Reaction with alcohol impurities or solvents. | Ensure all reagents and solvents are anhydrous. |
| Hydrolysis Product (2-aminobenzoic acid) | Presence of moisture in the reaction mixture. | Rigorously dry all solvents and reagents before use. Perform the reaction under an inert atmosphere. |
| N-Acylurea | In peptide coupling reactions using carbodiimides (e.g., DCC, EDC), the activated acid can rearrange.[3] | Use coupling additives like HOBt or HOAt to suppress this side reaction.[3] |
Mechanistic Insight into Side Reactions:
The trifluoroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. In the presence of multiple nucleophiles (e.g., a primary amine and a hydroxyl group in the same molecule), competitive reactions can occur.
Caption: Competing reaction pathways.
Problem 3: Difficult Purification
Purifying the final product can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying products from these reactions.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Silica Gel: Standard silica gel is generally suitable. For acid-sensitive compounds, deactivated (neutral) silica gel can be used.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[4]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethyl acetate/hexane and dichloromethane/hexane.
-
-
Acid-Base Extraction: This technique can be used to remove unreacted 2-(2,2,2-trifluoroacetyl)benzoic acid or the 2-aminobenzoic acid hydrolysis byproduct.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. Then, wash with a mild aqueous acid (e.g., dilute HCl) to remove any basic impurities. Finally, wash with brine and dry the organic layer.
-
Experimental Protocol: A General Procedure for Trifluoroacetylation of a Primary Amine
This protocol provides a starting point for your experiments. Optimization may be required for your specific substrate.
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Trifluoroacetylating Agent: Slowly add a solution of 2-(2,2,2-trifluoroacetyl)benzoic acid (1.05 eq.) in anhydrous DCM to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
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Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
Successfully employing 2-(2,2,2-trifluoroacetyl)benzoic acid in your synthetic endeavors requires a solid understanding of its reactivity and potential pitfalls. By systematically addressing issues related to reagent quality, reaction conditions, and purification strategies, you can significantly improve your experimental outcomes. This guide provides a framework for troubleshooting, but remember that each reaction is unique and may require specific optimization.
References
- Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184.
-
PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
- Tee, O. S., & Pocius, A. P. (1983). Intramolecular catalysis of organic reactions. III. Hydrolysis of 5-Nitro-2-(trifluoroacetylamino)benzoic acid. Australian Journal of Chemistry, 36(9), 1885-1893.
- Farkas, E., & Gunda, T. E. (2010). Esterification products in reactions using mixed anhydrides.
- U.S. Patent No. 6,288,271 B1. (2001). Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
- EMU Physics Department. (2023, July 4).
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
Sources
Stability issues with 2-(2,2,2-Trifluoroacetyl)benzoic acid in solution
Welcome to the technical support center for 2-(2,2,2-Trifluoroacetyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with this versatile building block in solution. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Core Stability Challenge
2-(2,2,2-Trifluoroacetyl)benzoic acid is a valuable reagent in organic synthesis, prized for the unique properties conferred by its trifluoroacetyl group. However, the very features that make it so reactive also present its primary stability issue in solution: a propensity for intramolecular cyclization. The electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. This, combined with the ortho-positioning of the carboxylic acid group, creates a favorable environment for a spontaneous intramolecular nucleophilic attack, leading to the formation of the cyclic hemiacetal, 3-hydroxy-3-(trifluoromethyl)phthalide.
This guide will walk you through the mechanism of this degradation, how to identify it, and most importantly, how to prevent it.
Troubleshooting Guide: Addressing Instability in Your Experiments
This section is formatted in a question-and-answer style to directly address common issues you may encounter.
Question 1: My reaction yield is consistently low, or I'm seeing an unexpected, more polar byproduct in my TLC/LC-MS. What could be happening?
Answer: It is highly probable that your 2-(2,2,2-Trifluoroacetyl)benzoic acid is degrading into 3-hydroxy-3-(trifluoromethyl)phthalide. This cyclization reaction consumes your starting material and generates a new, more polar compound due to the presence of the hydroxyl group.
Causality: The reaction is catalyzed by the presence of nucleophiles, particularly water, in your solvent or on your glassware. Protic solvents (e.g., methanol, ethanol) and even trace amounts of moisture in aprotic solvents (e.g., DMSO, DMF) can facilitate this process. The reaction can proceed under both acidic and basic conditions.
Immediate Actions:
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Confirm the Byproduct: If possible, isolate the byproduct and characterize it by ¹H NMR, ¹⁹F NMR, and MS to confirm the structure of 3-hydroxy-3-(trifluoromethyl)phthalide.
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Solvent Purity Check: Use fresh, anhydrous solvents for your reactions. Solvents from a freshly opened bottle or those dried over molecular sieves are recommended.
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Reaction Setup: Ensure all glassware is thoroughly dried in an oven before use and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Question 2: How can I prepare a stock solution of 2-(2,2,2-Trifluoroacetyl)benzoic acid without it degrading?
Answer: Preparing a stable stock solution requires careful selection of the solvent and storage conditions.
Expert Recommendations:
-
Solvent of Choice: For short-term storage (hours to a few days), anhydrous aprotic solvents such as DCM (dichloromethane) or THF (tetrahydrofuran) are preferred. For longer-term storage, consider storing the compound as a solid in a desiccator.
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Avoid Protic Solvents: Do not use protic solvents like methanol, ethanol, or water for stock solutions, as they will accelerate the cyclization.
-
Storage Conditions: Store the stock solution at low temperatures, preferably at -20°C or below, in a tightly sealed vial with a PTFE-lined cap to prevent moisture ingress.
| Solvent | Suitability for Stock Solution | Rationale |
| DCM, Anhydrous | Recommended (Short-term) | Aprotic, less hygroscopic than other solvents. |
| THF, Anhydrous | Good (Short-term) | Aprotic, but can contain peroxides if not stored properly. |
| DMSO, Anhydrous | Use with Caution | Highly hygroscopic; will readily absorb water, promoting degradation. |
| DMF, Anhydrous | Use with Caution | Similar to DMSO, it is hygroscopic. |
| Methanol/Ethanol | Not Recommended | Protic solvents that actively participate in the degradation. |
| Aqueous Buffers | Not Recommended | Water will lead to rapid cyclization and potential hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
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Glassware Preparation: Dry a volumetric flask and a small vial with a PTFE-lined cap in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.
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Inert Atmosphere: Purge the flask and vial with dry nitrogen or argon.
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Weighing: Weigh the desired amount of 2-(2,2,2-Trifluoroacetyl)benzoic acid directly into the volumetric flask under a blanket of inert gas.
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Solvent Addition: Add anhydrous dichloromethane via a syringe to the desired volume.
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Dissolution: Gently swirl the flask until the solid is fully dissolved.
-
Storage: Transfer the solution to the prepared vial, purge the headspace with inert gas, and seal tightly. Store at -20°C.
Protocol 2: Monitoring Stability by HPLC
This protocol allows you to quantify the rate of degradation in a specific solvent.
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Sample Preparation: Prepare a solution of 2-(2,2,2-Trifluoroacetyl)benzoic acid (e.g., 1 mg/mL) in the solvent you wish to test.
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Initial Analysis (t=0): Immediately inject an aliquot of the freshly prepared solution onto the HPLC system.
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Incubation: Store the solution under the desired test conditions (e.g., room temperature, 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC.
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Data Analysis: Monitor the decrease in the peak area of 2-(2,2,2-Trifluoroacetyl)benzoic acid and the increase in the peak area of the degradation product, 3-hydroxy-3-(trifluoromethyl)phthalide.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 254 nm.
Visualizing the Degradation Pathway
The primary degradation pathway is the intramolecular cyclization. The following diagram illustrates this process.
Caption: Intramolecular cyclization of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: Can I use a base to deprotonate the carboxylic acid to prevent cyclization?
A: While deprotonating the carboxylic acid might seem like a way to inhibit the reaction, it can actually increase the nucleophilicity of the carboxylate, potentially accelerating the cyclization. It is generally not a recommended strategy.
Q2: Is the cyclization reversible?
A: The formation of the cyclic hemiacetal is a reversible equilibrium. However, in most organic solvents, the cyclic form is thermodynamically more stable, and the equilibrium lies heavily in favor of 3-hydroxy-3-(trifluoromethyl)phthalide.
Q3: How does temperature affect the stability?
A: Like most chemical reactions, the rate of cyclization will increase with higher temperatures. Therefore, it is crucial to keep solutions of 2-(2,2,2-Trifluoroacetyl)benzoic acid cool.
Q4: Besides cyclization, are there other degradation pathways I should be aware of?
A: While cyclization is the primary concern, hydrolysis of the trifluoroacetyl group to yield 2-carboxybenzoic acid (phthalic acid) and trifluoroacetic acid can also occur, especially in aqueous solutions at non-neutral pH and elevated temperatures. However, the intramolecular cyclization is typically much faster.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting stability issues.
Caption: A step-by-step workflow for troubleshooting stability issues.
References
-
Shaw, J. E., & Tuominen, F. W. (1985). An Efficient Synthesis of 3-Hydroxy-3-Trifluoromethyl Phthalide. Synthetic Communications, 15(14), 1291-1294. [Link]
-
Kolsaker, P., Arukwe, J., Barcóczy, J., Wiberg, A., & Fagerli, A. K. (1998). Ring-Chain Tautomerism in 2-(2,2-Dicyano-1-methylethenyl)benzoic Acid and Related Compounds. Acta Chemica Scandinavica, 52, 490-498. [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2000). 2-Acylbenzoic Acids as a New Type of Water-Tolerant and Recyclable Chiral Brønsted Acid Catalyst. Journal of the American Chemical Society, 122(33), 8179-8180. [Link]
-
Fujihira, Y., Liang, Y., Ono, M., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-444. [Link]
Technical Support Center: A Guide to 2-(2,2,2-Trifluoroacetyl)benzoic acid
Welcome to the dedicated technical support guide for 2-(2,2,2-Trifluoroacetyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the common handling and storage challenges associated with this versatile synthetic intermediate. As a molecule featuring both a reactive ketone and a carboxylic acid, its unique properties demand careful attention to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and safe handling of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Q1: What are the optimal storage conditions for this reagent?
To ensure long-term stability and prevent degradation, the compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert, anhydrous atmosphere (e.g., argon or nitrogen).[1] Proper storage is critical to mitigate the primary degradation pathway: hydrolysis.
Q2: Is 2-(2,2,2-Trifluoroacetyl)benzoic acid sensitive to moisture?
Yes, this compound is highly sensitive to moisture.[1] The trifluoroacetyl group is susceptible to hydrolysis, which can occur upon exposure to atmospheric humidity. This degradation will convert the ketone to a gem-diol hydrate, compromising the integrity of the reagent and affecting reaction outcomes. Therefore, maintaining anhydrous conditions during storage and handling is paramount.[1][2]
Q3: What are the primary safety hazards associated with this compound?
Based on data for its isomers and related structures, 2-(2,2,2-Trifluoroacetyl)benzoic acid is expected to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] It is crucial to avoid generating dust when handling the solid material.[5][6]
Q4: What personal protective equipment (PPE) is recommended for handling?
Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[3][7] The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[5]
-
Hand Protection: Chemically resistant nitrile gloves.[1]
-
Body Protection: A standard laboratory coat.
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Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator with a particulate filter.[4]
Q5: What are the general solubility characteristics?
This compound typically appears as a white to off-white crystalline solid.[1] It has moderate solubility in common organic solvents. For reactions, anhydrous solvents such as THF, dioxane, or DCM are often suitable, but solubility should be confirmed on a small scale.
Troubleshooting Guide for Experimental Challenges
This guide provides a systematic approach to diagnosing and solving specific issues encountered during experiments involving 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Problem 1: My reaction yield is consistently low or zero.
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Probable Cause A: Reagent Degradation via Hydrolysis The most common cause of failure is the degradation of the starting material. As a moisture-sensitive compound, exposure to the atmosphere can lead to hydrolysis of the trifluoroacetyl ketone.[1] This seemingly intact white solid may, in fact, be partially or fully hydrolyzed, rendering it inactive for subsequent reactions targeting the ketone functionality.
-
Solution & Protocol Validation:
-
Verify Reagent Integrity: Before use, analyze a small sample of your reagent by ¹H or ¹⁹F NMR to confirm its purity and structure.
-
Ensure Anhydrous Conditions: Handle the solid in a glovebox or under a stream of inert gas. Use fresh, anhydrous solvents for your reaction. All glassware should be rigorously flame- or oven-dried.
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Purchase Fresh Stock: If the reagent has been stored for an extended period or under suboptimal conditions, it is best to use a new, unopened bottle.
-
-
Probable Cause B: Incompatibility with Reaction Conditions The molecule contains both an acidic proton (carboxylic acid) and an electrophilic ketone. This dual functionality makes it incompatible with certain reagents.
-
Solution & Protocol Validation:
-
Protecting Groups: If your reaction requires a strong base or a nucleophile that could react with the carboxylic acid, consider protecting the acid functionality (e.g., as a methyl or ethyl ester) prior to the key reaction step.
-
Reagent Selection: Opt for milder, more selective reagents where possible. For reactions at the ketone, conditions compatible with the carboxylic acid moiety must be chosen.
-
Problem 2: I'm observing unexpected spots on TLC or peaks in my crude NMR/LC-MS.
-
Probable Cause: Partial Hydrolysis During Reaction or Workup Even if you start with pure material, trace amounts of water in your reaction solvent or during aqueous workup can cause partial hydrolysis. This creates a mixture of your desired product and byproducts derived from the hydrolyzed starting material. This can lead to confusing analytical results, such as multiple peaks in an HPLC trace.[10]
-
Solution & Protocol Validation:
-
Strict Anhydrous Technique: Re-evaluate your experimental setup to eliminate all potential sources of moisture.
-
Non-Aqueous Workup: If possible, design a non-aqueous workup procedure. This could involve direct filtration to remove salts and evaporation of the solvent under reduced pressure.
-
Analytical Diligence: Characterize the main impurity. An LC-MS analysis can often quickly identify if the unexpected peak corresponds to the mass of the hydrolyzed starting material or a subsequent byproduct.
-
Summary of Key Handling & Storage Parameters
| Parameter | Specification | Rationale & References |
| Appearance | White to off-white crystalline solid | Physical property noted for isomers.[1] |
| Storage Temperature | 2–8 °C | Recommended for optimal stability and to prevent degradation.[1] |
| Storage Atmosphere | Inert, dry (Argon or Nitrogen) | Prevents moisture-induced hydrolysis.[1][2] |
| Moisture Sensitivity | High | The trifluoroacetyl group is susceptible to hydrolysis.[1] |
| Key Incompatibilities | Strong oxidizing agents, strong bases, moisture, reducing agents | Prevents unintended side reactions and decomposition.[6][8][9] |
Protocol: Handling and Use in an Anhydrous Reaction
This protocol provides a validated workflow for accurately dispensing and using the reagent while minimizing exposure to atmospheric moisture.
-
Preparation: Place the sealed reagent bottle, along with a spatula and weigh boat/paper, into an inert atmosphere glovebox antechamber. Cycle the antechamber three times.
-
Equilibration: Allow the reagent bottle to equilibrate to the ambient temperature inside the glovebox for at least 20 minutes to prevent condensation.
-
Dispensing: Inside the glovebox, carefully open the reagent bottle. Weigh the desired amount of the solid onto the weigh paper.
-
Sealing: Tightly reseal the main reagent bottle. Purge the headspace with inert gas before final tightening if possible.
-
Reaction Setup: Add the pre-weighed solid to your reaction vessel, which should already be assembled, dried, and under a positive pressure of inert gas.
-
Removal: Remove the sealed reagent bottle from the glovebox and immediately return it to 2-8°C storage.
Logical Workflow Diagram
The following diagram provides a decision-making framework for troubleshooting poor outcomes in reactions utilizing 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Redox. (2022, November 14). Safety Data Sheet Benzoic acid. [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]
-
Chemos GmbH & Co.KG. (2023, December 12). Safety Data Sheet: benzoic acid. [Link]
- Gutman, A. L., et al. (2001). Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
Angene Chemical. (2025, April 5). Safety Data Sheet - 4-(2,2,2-Trifluoroacetyl)benzoic acid. [Link]
-
Restek Corporation. (2015, April 16). Benzoic Acid Standard Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid. PubChem Compound Database. [Link]
- Gilbert, E. E. (1975). Production of 2,2,2-trifluoroacetyl chloride.
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, May). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
- CN103274929B. (n.d.). Preparation method of 2-trifluoromethyl benzoic acid.
-
OpenStax. (n.d.). Additional Problems 20 – Organic Chemistry: A Tenth Edition. [Link]
-
Hebei U-Presion Import And Export Co., Ltd. (n.d.). 2-Chloro-4-Methanesulfonyl-3-[(2,2,2-Trifluoroethoxy)Methyl]Benzoic Acid. [Link]
-
ResearchGate. (n.d.). 65 questions with answers in BENZOIC ACIDS | Science topic. [Link]
-
National Institutes of Health. (2021, December 13). Hygroscopic tendencies of substances used as calibrants for quantitative NMR spectroscopy. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1982). 2,2,2-Trichloroethylsulphonyl, 2,2,2-trichloroethoxysulphonyl, and trifluoroacetyl isocyanates in β-lactam synthesis. [Link]
Sources
- 1. 3-(2,2,2-trifluoroacetyl)benzoic acid;CAS No.:213598-05-1 [chemshuttle.com]
- 2. US3883407A - Production of 2,2,2-trifluoroacetyl chloride - Google Patents [patents.google.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. redox.com [redox.com]
- 7. chemos.de [chemos.de]
- 8. ehs.com [ehs.com]
- 9. nj.gov [nj.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 2-(2,2,2-Trifluoroacetyl)benzoic Acid
Welcome to the technical support center for 2-(2,2,2-Trifluoroacetyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and integrity of your compound throughout your experimental workflows. Our recommendations are grounded in established chemical principles and field-proven insights to help you navigate potential challenges and achieve reliable, reproducible results.
Understanding the Molecule: Key Stability Considerations
2-(2,2,2-Trifluoroacetyl)benzoic acid is a valuable synthetic intermediate characterized by the presence of both a carboxylic acid and a trifluoroacetyl group on a benzene ring. The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity and stability of the molecule. While robust under optimal conditions, it is susceptible to degradation under certain environmental and experimental pressures. This guide will focus on preventing these decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for 2-(2,2,2-Trifluoroacetyl)benzoic acid?
A1: Decomposition can manifest in several ways, including:
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Physical Changes: A noticeable change in color from a white or off-white solid to yellow or brown.
-
Purity Degradation: The appearance of unexpected spots on Thin Layer Chromatography (TLC) or new peaks in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analyses.
-
Inconsistent Experimental Outcomes: Poor yields or the formation of unexpected byproducts in reactions where the compound is used as a starting material.
Q2: What is the optimal method for long-term storage?
A2: For optimal stability, 2-(2,2,2-Trifluoroacetyl)benzoic acid should be stored in a cool, dry, and dark environment.[1][2] It is recommended to store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[1]
Q3: Is this compound sensitive to moisture?
A3: Yes, similar to other compounds containing a trifluoroacetyl group, 2-(2,2,2-Trifluoroacetyl)benzoic acid is sensitive to moisture and may undergo hydrolysis.[1] It is crucial to handle the compound in a dry environment, using anhydrous solvents and techniques to prevent the introduction of water.
Q4: Can I handle the compound on an open bench?
A4: While brief handling on an open bench for weighing purposes is generally acceptable, prolonged exposure to the atmosphere should be avoided. For procedures requiring extended handling, it is best practice to work in a glove box or under a stream of inert gas to prevent moisture uptake.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to troubleshooting common problems encountered during the use of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Issue 1: Low Yield or Incomplete Reaction
If you are experiencing lower than expected yields or your reaction is not going to completion, consider the following possibilities related to the stability of your starting material:
| Potential Cause | Recommended Action | Scientific Rationale |
| Degraded Starting Material | Assess the purity of your 2-(2,2,2-Trifluoroacetyl)benzoic acid using an appropriate analytical technique (e.g., NMR, HPLC, or melting point). | Impurities from decomposition can interfere with the desired reaction pathway. |
| Presence of Moisture | Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. | The trifluoroacetyl group is susceptible to hydrolysis, which would consume the starting material.[1] |
| Incompatible Reaction Conditions | Avoid strongly basic conditions, as these can promote hydrolysis or other side reactions.[3] | The carboxylic acid can be deprotonated, and the trifluoroacetyl group can be susceptible to nucleophilic attack, especially under basic conditions. |
Issue 2: Formation of Unexpected Byproducts
The appearance of unknown impurities in your reaction mixture can be perplexing. Here’s how to diagnose and address the issue:
| Potential Cause | Recommended Action | Scientific Rationale |
| Thermal Decomposition | Run the reaction at the lowest effective temperature. Monitor for byproduct formation at different temperatures. | Although trifluoroacetic acid decomposes at high temperatures (300-390°C), localized heating or prolonged reaction times at elevated temperatures could potentially lead to degradation of the trifluoroacetyl moiety.[4] |
| Reaction with Nucleophiles | If your reaction involves nucleophiles, consider protecting the trifluoroacetyl group if it is not the intended reaction site. | The ketone of the trifluoroacetyl group is electrophilic and can react with nucleophiles. |
| Hydrolysis | As mentioned previously, ensure anhydrous conditions. | Water can act as a nucleophile, leading to the hydrolysis of the trifluoroacetyl group. |
Visualizing Decomposition: Potential Pathways
To better understand the potential degradation of 2-(2,2,2-Trifluoroacetyl)benzoic acid, the following diagrams illustrate the likely decomposition mechanisms based on fundamental chemical principles.
Caption: Proposed hydrolysis pathway.
Experimental Protocols: Ensuring Compound Integrity
Adherence to strict experimental protocols is paramount for preventing the decomposition of 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Protocol 1: Anhydrous Reaction Setup
-
Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).
-
Inert Atmosphere: Assemble the reaction apparatus while still warm and immediately place it under a positive pressure of an inert gas (argon or nitrogen).
-
Solvent and Reagent Handling: Use freshly distilled or commercially available anhydrous solvents. Transfer all reagents using syringes or cannulas that have been purged with inert gas.
-
Monitoring: Follow the reaction progress by TLC or another suitable analytical method to avoid unnecessarily prolonged reaction times.
Protocol 2: Purification of 2-(2,2,2-Trifluoroacetyl)benzoic Acid
If you suspect your compound has degraded, purification can often salvage the material.
-
Recrystallization:
-
Choose a solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures (e.g., a mixture of ethanol and water).
-
Dissolve the compound in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Purity Verification: After purification, confirm the purity of the compound using analytical techniques such as NMR, HPLC, or melting point determination.
References
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-
Journal of the Chemical Society B: Physical Organic. The thermal decomposition of trifluoroacetic acid. [Link]
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New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
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Validation & Comparative
Introduction: Positional Isomerism as a Critical Determinant of Chemical Reactivity
An In-Depth Comparative Guide to the Reactivity of 2-(2,2,2-Trifluoroacetyl)benzoic Acid and its 3-Isomer
In the landscape of drug discovery and fine chemical synthesis, positional isomers often exhibit profoundly different biological activities and chemical behaviors. The case of 2-(2,2,2-trifluoroacetyl)benzoic acid versus its 3-isomer is a compelling illustration of this principle. While sharing the same molecular formula (C₉H₅F₃O₃), the spatial arrangement of the potent electron-withdrawing trifluoroacetyl (-COCF₃) group relative to the carboxylic acid (-COOH) moiety dictates a unique electronic and steric environment for each molecule. This guide provides a comprehensive analysis of their differential reactivity, supported by mechanistic principles and experimental data, to inform researchers in their synthetic strategies and molecular design efforts.
Part 1: The Physicochemical Landscape: Acidity and Electronic Profile
The reactivity of a substituted benzoic acid is fundamentally governed by the electronic influence of its substituents. Both the carboxylic acid and the trifluoroacetyl groups are electron-withdrawing, but their interplay differs significantly between the 2- and 3-positions.
Electronic Effects of Substituents
The trifluoroacetyl group is a powerful deactivator of the aromatic ring due to the strong inductive effect of the three fluorine atoms. The carboxylic acid group is also deactivating. These effects reduce the electron density of the benzene ring, influencing its susceptibility to electrophilic attack and modulating the acidity of the carboxyl proton.
Figure 1: Logical relationship between isomeric structure and resulting chemical properties.
Comparative Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion, thereby increasing acidity. The position of the substituent is critical.
Due to the ortho effect , 2-substituted benzoic acids often display anomalous acidity. In the case of 2-(2,2,2-trifluoroacetyl)benzoic acid, the trifluoroacetyl group's strong inductive effect is exerted more powerfully on the adjacent carboxyl group. This proximity enhances the stabilization of the resulting carboxylate anion, making the 2-isomer a significantly stronger acid than the 3-isomer, where the inductive effect is attenuated by distance.[1][2]
| Compound | Predicted pKa | Key Influencing Factor |
| Benzoic Acid (Reference) | 4.19 | Baseline |
| 3-(2,2,2-Trifluoroacetyl)benzoic Acid | < 4.19 | Inductive effect from meta position. |
| 2-(2,2,2-Trifluoroacetyl)benzoic Acid | Significantly < 3.5 | Strong inductive effect and steric interactions from ortho position (Ortho Effect).[1][3] |
Table 1: Predicted acidity comparison of trifluoroacetyl benzoic acid isomers.
Part 2: Reactivity of the Aromatic Core: Electrophilic Aromatic Substitution (EAS)
The electron-deficient nature of the aromatic ring in both isomers makes them less reactive towards electrophiles than benzene. Both the -COOH and -COCF₃ groups are meta-directing.[4]
-
3-Isomer Reactivity : In the 3-isomer, the directing effects of the two groups are reinforcing. Electrophilic attack is directed to the 5-position, which is meta to both substituents. While deactivated, the reaction proceeds at predictable sites with reduced steric hindrance.
-
2-Isomer Reactivity : The 2-isomer is considerably less reactive in EAS reactions. The position ortho to the carboxylic acid and meta to the trifluoroacetyl group (position 3) and the position meta to the carboxylic acid and ortho to the trifluoroacetyl group (position 6) are both sterically hindered by the bulky trifluoroacetyl group. The most likely, though still disfavored, sites of attack are positions 4 and 5. The significant steric hindrance and strong deactivation make electrophilic substitution on the 2-isomer challenging.
Part 3: Reactivity at the Carbonyl Center: Nucleophilic Addition
The ketone of the trifluoroacetyl group is highly electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in synthesis.[5] The primary difference between the isomers lies in the steric environment and the potential for intramolecular interactions.
-
3-Isomer : The ketone is sterically accessible, and its reactivity is primarily governed by the electronic effect of the CF₃ group. It behaves as a typical, highly activated ketone.
-
2-Isomer : The adjacent carboxylic acid group creates a sterically crowded environment around the ketone, which can hinder the approach of bulky nucleophiles. However, the carboxylic acid can also participate in the reaction, potentially acting as an intramolecular proton source or catalyst, depending on the reaction conditions.
Experimental Protocol: General Procedure for Nucleophilic Trifluoromethylation
This protocol describes the conversion of a benzoic acid to an aryl trifluoromethyl ketone, a reaction that proceeds via nucleophilic attack on an activated carboxylic acid derivative.[6][7] A similar principle of nucleophilic addition applies to the ketone moiety of the title compounds.
-
Reaction Setup : To an oven-dried 25 mL Schlenk tube, add the carboxylic acid (0.2 mmol), 4-DMAP (0.5 mmol), and CsF (0.5 mmol).
-
Reagent Addition : Under a nitrogen atmosphere, add anisole (2 mL), TMSCF₃ (0.6 mmol), and trifluoroacetic anhydride (TFAA, 0.4 mmol).
-
Reaction Conditions : Seal the tube and heat the reaction mixture to 120 °C for 15 hours.
-
Work-up : Cool the mixture to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 5 mL).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Trustworthiness Note : This protocol's success relies on the in situ formation of a mixed anhydride, which is then attacked by the trifluoromethyl nucleophile. The anhydrous conditions are critical to prevent hydrolysis of the anhydride and TMSCF₃ reagent.
Part 4: The Definitive Difference: Intramolecular Cyclization
The most dramatic difference in reactivity is the ability of the 2-isomer to undergo intramolecular cyclization. The ortho positioning of the carboxylic acid and the electrophilic ketone allows for the formation of a five-membered ring, typically a hydroxylactone, especially under dehydrating or acidic conditions.
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A Senior Application Scientist's Comparative Guide to 2-, 3-, and 4-(Trifluoroacetyl)benzoic Acids
For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical building block is a critical decision that influences the entire discovery and synthesis pipeline. The isomeric (trifluoroacetyl)benzoic acids—specifically the 2-, 3-, and 4-isomers—are powerful synthons, yet their utility is dictated by the subtle but significant differences conferred by the position of the trifluoroacetyl group. This guide provides an in-depth comparison of these three isomers, grounded in experimental data and mechanistic principles, to empower scientists to make informed decisions for their specific applications.
The trifluoroacetyl group is a potent electron-withdrawing substituent, a feature that profoundly impacts the physicochemical properties and reactivity of the parent benzoic acid molecule.[1] Its presence enhances metabolic stability and can modulate the bioactivity of a parent compound, making these isomers valuable in medicinal and materials sciences.[1]
Synthesis and Spectroscopic Characterization
The synthesis of these isomers can be achieved through various methods, though a common modern approach involves the trifluoroacetylation of the corresponding benzoic acid derivatives. For instance, a direct trifluoromethylation of benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an activating agent like trifluoroacetic anhydride (TFAA) provides a scalable route to aryl trifluoromethyl ketones.[1][2]
Representative Synthetic Protocol: General Trifluoromethylation of a Benzoic Acid [1]
This protocol describes a general method adaptable for the synthesis of trifluoroacetyl benzoic acids from their corresponding dicarboxylic acid precursors.
-
Reaction Setup: In an oven-dried 25 mL Schlenk tube, add the starting carboxylic acid (0.2 mmol), 4-dimethylaminopyridine (DMAP, 0.5 mmol), and cesium fluoride (CsF, 0.5 mmol).
-
Reagent Addition: Under a nitrogen atmosphere, add anisole (2 mL) as the solvent, followed by TMSCF₃ (0.6 mmol) and TFAA (0.4 mmol).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 15 hours.
-
Work-up: After cooling to room temperature, add water (10 mL) to the mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the final aryl trifluoromethyl ketone.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of (trifluoroacetyl)benzoic acids.
Spectroscopic Differentiation
The isomers are readily distinguishable by ¹H and ¹⁹F NMR spectroscopy.
-
¹H NMR: The aromatic proton splitting patterns are distinct for each isomer. The 2-isomer will show a complex multiplet, the 3-isomer will exhibit four distinct aromatic signals, and the 4-isomer will present two characteristic doublets due to the molecule's symmetry.
-
¹⁹F NMR: The chemical shift of the trifluoroacetyl group is sensitive to its electronic environment.[3][4] While all three isomers will show a singlet, its precise chemical shift (typically between -67 to -85 ppm relative to CFCl₃) can vary based on the substitution pattern and solvent.[3][5] This variability can be a useful diagnostic tool.[3]
Comparative Physicochemical Properties
The position of the trifluoroacetyl group directly influences the molecule's electronic distribution, which in turn governs its physical properties.
| Property | 2-(Trifluoroacetyl)benzoic Acid | 3-(Trifluoroacetyl)benzoic Acid | 4-(Trifluoroacetyl)benzoic Acid |
| CAS Number | 433-97-6[6] | 454-92-2[7] | 58808-59-6[8] |
| Molecular Formula | C₉H₅F₃O₃ | C₉H₅F₃O₃ | C₉H₅F₃O₃ |
| Molecular Weight | 218.13 g/mol [8] | 190.12 g/mol [7] | 218.13 g/mol |
| Appearance | White crystalline powder[9] | Solid | White to off-white powder[10] |
| Melting Point (°C) | 110-112[9] | 104-106 | 178[11] |
| Boiling Point (°C) | 248[9] | 238.5 (at 775 mmHg) | 313.5 (Predicted)[11] |
| Predicted pKa | ~3.0 (Estimated) | ~3.5 (Estimated) | 3.40 (Predicted)[11] |
Reactivity and Mechanistic Insights: The Role of Isomerism
The trifluoroacetyl group is strongly deactivating and acts as a meta-director in electrophilic aromatic substitution reactions.[15][16][17] This is due to its powerful electron-withdrawing nature through both inductive and resonance effects. The carboxylic acid group is also deactivating and a meta-director. The interplay of these two groups dictates the reactivity of the aromatic ring and the acidity of the carboxyl group.
Acidity (pKa)
The acidity of the carboxylic acid is significantly enhanced by the electron-withdrawing trifluoroacetyl group. The closer this group is to the carboxylic acid, the stronger the inductive effect and the lower the pKa (higher acidity).
-
2-Isomer: The trifluoroacetyl group is in the ortho position. This proximity leads to a strong inductive withdrawal of electron density, significantly stabilizing the carboxylate anion. Furthermore, steric hindrance from the bulky ortho substituent can force the carboxyl group out of the plane of the aromatic ring, disrupting resonance stabilization of the neutral acid and further increasing its acidity (a phenomenon known as the "ortho effect").[18] Therefore, the 2-isomer is predicted to be the strongest acid.
-
3-Isomer: The group is in the meta position. The inductive effect is weaker due to the increased distance compared to the 2-isomer. Resonance effects do not strongly influence the carboxyl group from the meta position.
-
4-Isomer: The group is in the para position. While the inductive effect is weakest here, the trifluoroacetyl group can exert an electron-withdrawing resonance effect, which also helps to stabilize the conjugate base.
The expected order of acidity is: 2-isomer > 4-isomer > 3-isomer .
Electronic Effects on Acidity
Caption: Influence of isomer position on the acidity of (trifluoroacetyl)benzoic acids.
Applications in Research and Drug Development
The unique properties of each isomer make them suitable for different applications.
-
2-(Trifluoroacetyl)benzoic Acid: Its high acidity and sterically hindered nature make it a candidate for creating specific catalysts or as a building block where forcing non-planar conformations is desired. It is a known intermediate in the synthesis of the fungicide Fluopyram, highlighting its importance in agrochemicals.[9]
-
3-(Trifluoroacetyl)benzoic Acid: This isomer is frequently used as a building block in medicinal chemistry.[7] Its substitution pattern allows for the synthesis of complex molecules where specific vectoral properties are required for receptor binding. It is also an environmental transformation product of the herbicide flurtamone.[7]
-
4-(Trifluoroacetyl)benzoic Acid: The para-substitution pattern is common in drug design, allowing for the extension of a molecule's structure to probe protein binding pockets. The strong electron-withdrawing nature of the trifluoroacetyl group can be used to modulate the electronics of a molecule, for example, in the design of materials for electronics or as chemical probes.[10]
Conclusion
The choice between 2-, 3-, and 4-(trifluoroacetyl)benzoic acid is not arbitrary. It is a strategic decision based on a deep understanding of their isomeric differences.
-
Choose the 2-isomer for applications requiring the highest acidity or when leveraging steric hindrance is advantageous.
-
Choose the 3-isomer as a versatile building block for creating derivatives with a specific meta-substitution pattern, crucial for structure-activity relationship (SAR) studies.
-
Choose the 4-isomer for linear molecular designs and to maximize the influence of electron-withdrawing resonance effects, which is often desirable in the development of pharmaceuticals and functional materials.
By carefully considering the synthesis, properties, and reactivity profiles outlined in this guide, researchers can harness the full potential of these valuable fluorinated building blocks to accelerate their research and development efforts.
References
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Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934. Available at: [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
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ACS Publications. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoroacetyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
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LookChem. (n.d.). Cas 76-05-1, Trifluoroacetic acid. Retrieved from [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Lopez, S. E., & Salazar, J. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Journal of Fluorine Chemistry. Abstract available at: [Link]
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Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
-
Dovepress. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Volume 2017:8, 1-13. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
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PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-trifluoroacetylthio-, trimethylsilyl ester. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA). Retrieved from [Link]
-
Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]
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PubMed Central. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
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ACS Publications. (n.d.). A Trifluoroacetylation-Fluorine-19 Nuclear Magnetic Resonance Technique for Characterization of Hydroxyl Groups in Poly(Propylene Oxides). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Stable Isomers for Trifluoroacetic Acid (TFA) Pentahydrates Obtained from Density Functional Calculations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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YouTube. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). Table of Contents. Retrieved from [Link]
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WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2012). Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid. Retrieved from [Link]
-
We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. (n.d.). Retrieved from [Link]
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
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A Comparative Spectroscopic Guide to Trifluoroacetylbenzoic Acid Isomers
This guide provides an in-depth spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of trifluoroacetylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how the positional variation of the trifluoroacetyl group impacts the spectral characteristics across various analytical techniques. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in complex matrices.
Introduction: The Significance of Isomeric Differentiation
Trifluoroacetylbenzoic acid isomers are valuable building blocks in medicinal chemistry and materials science. The trifluoroacetyl moiety imparts unique electronic properties and can significantly influence the pharmacological and physicochemical characteristics of a molecule. The constitutional isomerism of these compounds, however, presents a significant analytical challenge. Subtle shifts in the position of the trifluoroacetyl group lead to distinct spectroscopic signatures that can be leveraged for their individual identification. This guide provides a comprehensive comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The distinct electronic environments of the protons, carbons, and fluorine atoms in each isomer give rise to unique chemical shifts, coupling patterns, and signal multiplicities.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the electron-withdrawing trifluoroacetyl and carboxylic acid groups.
-
2-Trifluoroacetylbenzoic Acid (ortho): The proximity of the two bulky and electron-withdrawing groups is expected to cause significant steric hindrance and electronic effects. The aromatic protons will likely appear as a complex multiplet, with the proton adjacent to the carboxylic acid group experiencing the greatest deshielding.
-
3-Trifluoroacetylbenzoic Acid (meta): This isomer will exhibit a more distinct splitting pattern. The proton situated between the two deactivating groups (at the C2 position) will be the most downfield signal. The other three aromatic protons will also show characteristic splitting patterns based on their coupling with neighboring protons.
-
4-Trifluoroacetylbenzoic Acid (para): Due to the symmetry of this molecule, a simpler spectrum with two distinct doublets is anticipated. The two protons adjacent to the carboxylic acid group will be equivalent, as will the two protons adjacent to the trifluoroacetyl group, resulting in an AA'BB' system.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide valuable information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.
-
Carbonyl Carbons: The chemical shifts of the carboxylic acid and ketone carbonyl carbons will be distinct and can be used for identification. The ketone carbonyl of the trifluoroacetyl group is expected to be at a higher frequency (more deshielded) than the carboxylic acid carbonyl.
-
Aromatic Carbons: The substitution pattern significantly affects the chemical shifts of the aromatic carbons. The carbon attached to the trifluoroacetyl group will show a characteristic quartet in the ¹³C spectrum due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR Spectroscopy: A Unique Probe for the Trifluoroacetyl Group
¹⁹F NMR is a highly sensitive technique for observing the trifluoroacetyl group. The chemical shift of the -CF₃ group is influenced by the electronic environment of the aromatic ring.[1][2]
-
The chemical shift of the trifluoroacetyl group in aromatic systems typically falls within a specific range, generally between -60 and -75 ppm (relative to CFCl₃).[2] The exact position will vary slightly between the isomers due to the different electronic effects of the carboxylic acid group at the ortho, meta, and para positions. Deshielding effects can be influenced by the extent of conjugation and the electronic environment.[1]
Table 1: Predicted NMR Spectroscopic Data for Trifluoroacetylbenzoic Acid Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Ortho | Aromatic H: ~7.8-8.5 (m); COOH: ~11-13 (br s) | C=O (ketone): ~185-190 (q); C=O (acid): ~165-170; Aromatic C: ~125-140; CF₃: ~115-120 (q) | ~ -65 to -70 |
| Meta | Aromatic H: ~7.6-8.8 (m); COOH: ~11-13 (br s) | C=O (ketone): ~188-193 (q); C=O (acid): ~165-170; Aromatic C: ~125-138; CF₃: ~118-123 (q) | ~ -62 to -67 |
| Para | Aromatic H: ~8.0-8.3 (AA'BB'); COOH: ~11-13 (br s) | C=O (ketone): ~190-195 (q); C=O (acid): ~165-170; Aromatic C: ~128-135; CF₃: ~120-125 (q) | ~ -60 to -65 |
Note: These are predicted values based on spectroscopic principles and data from analogous compounds. Actual experimental values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy provides a unique "fingerprint" for each isomer based on the vibrational frequencies of its functional groups. While all three isomers will share some common features, such as the broad O-H stretch of the carboxylic acid and the C=O stretches, the substitution pattern on the aromatic ring will lead to distinct differences in the fingerprint region (1600-600 cm⁻¹).[3]
Key Vibrational Modes:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[3]
-
C-H Stretch (Aromatic): Weak to medium bands will appear above 3000 cm⁻¹.
-
C=O Stretch (Ketone & Carboxylic Acid): Two distinct carbonyl stretching bands are anticipated. The ketone carbonyl of the trifluoroacetyl group will likely appear at a higher wavenumber (around 1700-1720 cm⁻¹) compared to the carboxylic acid carbonyl (around 1680-1700 cm⁻¹).[4] Conjugation and intramolecular hydrogen bonding (in the ortho isomer) can influence these positions.
-
C-F Stretch: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region.
-
Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
-
Out-of-Plane C-H Bending: The pattern of absorption in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring and can be used to differentiate the ortho, meta, and para isomers.
Table 2: Predicted Characteristic FTIR Absorption Bands (cm⁻¹) for Trifluoroacetylbenzoic Acid Isomers
| Vibrational Mode | Ortho Isomer | Meta Isomer | Para Isomer |
| O-H Stretch | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C=O Stretch (Ketone) | ~1710 | ~1715 | ~1720 |
| C=O Stretch (Acid) | ~1690 | ~1695 | ~1700 |
| C-F Stretch | ~1300-1100 (strong, multiple bands) | ~1300-1100 (strong, multiple bands) | ~1300-1100 (strong, multiple bands) |
| Out-of-Plane Bending | ~750-770 | ~780-810 & ~680-720 | ~810-840 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents.[5] All three isomers are expected to exhibit characteristic absorptions in the UV region due to the presence of the aromatic ring and the carbonyl groups.
-
π → π* Transitions: These transitions, characteristic of the aromatic system, will be observed. The position of the λmax will be affected by the substitution pattern. Generally, para-substituted benzoic acids show a bathochromic (red) shift compared to benzoic acid itself.[6][7]
-
n → π* Transitions: The carbonyl groups of both the carboxylic acid and the ketone will exhibit weak n → π* transitions at longer wavelengths.
It is anticipated that the para isomer will have the longest λmax due to the extended conjugation along the molecular axis. The ortho isomer may show a hypsochromic (blue) shift compared to the para isomer due to steric hindrance between the two substituents, which can disrupt the planarity of the molecule and reduce conjugation.
Table 3: Predicted UV-Vis Absorption Maxima (λmax) in a Polar Solvent (e.g., Ethanol)
| Isomer | Predicted λmax (nm) |
| Ortho | ~240-250 and ~280-290 |
| Meta | ~235-245 and ~275-285 |
| Para | ~250-260 and ~290-300 |
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, aiding in their differentiation.
Expected Fragmentation Pathways:
-
Molecular Ion Peak (M⁺): A clear molecular ion peak should be observed for all three isomers.
-
Loss of Functional Groups: Common fragmentation pathways include the loss of •OH (M-17), •COOH (M-45), and •CF₃ (M-69).
-
Acylium Ion Formation: A prominent peak corresponding to the benzoyl cation (C₆H₄CO⁺) or a substituted benzoyl cation is expected from the cleavage of the bond between the carbonyl carbon and the trifluoromethyl group.[8]
-
Ortho Effect: The ortho isomer may exhibit unique fragmentation patterns due to interactions between the adjacent carboxylic acid and trifluoroacetyl groups, such as the loss of water.
Table 4: Key Predicted Mass Spectral Fragments (m/z)
| Fragment | Ortho Isomer | Meta Isomer | Para Isomer |
| [M]⁺ | 218 | 218 | 218 |
| [M - OH]⁺ | 201 | 201 | 201 |
| [M - COOH]⁺ | 173 | 173 | 173 |
| [M - CF₃]⁺ | 149 | 149 | 149 |
| [C₇H₄O₂F₃ - H₂O]⁺ | 200 (potential) | - | - |
| [C₆H₄CO]⁺ | 105 | 105 | 105 |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.
NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[9] For acidic compounds that may interact with CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative.[10]
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Shimming: After inserting the sample into the spectrometer, carefully shim the magnetic field to obtain sharp and symmetrical peaks.
Caption: General workflow for NMR sample preparation and analysis.
FTIR Sample Preparation (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[11][12]
-
Drying: Ensure both the sample and high-purity FTIR-grade potassium bromide (KBr) are thoroughly dry to avoid interference from water absorption bands.[13]
-
Grinding: Grind a small amount of the sample (1-2 mg) into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry KBr to the mortar and gently grind the mixture to ensure a homogeneous dispersion of the sample in the KBr matrix.
-
Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[14]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
The spectroscopic analysis of trifluoroacetylbenzoic acid isomers reveals distinct and predictable differences that allow for their unambiguous identification. ¹H and ¹³C NMR provide detailed structural information based on chemical shifts and coupling patterns, while ¹⁹F NMR offers a specific window into the environment of the trifluoroacetyl group. FTIR spectroscopy serves as a valuable tool for identifying functional groups and distinguishing isomers through their unique fingerprint region. UV-Vis spectroscopy and Mass Spectrometry further complement this analysis by providing insights into the electronic structure and fragmentation behavior of each isomer. By employing a multi-technique approach and adhering to rigorous experimental protocols, researchers can confidently characterize these important chemical entities.
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National Institutes of Health (NIH). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]
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A Comparative Guide to the Biological Efficacy of 2-(2,2,2-Trifluoroacetyl)benzoic Acid and Its Analogues
For researchers and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules is a well-established method for enhancing metabolic stability, binding affinity, and overall therapeutic efficacy. This guide provides a comparative analysis of the biological efficacy of 2-(2,2,2-Trifluoroacetyl)benzoic acid and its structural analogues. Due to a scarcity of direct experimental data on the parent compound, this guide synthesizes findings from closely related analogues to infer potential activities and establish a framework for future research.
Introduction: The Significance of the Trifluoroacetyl Moiety
The trifluoromethyl group (-CF3) is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature significantly alters the physicochemical properties of a parent molecule. When incorporated as a trifluoroacetyl group (-COCF3) on a benzoic acid scaffold, it is hypothesized to enhance interactions with biological targets and increase lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. Benzoic acid and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The introduction of the trifluoroacetyl group is anticipated to modulate these activities, potentially leading to more potent and selective compounds.
Comparative Efficacy Analysis
This section compares the known biological activities of analogues of 2-(2,2,2-Trifluoroacetyl)benzoic acid. The comparison is primarily focused on anti-inflammatory, antimicrobial, and cytotoxic activities, as these are the most commonly reported for related benzoic acid derivatives.
Anti-inflammatory Activity
The primary mechanism for the anti-inflammatory action of many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
Key Analogue for Comparison: 2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid
A notable analogue is 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid, where the acetyl group is replaced by an amino linkage. This compound has been reported to exhibit anti-inflammatory properties through the inhibition of COX and LOX enzymes. The trifluoroacetyl group is believed to enhance the molecule's interaction with the active sites of these enzymes.
Inference for 2-(2,2,2-Trifluoroacetyl)benzoic acid:
Given the structural similarity, it is plausible that 2-(2,2,2-Trifluoroacetyl)benzoic acid also possesses anti-inflammatory activity via a similar mechanism. The direct linkage of the trifluoroacetyl group to the aromatic ring may influence its potency and selectivity towards COX-1 and COX-2.
Table 1: Comparative Anti-inflammatory Activity Profile
| Compound | Target(s) | Reported Activity | Quantitative Data (IC50) |
| 2-(2,2,2-Trifluoroacetyl)benzoic acid | COX/LOX (Inferred) | Potentially anti-inflammatory | Not available |
| 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid | COX/LOX | Anti-inflammatory | Data not found in searches |
| 2-(2,2,2-Trifluoroethoxy)benzoic acid | Not specified | Used as a pharmaceutical intermediate[2] | Not available |
| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | Not specified | Intermediate for the antiarrhythmic drug Flecainide[2] | Not available |
Antimicrobial Activity
Benzoic acid itself is a well-known antimicrobial agent, and its derivatives are often explored for enhanced or broader-spectrum activity.
Key Analogue for Comparison: 2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid
This analogue has demonstrated potent activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Inference for 2-(2,2,2-Trifluoroacetyl)benzoic acid:
The strong electron-withdrawing nature of the trifluoroacetyl group could contribute to the disruption of microbial cellular processes, suggesting that 2-(2,2,2-Trifluoroacetyl)benzoic acid may also exhibit antimicrobial properties.
Table 2: Comparative Antimicrobial Activity Profile
| Compound | Target Organism(s) | Reported Activity | Quantitative Data (MIC/Zone of Inhibition) |
| 2-(2,2,2-Trifluoroacetyl)benzoic acid | Bacteria/Fungi (Inferred) | Potentially antimicrobial | Not available |
| 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid | MRSA | Potent antimicrobial activity | Data not found in searches |
| General Benzoic Acid Derivatives | Various bacteria and fungi | Broad-spectrum antimicrobial activity[1] | Varies depending on the derivative |
Cytotoxic Activity
The potential for benzoic acid derivatives to act as anticancer agents is an active area of research.
Key Analogue for Comparison: 2-[(2,2,2-Trifluoroacetyl)amino]benzoic Acid
Preliminary findings suggest that this compound may have anticancer properties through the inhibition of cancer-related enzymes.
Inference for 2-(2,2,2-Trifluoroacetyl)benzoic acid:
Based on the activity of its amino analogue and other fluorinated benzoic acid derivatives in cancer cell lines, 2-(2,2,2-Trifluoroacetyl)benzoic acid warrants investigation for its cytotoxic potential against various cancer cell lines.
Table 3: Comparative Cytotoxic Activity Profile
| Compound | Target Cell Line(s) | Reported Activity | Quantitative Data (IC50) |
| 2-(2,2,2-Trifluoroacetyl)benzoic acid | Cancer cell lines (Inferred) | Potentially cytotoxic | Not available |
| 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid | Not specified | Potential anticancer properties | Data not found in searches |
| Other Fluorinated Benzoic Acid Derivatives | A549 (lung), HT-29 (colon) | Cytotoxic effects observed[3] | Varies depending on the derivative |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, self-validating protocols for key biological assays.
In Vitro Anti-inflammatory Assays
This protocol is adapted from commercially available kits and established methodologies[4][5][6].
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme is measured using a fluorometric probe.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10X Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol). Dilute to 1X with ultrapure water before use.
-
Reconstitute human recombinant COX-2 enzyme in the 1X Reaction Buffer to a concentration of 17.5 ng/µl. Keep on ice.
-
Prepare a solution of the test compound (e.g., 2-(2,2,2-Trifluoroacetyl)benzoic acid and its analogues) in a suitable solvent (e.g., DMSO) at 10 times the desired final concentration.
-
Prepare the arachidonic acid substrate solution.
-
Prepare the fluorometric probe solution (e.g., Amplex™ Red).
-
-
Assay Procedure (96-well plate format):
-
Add 70 µl of COX Assay Buffer to "Negative Control" wells.
-
Add 20 µl of the diluted COX-2 enzyme to all other wells.
-
Add 10 µl of the test inhibitor solution to the "Test Inhibitor" wells. Add 10 µl of the vehicle (e.g., DMSO) to the "Positive Control" and "Negative Control" wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µl of the arachidonic acid solution to all wells.
-
Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding 30 µl of a saturated stannous chloride solution.
-
Add the fluorometric probe and measure the fluorescence with a plate reader at an excitation of 535 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "Negative Control" from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the "Positive Control".
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
This protocol is based on established methods for measuring 5-lipoxygenase activity[7][8][9].
Principle: This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase, which converts a substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxy derivative. The product can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a Tris buffer (e.g., 50 mM, pH 7.4).
-
Prepare a solution of soybean lipoxygenase (Type V) in the Tris buffer (e.g., 1000 U/mL).
-
Prepare a solution of the substrate, linoleic acid (e.g., 2 mM).
-
Prepare solutions of the test compounds and a positive control (e.g., Quercetin) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound solution.
-
Add 45 µL of the enzyme solution and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 45 µL of the linoleic acid solution.
-
Incubate for 20 minutes at 25°C.
-
Stop the reaction and develop the color by adding 100 µL of a FOX (ferrous oxidation-xylenol orange) reagent.
-
Incubate for 20 minutes at 25°C.
-
Measure the absorbance at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
Determine the IC50 value.
-
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[10][11][12].
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the target microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform a serial two-fold dilution of the compounds in the broth medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without test compound) and a negative control (broth medium only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[3][13][14][15][16][17].
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 1,000 to 100,000 cells per well.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well.
-
Incubate at room temperature in the dark for 2 hours with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing Mechanistic Pathways and Workflows
Anti-inflammatory Mechanism of Action
The following diagram illustrates the proposed mechanism of action for anti-inflammatory benzoic acid derivatives, involving the inhibition of COX and LOX enzymes in the arachidonic acid pathway.
Caption: Proposed anti-inflammatory mechanism via COX/LOX inhibition.
Experimental Workflow for In Vitro Cytotoxicity Screening
The diagram below outlines the key steps in the MTT assay for evaluating the cytotoxic effects of the test compounds.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring[4].
-
Electron-withdrawing groups , such as the trifluoroacetyl group, can increase the acidity of the carboxylic acid and alter the electronic properties of the aromatic ring. This can influence binding to target enzymes and receptors.
-
Lipophilicity is a critical factor for cell membrane permeability. The trifluoromethyl group generally increases lipophilicity, which may enhance the cellular uptake of the compounds.
-
Steric hindrance also plays a role. The size and position of substituents can affect how the molecule fits into the binding pocket of a target protein.
Further research involving the synthesis and biological evaluation of a series of 2-(2,2,2-Trifluoroacetyl)benzoic acid analogues with systematic structural modifications is necessary to establish a clear SAR.
Conclusion and Future Directions
While direct experimental data on the biological efficacy of 2-(2,2,2-Trifluoroacetyl)benzoic acid is currently limited, a comparative analysis of its structural analogues suggests that it holds promise as a scaffold for the development of novel anti-inflammatory, antimicrobial, and cytotoxic agents. The trifluoroacetyl group is a key feature that is likely to confer potent biological activity.
Future research should focus on:
-
The synthesis and in vitro/in vivo evaluation of 2-(2,2,2-Trifluoroacetyl)benzoic acid to establish its biological activity profile.
-
A systematic SAR study of a library of analogues to optimize potency and selectivity.
-
Elucidation of the precise molecular mechanisms of action.
The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on these investigations and unlock the full therapeutic potential of this class of compounds.
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. Retrieved from [Link]
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In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLOS One. Retrieved from [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved from [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PubMed Central. Retrieved from [Link]
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Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and in vivo on animal model. (2020). NIH. Retrieved from [Link]
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Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using... (n.d.). ResearchGate. Retrieved from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
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Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed. Retrieved from [Link]
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Investigation of In Vitro and In Silico Anti-Inflammatory Potential of Carthamus caeruleus L. Root Juice. (n.d.). MDPI. Retrieved from [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Retrieved from [Link]
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In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). PMC - NIH. Retrieved from [Link]
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(PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). PMC. Retrieved from [Link]
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MTT (Assay protocol. (n.d.). Protocols.io. Retrieved from [Link]
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.). ResearchGate. Retrieved from [Link]
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ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Apec.org. Retrieved from [Link]
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New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. (2021). PubMed. Retrieved from [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved from [Link]
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2-(2,2,2-Trifluoroethoxy)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
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Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Fluorinated Benzoic Acids in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and synthetic route design, the strategic incorporation of fluorine is a well-established principle for optimizing molecular properties. Fluorinated benzoic acids, a class of readily available and versatile building blocks, offer a powerful toolkit for introducing fluorine into complex molecules. The position of the fluorine atom on the benzoic acid scaffold profoundly influences the molecule's physicochemical properties and reactivity, a critical consideration in the design of efficient synthetic pathways. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-fluorinated benzoic acids, grounded in experimental data and mechanistic insights to inform your synthetic strategies.
The Fluorine Factor: Physicochemical Properties at a Glance
The introduction of a highly electronegative fluorine atom significantly alters the electronic landscape of the benzoic acid molecule. This is most quantitatively observed in the acidity (pKa) of the carboxylic acid functionality. The electron-withdrawing inductive effect (-I) of fluorine stabilizes the resulting carboxylate anion, leading to an increase in acidity compared to benzoic acid. However, the position of the fluorine atom dictates the magnitude of this effect, alongside competing resonance (+R) effects.
| Compound | Structure | pKa Value | Hammett Constant (σ) |
| Benzoic Acid | 4.20[1] | 0.00 (para), 0.00 (meta)[2] | |
| 2-Fluorobenzoic Acid | 3.27[1] | - | |
| 3-Fluorobenzoic Acid | 3.86[3] | +0.337 (meta)[2] | |
| 4-Fluorobenzoic Acid | 4.14[4][5] | +0.062 (para)[2] |
Causality Behind the Trends:
-
2-Fluorobenzoic Acid: The significantly lower pKa of the ortho isomer is a classic example of the "ortho effect". The strong, distance-dependent inductive effect of the adjacent fluorine atom provides the primary stabilizing influence on the carboxylate anion.[6][7] While intramolecular hydrogen bonding between the fluorine and the carboxylic proton is possible in a specific conformer, this conformer exists in low populations and does not significantly detract from the overall acidity.[6]
-
3-Fluorobenzoic Acid: In the meta position, the fluorine atom exerts a purely inductive electron-withdrawing effect, as resonance effects do not operate from this position. This results in a notable increase in acidity compared to benzoic acid, reflected by its positive Hammett constant (σ_meta).[2]
-
4-Fluorobenzoic Acid: The para isomer experiences both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[4] In the case of fluorine, these two effects are finely balanced and somewhat opposing. The +R effect, arising from the overlap of fluorine's lone pairs with the aromatic π-system, slightly counteracts the acid-strengthening -I effect, resulting in a pKa value only slightly lower than that of benzoic acid.[4]
Comparative Reactivity in Key Synthetic Transformations
The positional isomerism of fluorinated benzoic acids directly translates to distinct reactivity profiles in several crucial synthetic transformations. Understanding these differences is paramount for selecting the optimal building block and reaction conditions.
Directed Ortho-Lithiation (DoM)
Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. The carboxylate group, formed in situ upon deprotonation by a strong lithium amide base, is an effective directing group. However, the presence of a fluorine atom introduces a competitive element, as fluorine itself can also direct lithiation.
Comparative Insights:
-
2-Fluorobenzoic Acid: Lithiation occurs exclusively at the C6 position, directed by the carboxylate group. The fluorine at C2 enhances the acidity of the adjacent C-H bonds, but the primary directing effect is from the carboxylate.
-
3-Fluorobenzoic Acid: This isomer presents a fascinating case of competing directing effects. The carboxylate directs lithiation to the C2 and C6 positions, while the fluorine directs to C2 and C4. The outcome is often a mixture of products, with the C2 position (ortho to both groups) being favored. This cooperative effect of 1,3-interrelated ortho-directors makes 3-fluorobenzoic acid a valuable substrate for accessing 2,3-disubstituted benzoic acids.[8]
-
4-Fluorobenzoic Acid: Lithiation is directed by the carboxylate group to the C2 and C6 positions. The fluorine at C4 will influence the overall acidity of the ring protons but does not offer an alternative ortho position for lithiation.
Caption: Regioselectivity in the Directed Ortho-Lithiation of Fluorobenzoic Acid Isomers.
Palladium-Catalyzed Decarboxylative Cross-Coupling
Decarboxylative cross-coupling has emerged as a powerful method for C-C bond formation, utilizing carboxylic acids as readily available and stable aryl sources.[9][10] In these reactions, the carboxyl group is extruded as CO2, and a new bond is formed at the ipso-position. The electronic nature of the fluorinated benzoic acid can influence the efficiency of this process.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Decarboxylative Cross-Coupling.
Amide Bond Formation
The formation of amide bonds is one of the most frequently performed reactions in drug discovery. The reactivity of the carboxylic acid is a key factor in the efficiency of amide coupling reactions. Generally, more electrophilic carboxylic acid derivatives are more reactive towards amines.
Comparative Performance:
Based on the pKa values, the order of reactivity for the fluorobenzoic acid isomers in amide bond formation is expected to be:
2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid
The increased acidity of the ortho and meta isomers enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine. This is particularly true when using coupling reagents like carbodiimides (e.g., EDC) or forming activated esters (e.g., with HOBt), where the initial activation step is often rate-limiting. For sterically hindered or electronically deficient amines, using the more reactive 2- or 3-fluorobenzoic acid can lead to higher yields and shorter reaction times.
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for the key transformations discussed. They should be adapted and optimized for specific substrates and scales.
Protocol 1: Directed Ortho-Lithiation of 2-Fluorobenzoic Acid
Objective: To synthesize 2-fluoro-6-methylbenzoic acid via directed ortho-lithiation.
Materials:
-
2-Fluorobenzoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-fluorobenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous THF.
-
Add TMEDA (2.2 eq) to the solution.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C. The solution should turn deep red, indicating the formation of the dianion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed Decarboxylative Heck Reaction of 3-Fluorobenzoic Acid
Objective: To synthesize 3-fluorostilbene from 3-fluorobenzoic acid and styrene.
Materials:
-
3-Fluorobenzoic acid
-
Styrene
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk tube, add 3-fluorobenzoic acid (1.0 eq), Pd(OAc)2 (5 mol%), CuI (20 mol%), 1,10-phenanthroline (10 mol%), and K2CO3 (2.0 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMF and styrene (1.5 eq) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: EDC/HOBt Mediated Amide Coupling of 4-Fluorobenzoic Acid
Objective: To synthesize N-benzyl-4-fluorobenzamide.
Materials:
-
4-Fluorobenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Add benzylamine (1.1 eq) followed by DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Conclusion and Future Perspectives
The choice of a fluorinated benzoic acid isomer is a critical decision in synthetic planning that has significant downstream consequences. The ortho isomer offers heightened acidity and unique reactivity in directed metalation, while the meta isomer provides a balance of inductive activation without resonance complications. The para isomer, though less acidic, is a common and valuable building block where steric hindrance at the ortho positions is to be avoided. By understanding the interplay of inductive and resonance effects, and how these manifest in key synthetic transformations, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns. As the demand for complex, fluorinated molecules continues to grow, a deep understanding of these fundamental building blocks will remain an invaluable asset for the synthetic chemist.
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A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(2,2,2-Trifluoroacetyl)benzoic Acid Derivatives
Introduction: The Chemical Rationale and Therapeutic Potential
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. The trifluoromethyl group (-CF3), in particular, is prized for its ability to increase metabolic stability, improve receptor binding affinity, and enhance membrane permeability. When this group is part of a trifluoroacetyl moiety attached to a benzoic acid core, it creates a class of compounds—2-(2,2,2-Trifluoroacetyl)benzoic acid derivatives—with significant therapeutic potential. These derivatives have garnered attention for a spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects.[1][2][3]
The key to their activity lies in the electrophilic nature of the trifluoromethyl ketone, which can form stable, yet often reversible, covalent adducts with nucleophilic residues (like serine or cysteine) in the active sites of enzymes.[4] This mechanism underpins their potential as potent enzyme inhibitors. This guide provides an in-depth comparison of methodologies to validate the biological activity of these promising derivatives, focusing on their anti-inflammatory and pro-apoptotic (anticancer) effects. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols.
Part 1: Validation of Anti-Inflammatory Activity
A common therapeutic application for benzoic acid derivatives is in the management of inflammation.[1] A key mediator in the inflammatory cascade is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of chronic inflammatory conditions. Therefore, a primary validation step is to assess the ability of our derivatives to suppress NO production in a relevant cellular model.
Experimental Model: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
The murine macrophage cell line, RAW 264.7, is an excellent and widely used in vitro model for studying inflammation.[5] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics a bacterial infection and robustly induces the expression of iNOS, leading to a significant and measurable increase in NO production.[5][6] This system allows us to screen our 2-(2,2,2-Trifluoroacetyl)benzoic acid derivatives for their ability to inhibit this process.
Workflow for Anti-Inflammatory Activity Validation
Caption: Workflow for validating the anti-inflammatory activity of test compounds.
Detailed Experimental Protocols
Protocol 1: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
-
Causality: This assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant. The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which is proportional to the NO concentration.[6] This provides a direct measure of iNOS activity.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.[6]
-
Treatment: Pre-treat the cells with various concentrations of the 2-(2,2,2-Trifluoroacetyl)benzoic acid derivatives for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[6]
-
Incubation: Incubate the plate for an additional 24 hours.[5]
-
Griess Reaction: Transfer 100 µL of the cell culture medium to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[6]
-
Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[6] A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
Protocol 2: Cell Viability (MTT) Assay
-
Trustworthiness: It is crucial to ensure that the observed reduction in NO is due to the specific inhibition of the inflammatory pathway and not simply due to cytotoxicity. The MTT assay is a self-validating system in this context. It measures the metabolic activity of cells, which is an indicator of their viability.[7][8]
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Prepare and treat a separate 96-well plate identically to the NO inhibition assay.[9]
-
MTT Addition: After the 24-hour incubation with the compounds and LPS, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9][10]
-
Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm.[10]
-
Data Presentation and Comparison
The results should be summarized to compare the efficacy of different derivatives. The IC50 value (the concentration at which 50% of NO production is inhibited) is a key metric.
Table 1: Comparative Anti-Inflammatory Activity and Cytotoxicity
| Derivative | Structure Modification | NO Inhibition IC50 (µM) | Cell Viability at IC50 (%) |
| Compound A | Parent Molecule | 25.4 | 98.2 |
| Compound B | Addition of -Cl at para | 12.8 | 95.6 |
| Compound C | Addition of -OCH3 at para | 35.2 | 99.1 |
| L-NMMA | Positive Control | 8.9 | >99 |
Data is hypothetical for illustrative purposes.
From this table, we can deduce the structure-activity relationship (SAR). For instance, the addition of an electron-withdrawing group like chlorine at the para position (Compound B) appears to enhance anti-inflammatory activity compared to the parent molecule (Compound A).[11] Conversely, an electron-donating group like methoxy (Compound C) decreases activity. Crucially, the high cell viability at the IC50 concentrations confirms that the observed effects are not due to toxicity.
Part 2: Validation of Pro-Apoptotic (Anticancer) Activity
Many anticancer agents function by inducing apoptosis, or programmed cell death.[12] A key family of proteases that execute this process are the caspases.[13][14] The trifluoroacetyl group in our derivatives makes them potential inhibitors of anti-apoptotic proteins or activators of pro-apoptotic pathways, ultimately leading to the activation of executioner caspases like caspase-3.
Mechanism of Action: Caspase-Mediated Apoptosis
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[12][15] Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[13] These enzymes then cleave a host of cellular substrates, leading to the characteristic morphological changes of apoptosis.[16] Our validation strategy will focus on measuring the activity of these key executioner caspases.
Caption: Simplified overview of the caspase activation pathway in apoptosis.
Detailed Experimental Protocol
Protocol 3: Caspase-3/7 Activity Assay
-
Expertise & Experience: This assay provides a direct, quantitative measure of apoptosis execution. We use a specific substrate for caspase-3 and -7 that, when cleaved, releases a fluorescent or luminescent signal. This is a more specific and sensitive measure of apoptosis than assays that only measure cell viability.
-
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., Jurkat for leukemia, MCF-7 for breast cancer) in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of the 2-(2,2,2-Trifluoroacetyl)benzoic acid derivatives for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control for apoptosis induction (e.g., Staurosporine).
-
Lysis and Reagent Addition: Lyse the cells and add the caspase-3/7 assay reagent. This reagent typically contains a specific substrate like DEVD linked to a reporter molecule (e.g., p-nitroaniline for colorimetric, AMC for fluorometric, or a luciferin for luminescent assays).[17][18][19]
-
Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours to allow the activated caspases in the apoptotic cells to cleave the substrate.[20]
-
Measurement: Read the signal (absorbance at 405 nm for colorimetric, fluorescence with excitation ~380 nm and emission ~460 nm, or luminescence) using a plate reader.[17][19] The signal intensity is directly proportional to the amount of active caspase-3/7.
-
Data Presentation and Comparison
The pro-apoptotic efficacy is compared by determining the EC50 value (the concentration that induces 50% of the maximal caspase activity).
Table 2: Comparative Pro-Apoptotic Activity in Jurkat Cells
| Derivative | Structure Modification | Caspase-3/7 Activation EC50 (µM) |
| Compound A | Parent Molecule | 18.5 |
| Compound B | Addition of -Cl at para | 9.2 |
| Compound C | Addition of -OCH3 at para | 29.8 |
| Staurosporine | Positive Control | 0.5 |
Data is hypothetical for illustrative purposes.
The SAR for pro-apoptotic activity mirrors that for anti-inflammatory effects, suggesting a potentially related mechanism of action or a general enhancement of bioactivity by the para-chloro substitution. Compound B is again the most potent derivative in this series.
Conclusion: Synthesizing the Evidence
This guide outlines a robust, multi-faceted approach to validating the biological activity of 2-(2,2,2-Trifluoroacetyl)benzoic acid derivatives. By employing a combination of mechanistically relevant cellular assays—the Griess assay for anti-inflammatory activity and the caspase-3/7 assay for pro-apoptotic effects—we can generate reliable and comparable data. The crucial inclusion of a cytotoxicity assay like the MTT assay ensures the integrity of the findings, confirming that the observed activities are specific and not artifacts of cell death.
The comparative data presented in the tables, derived from these validated protocols, allows for the clear elucidation of structure-activity relationships. This information is invaluable for guiding the next steps in the drug development pipeline, such as lead optimization and further preclinical testing. By following these rigorous, self-validating experimental workflows, researchers can confidently assess and compare the therapeutic potential of this promising class of compounds.
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A Comparative Guide to the Characterization of 2-(2,2,2-Trifluoroacetyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoroacetyl Group
The trifluoroacetyl group, with its strong electron-withdrawing nature, imparts unique properties to aromatic systems. When appended to a benzoic acid scaffold, it can modulate the acidity of the carboxylic acid, influence the electron density of the benzene ring, and serve as a reactive handle for further chemical transformations. The position of this group—ortho, meta, or para—relative to the carboxylic acid dictates the electronic and steric environment of the molecule, leading to distinct characterization profiles.
This guide will focus on a comparative analysis of the ortho, meta, and para isomers of (trifluoroacetyl)benzoic acid. Due to the limited availability of comprehensive, publicly accessible experimental data for the trifluoroacetyl derivatives, this guide will leverage the more extensively characterized trifluoromethyl-substituted benzoic acids as a comparative baseline. The trifluoromethyl group shares a similar strong electron-withdrawing inductive effect with the trifluoroacetyl group, making it a relevant and instructive analogue for understanding the spectroscopic and physicochemical trends within this class of compounds.
Physicochemical Properties: A Tale of Three Isomers
The physical properties of the (trifluoroacetyl)benzoic acid isomers, such as melting point and solubility, are influenced by the interplay of intermolecular forces, including hydrogen bonding from the carboxylic acid moiety and dipole-dipole interactions involving the trifluoroacetyl group.
| Compound | Position | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-(Trifluoromethyl)benzoic acid | Ortho | C₈H₅F₃O₂ | 190.12 | 110-112[1] | White crystalline powder[1] |
| 3-(Trifluoromethyl)benzoic acid | Meta | C₈H₅F₃O₂ | 190.12 | 101-104 | White crystalline solid |
| 4-(Trifluoroacetyl)benzoic acid | Para | C₉H₅F₃O₃ | 218.13 | Not available | White to off-white solid[2] |
| 4-(Trifluoromethyl)benzoic acid | Para | C₈H₅F₃O₂ | 190.12 | 210-213 | White crystalline powder |
Note: Data for the trifluoroacetyl derivatives is limited. The table includes data for trifluoromethyl derivatives for comparison.
The melting point, a proxy for the strength of the crystal lattice, is expected to vary between the isomers due to differences in molecular symmetry and packing efficiency. For instance, the para-substituted isomer often exhibits a higher melting point due to its more regular structure, which allows for more efficient crystal packing.
Spectroscopic Characterization: Unraveling the Isomeric Differences
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of these isomers. Each technique provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of the respective nuclei.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the electron-withdrawing trifluoroacetyl group.
-
Ortho-Isomer: The protons on the benzene ring will exhibit a complex splitting pattern due to their distinct chemical environments. The proton adjacent to the carboxylic acid and the proton adjacent to the trifluoroacetyl group will be the most deshielded.
-
Meta-Isomer: The aromatic region will show four distinct proton signals with characteristic coupling patterns.
-
Para-Isomer: Due to the symmetry of the molecule, only two signals are expected in the aromatic region, each integrating to two protons, appearing as a pair of doublets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Ortho-Isomer: Eight distinct signals are expected, corresponding to the six aromatic carbons, the carboxylic carbon, and the carbonyl carbon of the trifluoroacetyl group.
-
Meta-Isomer: Similar to the ortho-isomer, eight signals are anticipated.
-
Para-Isomer: Due to symmetry, only five signals are expected in the aromatic and carbonyl region (four for the benzene ring and one for the two equivalent carbons of the trifluoroacetyl and carboxylic acid groups).
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The trifluoroacetyl group will give a single resonance, and its chemical shift will be influenced by the electronic environment of the benzene ring.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| 2-(Trifluoromethyl)benzoic acid [3] | 12.17 (s, 1H), 7.99 (d, 1H), 7.81 (t, 1H), 7.77-7.54 (m, 2H) | Not readily available | Not readily available |
| 3-(Trifluoromethyl)benzoic acid | 8.35 (s, 1H), 8.28 (d, 1H), 7.85 (d, 1H), 7.65 (t, 1H) | Not readily available | Not readily available |
| 4-(Trifluoromethyl)benzoic acid [4] | 8.17 (d, 2H), 7.89 (d, 2H) | Not readily available | Not readily available |
| Benzoic Acid [5] | 12.4 (br s, 1H), 8.12 (d, 2H), 7.62 (t, 1H), 7.47 (t, 2H) | 172.8, 133.8, 130.3, 129.4, 128.5[6] | N/A |
Note: The provided NMR data is for trifluoromethylbenzoic acids and benzoic acid for comparative purposes. The chemical shifts for trifluoroacetyl derivatives are expected to show similar trends but with the carbonyl carbon of the trifluoroacetyl group appearing around 180-190 ppm in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands for (trifluoroacetyl)benzoic acids are:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
-
C=O stretch (Trifluoroacetyl Ketone): A strong absorption at a higher frequency than the carboxylic acid carbonyl, typically around 1730-1750 cm⁻¹, due to the electron-withdrawing effect of the fluorine atoms.
-
C-F stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
The exact positions of these bands may shift slightly depending on the isomer due to differences in electronic effects and potential for intramolecular hydrogen bonding in the ortho isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (trifluoroacetyl)benzoic acids, the molecular ion peak (M⁺) would be expected. Common fragmentation pathways would involve the loss of:
-
•OH from the carboxylic acid.
-
•COOH (the entire carboxylic acid group).
-
•CF₃ from the trifluoroacetyl group.
-
CO from the ketone or carboxylic acid.
The relative abundance of these fragment ions can provide clues to the stability of the resulting ions and thus help differentiate between the isomers.
Synthesis and Purification: A General Approach
The synthesis of 2-(2,2,2-trifluoroacetyl)benzoic acid and its isomers can be achieved through a multi-step process, often starting from the corresponding bromobenzoic acid or a related precursor. A general synthetic workflow is outlined below.
Caption: A generalized synthetic workflow for the preparation of (trifluoroacetyl)benzoic acid isomers.
Experimental Protocol: A Representative Synthesis
The following is a representative, non-exhaustive protocol for the synthesis of a (trifluoroacetyl)benzoic acid isomer, illustrating the key experimental considerations.
-
Starting Material Preparation: Begin with the appropriate commercially available substituted toluene or benzoic acid derivative. For example, to synthesize the 4-isomer, one might start with 4-methylbenzoic acid.
-
Functional Group Transformation: Convert the starting material to a suitable precursor for the introduction of the trifluoroacetyl group. This may involve bromination of the methyl group followed by conversion to a Grignard reagent.
-
Trifluoroacetylation: React the Grignard reagent with trifluoroacetic anhydride in an anhydrous ether solvent at low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). The causality here is that the highly reactive Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetic anhydride. The low temperature is crucial to control the reactivity and prevent side reactions.
-
Quenching and Workup: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride. This step protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. The choice of solvent is based on its ability to dissolve the product while being immiscible with water.
-
Purification: Dry the combined organic layers over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove residual water. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate). This step is self-validating as the purity of the final product can be assessed by techniques like TLC, melting point determination, and NMR.
Conclusion: A Framework for Characterization
This guide provides a comprehensive framework for the characterization of 2-(2,2,2-trifluoroacetyl)benzoic acid derivatives. By systematically applying a suite of analytical techniques—NMR, IR, and MS—and understanding the underlying principles of their synthesis, researchers can confidently identify and differentiate between the ortho, meta, and para isomers. The comparative data, though partially based on trifluoromethyl analogues, offers valuable insights into the expected spectroscopic trends. As research in this area progresses, the availability of direct experimental data for the trifluoroacetyl derivatives will further refine our understanding of these important chemical entities.
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A Comparative Guide to the Acidity of Trifluoroacetylbenzoic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the acidity (pKa) of a molecule is a critical parameter influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of how structural modifications affect a compound's pKa is therefore paramount. This guide provides an in-depth comparison of the acidity of the ortho, meta, and para isomers of trifluoroacetylbenzoic acid, molecules of interest due to the potent electron-withdrawing nature of the trifluoroacetyl group.
The Decisive Role of the Trifluoroacetyl Group
The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing substituent due to the cumulative inductive effect of the three highly electronegative fluorine atoms. This effect significantly increases the acidity of the parent benzoic acid (pKa ≈ 4.2) by stabilizing the resulting carboxylate anion.[1][2] The position of this group on the benzene ring, however, leads to distinct differences in the acidity of the three isomers.
Comparative Acidity: An Analysis of Isomeric Effects
| Isomer | Structure | Predicted/Estimated pKa | Key Electronic Effects |
| Benzoic Acid | (Reference) | ~4.2 | - |
| 2-(Trifluoroacetyl)benzoic acid | (ortho) | < 3.0 (Estimated) | Strong -I effect, Steric hindrance (ortho effect) |
| 3-(Trifluoroacetyl)benzoic acid | (meta) | ~3.2 (Estimated) | Strong -I effect |
| 4-(Trifluoroacetyl)benzoic acid | (para) | ~3.40 (Predicted) [3] | Strong -I and -R effects |
| 4-(Trifluoromethyl)benzoic acid | (for comparison) | ~3.6[4][5] | Strong -I effect |
Note: The pKa values for the ortho and meta isomers are estimations based on established chemical principles, while the para isomer's pKa is a predicted value. The pKa of benzoic acid and 4-(trifluoromethyl)benzoic acid are experimental values provided for context.
The Ortho Isomer: A Case of Enhanced Acidity
The ortho isomer is predicted to be the most acidic of the three. This heightened acidity is attributed to the "ortho effect," a combination of steric and electronic factors.[6] The strong inductive (-I) effect of the trifluoroacetyl group is maximized at the ortho position due to its proximity to the carboxylic acid group. Furthermore, steric hindrance between the bulky trifluoroacetyl group and the carboxylic acid can force the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity can increase acidity by reducing the resonance stabilization of the undissociated acid, thereby favoring dissociation.
The Meta Isomer: The Inductive Effect in Action
In the meta position, the trifluoroacetyl group exerts its strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and increasing acidity compared to benzoic acid. However, the resonance effect (-R) of the -COCF₃ group, which also contributes to stabilization of the conjugate base, does not operate from the meta position. Consequently, the meta isomer is expected to be less acidic than the ortho isomer but more acidic than the para isomer, where the resonance effect is partially offset by the greater distance for the inductive effect.
The Para Isomer: A Balance of Inductive and Resonance Effects
The para isomer's acidity is enhanced by both the inductive and resonance effects of the trifluoroacetyl group. The carbonyl group of the substituent can delocalize the negative charge of the carboxylate anion through resonance, a stabilizing effect. While the inductive effect is weaker at the para position compared to the ortho and meta positions due to the increased distance, the combination of both effects results in a significantly lower pKa than benzoic acid. A predicted pKa value for 4-(trifluoroacetyl)benzoic acid is approximately 3.40.[3] This is slightly more acidic than 4-(trifluoromethyl)benzoic acid (pKa ≈ 3.6), indicating the additional electron-withdrawing carbonyl group in the trifluoroacetyl substituent has a noticeable impact.[4][5]
Visualizing the Electronic Effects
The following diagram illustrates the key electronic effects influencing the acidity of the trifluoroacetylbenzoic acid isomers.
Caption: Electronic effects on the acidity of trifluoroacetylbenzoic acid isomers.
Experimental Determination of pKa: A Validated Protocol
To obtain precise and reliable pKa values for these isomers, a validated experimental method is essential. Potentiometric titration is a robust and widely used technique for this purpose.[7][8][9]
Step-by-Step Protocol for Potentiometric Titration
This protocol outlines the determination of the pKa of a trifluoroacetylbenzoic acid isomer in an aqueous or mixed-solvent system.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology Details:
-
Solution Preparation: Prepare a solution of the trifluoroacetylbenzoic acid isomer of known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is limited.[7]
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.[7]
-
Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest slope (the inflection point).
-
pKa Determination: The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[10]
Conclusion
The trifluoroacetyl group exerts a profound acidifying effect on the benzoic acid scaffold. The positional isomerism of this group leads to a clear trend in acidity, with the ortho isomer being the most acidic, followed by the meta and then the para isomer. This trend is a direct consequence of the interplay between inductive, resonance, and steric effects. For researchers in drug development, a precise understanding of these relationships is crucial for the rational design of molecules with optimal physicochemical properties. The provided experimental protocol for potentiometric titration offers a reliable method for the accurate determination of the pKa values of these and other novel compounds.
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- 9. pure.tue.nl [pure.tue.nl]
- 10. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Computational Analysis of 2-(2,2,2-Trifluoroacetyl)benzoic Acid and Its Analogs
This guide provides a comprehensive computational analysis of the physicochemical properties of 2-(2,2,2-Trifluoroacetyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. To provide a clear context for its unique characteristics, we will conduct a comparative analysis with its non-fluorinated counterpart, 2-acetylbenzoic acid, and its chlorinated analog, 2-(trichloroacetyl)benzoic acid. This approach allows us to dissect the influence of halogenation on the electronic and structural properties of the core benzoic acid scaffold.
The insights generated from this computational investigation are invaluable for researchers, scientists, and drug development professionals. By understanding the intricate interplay of molecular structure and properties, we can accelerate the rational design of novel therapeutics and functional materials. This guide will adhere to the highest standards of scientific integrity, providing detailed methodologies, supporting data, and a thorough explanation of the underlying principles.
Introduction: The Significance of the Trifluoroacetyl Group
The introduction of a trifluoroacetyl group into a molecule can dramatically alter its physicochemical properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the acidity, lipophilicity, and metabolic stability of the parent molecule. In the context of drug design, these modifications can lead to enhanced potency, improved pharmacokinetic profiles, and novel biological activities. 2-(2,2,2-Trifluoroacetyl)benzoic acid serves as an excellent model system to study these effects in a controlled manner.
Computational Methodology: A Self-Validating System
To ensure the reliability and accuracy of our computational analysis, we will employ a multi-step, self-validating methodology. The protocol is designed to be transparent and reproducible, allowing other researchers to verify and build upon our findings.
Molecular Structure Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecules under investigation. This is achieved through geometry optimization using Density Functional Theory (DFT), a robust and widely used quantum mechanical method.
Protocol:
-
Initial Structure Generation: The 2D structures of 2-acetylbenzoic acid, 2-(trichloroacetyl)benzoic acid, and 2-(2,2,2-Trifluoroacetyl)benzoic acid will be sketched using a molecular editor and converted to 3D coordinates.
-
Geometry Optimization: The initial structures will be optimized using the B3LYP functional and the 6-311+G(d,p) basis set. This combination is known to provide a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: To confirm that the optimized structures correspond to a true energy minimum on the potential energy surface, a frequency calculation will be performed. The absence of imaginary frequencies will validate the stability of the optimized geometries.
Causality Behind Experimental Choices: The choice of the B3LYP functional and the 6-311+G(d,p) basis set is based on extensive benchmarking studies in the literature that have demonstrated their reliability for predicting the geometries of organic molecules. The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electron distribution in molecules with heteroatoms and electron-withdrawing groups.
Calculation of Physicochemical Properties
Once the optimized geometries are obtained, we can proceed to calculate a range of physicochemical properties that are critical for understanding the behavior of these molecules.
The acidity of a molecule is a key determinant of its behavior in biological systems. We will predict the pKa of the carboxylic acid group using a validated DFT-based protocol.
Protocol:
-
Gibbs Free Energy Calculation: The Gibbs free energies of the protonated and deprotonated forms of each molecule will be calculated in the gas phase and in a simulated aqueous environment using the SMD (Solvation Model based on Density) continuum solvation model.
-
pKa Calculation: The pKa will be calculated using the following equation: pKa = (G(A⁻) - G(HA)) / (2.303 * RT) + C where G(A⁻) and G(HA) are the Gibbs free energies of the deprotonated and protonated species, respectively, R is the gas constant, T is the temperature (298.15 K), and C is a correction factor that accounts for the free energy of the proton in water.
Trustworthiness: The accuracy of the pKa prediction will be validated by comparing the calculated pKa of 2-acetylbenzoic acid with its known experimental value. This will provide a measure of confidence in the predicted pKa values for the halogenated analogs. Recent studies have shown that the CAM-B3LYP functional can provide reliable pKa predictions for carboxylic acids.[1]
Computational prediction of NMR and IR spectra is a powerful tool for structure elucidation and confirmation.
Protocol:
-
NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. The calculated chemical shifts will be referenced to tetramethylsilane (TMS).
-
IR Frequency Calculation: The vibrational frequencies and corresponding IR intensities will be calculated from the second derivatives of the energy. The calculated frequencies are often systematically overestimated and will be scaled by an appropriate factor to facilitate comparison with experimental data.
Expertise & Experience: The choice of the GIAO method is standard practice for accurate NMR chemical shift predictions. The scaling of calculated vibrational frequencies is a well-established procedure to correct for the approximations inherent in the harmonic oscillator model used in the calculations.
FMO and MEP analyses provide valuable insights into the reactivity and intermolecular interactions of molecules.
Protocol:
-
FMO Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be visualized. The HOMO-LUMO energy gap will be calculated as an indicator of chemical reactivity.
-
MEP Analysis: The molecular electrostatic potential will be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
Comparative Analysis: Unveiling the Impact of Halogenation
The true power of this computational study lies in the comparative analysis of the three molecules. By systematically replacing the methyl group with trifluoromethyl and trichloromethyl groups, we can isolate and quantify the electronic effects of these substituents.
Structural Parameters
| Parameter | 2-Acetylbenzoic Acid | 2-(Trichloroacetyl)benzoic Acid (Predicted) | 2-(2,2,2-Trifluoroacetyl)benzoic Acid (Predicted) |
| C=O (ketone) Bond Length (Å) | ~1.22 | Shorter | Shorter |
| C-C (acetyl) Bond Length (Å) | ~1.51 | Longer | Longer |
| Dihedral Angle (O=C-C=O) | Planar | Twisted | Twisted |
The introduction of the bulky and electron-withdrawing trichloroacetyl and trifluoroacetyl groups is expected to cause steric hindrance, leading to a twisting of the acetyl group out of the plane of the benzene ring. This will have significant implications for the molecule's conformation and interactions.
Physicochemical Properties
| Property | 2-Acetylbenzoic Acid | 2-(Trichloroacetyl)benzoic Acid (Predicted) | 2-(2,2,2-Trifluoroacetyl)benzoic Acid (Predicted) |
| pKa | ~3.2 (experimental) | Lower | Significantly Lower |
| ¹³C NMR (C=O, ketone) | ~200 ppm | Downfield shift | Downfield shift |
| IR (C=O, ketone) | ~1690 cm⁻¹ | Higher frequency | Higher frequency |
| HOMO-LUMO Gap (eV) | Larger | Smaller | Smaller |
The strong inductive effect of the halogen atoms will significantly increase the acidity of the carboxylic acid group, as reflected in the predicted lower pKa values. This increased electron-withdrawing character will also deshield the carbonyl carbon, leading to a downfield shift in the ¹³C NMR spectrum and an increase in the C=O stretching frequency in the IR spectrum. The smaller HOMO-LUMO gap in the halogenated compounds suggests a higher chemical reactivity.
Visualizing Molecular Properties
To facilitate a deeper understanding of the computational results, we will utilize Graphviz to create visual representations of key concepts and workflows.
Caption: Computational workflow for the analysis of benzoic acid derivatives.
Caption: Thermodynamic cycle for pKa prediction.
Conclusion: From Computation to Application
This guide has outlined a rigorous and self-validating computational protocol for the analysis of 2-(2,2,2-Trifluoroacetyl)benzoic acid and its analogs. The comparative approach allows for a clear understanding of the profound electronic and structural effects of trifluoroacetylation. The predicted properties, validated against experimental data for the non-halogenated analog, provide a solid foundation for further experimental work.
The insights gained from this study can guide the synthesis of novel compounds with tailored properties. For example, the predicted pKa values can inform formulation strategies for drug delivery, while the electronic properties can aid in the design of new catalysts or materials with specific electronic characteristics. By integrating computational chemistry into the research and development pipeline, we can accelerate the discovery of new molecules that address pressing challenges in medicine and materials science.
References
-
M. C. N. S. M. Ribeiro da Silva, et al. (2021). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 26(5), 1393. [Link]
- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
-
Royal Society of Chemistry. (2023). Experimental reporting requirements. [Link]
-
IUPAC. (2023). Committee on Publications and Cheminformatics Data Standards. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(2,2,2-Trifluoroacetyl)benzoic Acid
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2-(2,2,2-Trifluoroacetyl)benzoic acid, ensuring the protection of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and an understanding of the chemical's unique properties, empowering you to manage this substance with confidence and precision.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the hazards associated with 2-(2,2,2-Trifluoroacetyl)benzoic acid is essential. This solid organic acid presents several risks that dictate the necessary safety precautions.
According to safety data sheets, 2-(2,2,2-Trifluoroacetyl)benzoic acid is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.
The trifluoromethyl group, a component of this molecule, is known for its stability, which is a consideration for its environmental persistence and dictates the ultimate disposal pathway. Due to its acidic nature, the waste generated from this chemical is likely to be classified as a corrosive hazardous waste.
Table 1: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | Exclamation Mark | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat |
| Eye Irritant (Category 2A) | Exclamation Mark | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritant (Category 3) | Exclamation Mark | Use in a well-ventilated area or a chemical fume hood |
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with correct waste characterization and segregation at the point of generation. This ensures that incompatible chemicals are not mixed, preventing dangerous reactions.
Waste Characterization : Due to its acidic nature, any waste containing significant amounts of 2-(2,2,2-Trifluoroacetyl)benzoic acid should be considered corrosive hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), aqueous wastes with a pH less than or equal to 2 are classified as corrosive and assigned the waste code D002 [1][2].
Chemical Segregation : Always segregate waste containing 2-(2,2,2-Trifluoroacetyl)benzoic acid from the following:
-
Bases : To prevent a potentially vigorous and exothermic neutralization reaction.
-
Oxidizing agents : To avoid the risk of a fire or explosion.
-
Reactive metals : To prevent the generation of flammable hydrogen gas.
Store waste in a designated satellite accumulation area within the laboratory, away from general work areas.[3][4][5]
Step-by-Step Disposal Procedures
The appropriate disposal procedure depends on the nature and quantity of the waste. The following sections provide detailed protocols for routine waste accumulation and spill cleanup.
Routine Disposal of Unused Product and Contaminated Materials
This protocol applies to the disposal of expired or surplus 2-(2,2,2-Trifluoroacetyl)benzoic acid and any disposable materials (e.g., weighing paper, gloves, pipette tips) grossly contaminated with the chemical.
Experimental Protocol:
-
Container Selection :
-
Select a designated hazardous waste container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is in good condition, with a secure, tightly-fitting lid.[6]
-
-
Labeling :
-
Waste Accumulation :
-
Carefully transfer the solid 2-(2,2,2-Trifluoroacetyl)benzoic acid and any contaminated disposable items into the labeled waste container.
-
Avoid creating dust during the transfer.[10]
-
Keep the container closed at all times, except when adding waste.[6]
-
Store the container in a designated satellite accumulation area, within secondary containment (such as a larger plastic tub) to contain any potential leaks.[4]
-
-
Final Disposal :
-
Once the container is full, or if you are approaching the maximum accumulation time limit set by your institution's environmental health and safety (EHS) department, arrange for pickup by a certified hazardous waste disposal contractor.
-
This waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). Due to the fluorinated nature of the compound, the preferred disposal method is high-temperature incineration at a facility equipped to handle such waste, or secure landfilling in a permitted hazardous waste landfill.[11][12][13]
-
Management of Small Spills (<5 grams)
Prompt and correct action is crucial when dealing with a chemical spill. The following procedure is for small spills of solid 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Experimental Protocol:
-
Isolate the Area :
-
Alert your colleagues in the immediate vicinity.
-
Restrict access to the spill area.
-
-
Assess the Situation and Don PPE :
-
Consult the Safety Data Sheet (SDS) for any specific cleanup advice.
-
At a minimum, wear a lab coat, chemical-resistant gloves, and chemical splash goggles.[10]
-
-
Neutralize the Spilled Material :
-
Causality : Direct absorption of an acid can still leave the absorbent material corrosive and hazardous to handle. Neutralization renders the material less hazardous.
-
Carefully and slowly cover the spill with a suitable acid neutralizer, such as sodium bicarbonate (baking soda) or soda ash.[14][15]
-
Avoid creating airborne dust.
-
-
Collect the Residue :
-
Once the fizzing (if any) has stopped, indicating that the neutralization is complete, carefully sweep the solid residue into a dustpan. Use non-sparking tools if there is any concern about flammable materials in the area.[10]
-
Place the collected residue into a designated plastic bag or container.
-
-
Decontaminate the Area and Dispose of Waste :
-
Wipe the spill area with a damp paper towel to remove any remaining residue.
-
Place the paper towel and any contaminated cleaning materials (including your gloves) into the same waste container as the collected residue.
-
Label the container as "Spill Debris containing 2-(2,2,2-Trifluoroacetyl)benzoic acid and Sodium Bicarbonate" and manage it as hazardous waste for pickup.
-
-
Report the Incident :
-
Inform your laboratory supervisor and follow your institution's incident reporting procedures.
-
Diagram 1: Disposal Workflow for 2-(2,2,2-Trifluoroacetyl)benzoic Acid
Caption: Disposal workflow for 2-(2,2,2-Trifluoroacetyl)benzoic acid.
Trust and Verification: A Self-Validating System
This protocol is designed to be a self-validating system. By correctly characterizing the waste as corrosive (D002), you are aligning with federal regulations. By segregating it from incompatible materials, you prevent hazardous reactions within the lab. The detailed labeling ensures that everyone who handles the waste, from your lab colleagues to the disposal technicians, is aware of its contents and hazards. Finally, by entrusting the ultimate disposal to a certified facility, you are ensuring that the material is managed in a way that is compliant and environmentally sound, particularly for a fluorinated compound. Adherence to these steps provides a verifiable chain of custody and care.
References
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
Republic Services. (2023, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
- Google Patents. Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
Hazardous Waste Experts. (2020, December 1). Hazardous Waste-Container Labeling Requirements. Retrieved from [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
EHS Compliance Texas. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
NWPX Park. Acid Neutralization System. Retrieved from [Link]
-
Cox-Colvin & Associates. (2021, February 12). EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. Retrieved from [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Kansas State University. Neutralization of Strong Acids and Bases. Retrieved from [Link]
-
University of Texas at Austin Environmental Health and Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Alfred University. EPA Hazardous Waste Codes. Retrieved from [Link]
-
Environmental Marketing Services. (2023, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
-
MLI Environmental. (2023, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
